molecular formula C8H5FN2O2 B1582546 5-fluoroquinazoline-2,4(1H,3H)-dione CAS No. 192570-33-5

5-fluoroquinazoline-2,4(1H,3H)-dione

Cat. No.: B1582546
CAS No.: 192570-33-5
M. Wt: 180.14 g/mol
InChI Key: WPPSJUCAPOKSHS-UHFFFAOYSA-N
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Description

5-fluoroquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C8H5FN2O2 and its molecular weight is 180.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-fluoro-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-4-2-1-3-5-6(4)7(12)11-8(13)10-5/h1-3H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPSJUCAPOKSHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349150
Record name 5-fluoroquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192570-33-5
Record name 5-fluoroquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of the Fluorinated Quinazolinedione Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Fluoroquinazoline-2,4(1H,3H)-dione

Prepared by: Gemini, Senior Application Scientist

The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse and potent biological activities. Derivatives have been investigated as antibacterial, anticancer, anticonvulsant, and anti-inflammatory agents.[1][2][3] This structural motif is of particular interest as it can act as a bioisostere for the keto-acid moiety found in fluoroquinolone antibiotics, targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[1][4]

The strategic introduction of a fluorine atom at the 5-position of the quinazoline ring, yielding this compound, is a key chemical modification. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Understanding the fundamental physicochemical properties of this specific analogue is therefore paramount for researchers in drug discovery and development.

This guide provides a comprehensive analysis of the core physicochemical characteristics of this compound. It moves beyond a simple data summary to detail the validated experimental methodologies for their determination, explaining the scientific rationale behind each protocol to ensure technical accuracy and reproducibility.

Molecular and Physicochemical Profile

The key physicochemical parameters for this compound are summarized below, providing an essential at-a-glance reference. These values, comprising both experimental and computationally predicted data, are foundational for designing formulation strategies, predicting pharmacokinetic behavior, and understanding structure-activity relationships (SAR).

PropertyValueSource(s)
IUPAC Name 5-fluoro-1H-quinazoline-2,4-dione[5]
CAS Number 192570-33-5[5][6][7][8]
Molecular Formula C₈H₅FN₂O₂[5][6]
Molecular Weight 180.14 g/mol [5][6]
Appearance Light yellow to light brown solid[9]
Melting Point (°C) 320-322[9]
pKa (Predicted) 9.0 ± 0.20[9]
LogP (Computed) 0.3555[6]
Topological Polar Surface Area (TPSA) 65.72 Ų[6]
Hydrogen Bond Donors 2[5][6]
Hydrogen Bond Acceptors 2[6]
Rotatable Bonds 0[6]

Experimental Methodologies for Physicochemical Characterization

This section provides detailed, field-proven protocols for determining the critical physicochemical properties of this compound. Each protocol is designed as a self-validating system, with explanations of the causality behind key experimental choices.

Melting Point Determination via Capillary Method

The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity. Pure crystalline solids exhibit a sharp, well-defined melting range (typically 0.5-1°C), whereas impurities will depress the melting point and broaden the range.

Experimental Protocol:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to allow for uniform packing and efficient heat transfer.[10]

  • Capillary Loading: Seal one end of a glass capillary tube using the edge of a Bunsen burner flame.[11] Invert the tube and tap the open end into the powdered sample until a small amount of material enters the tube.

  • Sample Packing: Tap the sealed end of the capillary gently on a hard surface or drop it through a long glass tube to tightly pack the sample to a height of 2-3 mm at the bottom.[12][13]

  • Apparatus Setup: Place the packed capillary into a melting point apparatus (e.g., Mel-Temp or Fisher-Johns).

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to quickly determine an approximate melting range. This saves time during the precise measurement. Allow the apparatus to cool significantly before proceeding.

  • Precise Determination: Insert a new sample. Heat the apparatus rapidly to about 15-20°C below the approximate melting point found in the previous step.

  • Controlled Heating: Decrease the heating rate to 1-2°C per minute. A slow heating rate is critical to ensure the system remains in thermal equilibrium, allowing for an accurate reading.[13]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts into a clear liquid (T2). The melting range is T1-T2.

Causality and Trustworthiness: The reliability of this method hinges on the slow, controlled heating rate near the melting point. Rapid heating causes a lag between the thermometer reading and the actual sample temperature, leading to erroneously high and broad melting ranges. Performing the measurement in triplicate with fresh capillaries for each run ensures the reproducibility and trustworthiness of the obtained value.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement P1 Dry & Powder Sample P2 Load & Pack Capillary (2-3mm) P1->P2 M1 Insert into Apparatus P2->M1 M2 Rapid Heating for Approx. MP M1->M2 M3 Cool Apparatus M2->M3 M4 Slow Heating (1-2°C/min) near Approx. MP M3->M4 M5 Observe & Record Start (T1) & End (T2) of Melting M4->M5 R Result: Melting Point Range (T1-T2) M5->R

Workflow for Melting Point Determination.
Aqueous Solubility Determination via Shake-Flask Method

Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is the internationally recognized gold-standard for determining equilibrium solubility due to its robustness and direct measurement principle.[14]

Experimental Protocol:

  • System Preparation: Prepare the desired aqueous medium (e.g., purified water, or pH 1.2, 4.5, and 6.8 buffers to simulate physiological conditions as per Biopharmaceutics Classification System guidelines).[15]

  • Sample Addition: Add an excess amount of this compound to a known volume of the prepared medium in a sealed glass flask. The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution has been achieved.[14]

  • Equilibration: Place the flask in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C for biopharmaceutical relevance) and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[15] Preliminary studies can determine the minimum time required to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the solid and liquid phases by centrifugation at high speed, followed by filtration of the supernatant through a chemically inert, fine-pore filter (e.g., 0.22 µm PTFE) to remove any remaining particulates.

  • Quantification: Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Replication: Perform the entire experiment a minimum of three times to ensure the results are reproducible and to calculate the mean and standard deviation.[15]

Causality and Trustworthiness: This protocol's validity rests on achieving a true thermodynamic equilibrium between the solid and dissolved states. Using excess solid, ensuring adequate agitation time, and maintaining a constant temperature are critical. The quantification step must use a validated, specific, and sensitive analytical method to ensure that the measured concentration accurately reflects the solubility of the parent compound.

Solubility_Workflow cluster_prep Equilibration cluster_analysis Analysis P1 Add Excess Solid to Buffer in Sealed Flask P2 Agitate at Constant Temp (e.g., 24-48h) P1->P2 A1 Centrifuge & Filter Supernatant (0.22 µm) P2->A1 A2 Dilute Clear Filtrate A1->A2 A3 Quantify Concentration (e.g., HPLC-UV) A2->A3 R Result: Equilibrium Solubility (e.g., mg/mL) A3->R

Workflow for Shake-Flask Solubility Determination.
Acid Dissociation Constant (pKa) Determination via Potentiometric Titration

The pKa value defines the pH at which a molecule is 50% ionized. For a compound like this compound with acidic N-H protons, the pKa dictates its charge state, which in turn profoundly impacts its solubility, membrane permeability, and interactions with biological targets. Potentiometric titration is a highly accurate and reliable method for pKa determination.[16]

Experimental Protocol:

  • Instrument Calibration: Calibrate a potentiometer (pH meter) using at least three standard aqueous buffers that bracket the expected pKa (e.g., pH 4.0, 7.0, and 10.0).[17]

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., degassed, purified water; a co-solvent like methanol may be used if aqueous solubility is low) to a known concentration (e.g., 1-10 mM).

  • Ionic Strength Adjustment: Add a concentrated solution of an inert salt (e.g., KCl) to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[17] This minimizes changes in activity coefficients.

  • Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C) on a magnetic stirrer. Immerse the calibrated pH electrode.

  • Titrant Addition: Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) for an acidic compound. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa can be determined from the titration curve as the pH value at the half-equivalence point (the point where half of the acid has been neutralized).[18]

  • Replication: Perform a minimum of three independent titrations to ensure precision and accuracy.[17]

Causality and Trustworthiness: The method's accuracy is grounded in the direct measurement of pH changes as the compound's ionization state is systematically altered. Calibrating the pH meter is crucial for accurate pH readings. Maintaining constant temperature and ionic strength ensures that the measured pKa is a true thermodynamic constant under the specified conditions. The inflection point of the curve provides a clear marker for the equivalence point, anchoring the calculation of the half-equivalence point where pH = pKa.

pKa_Workflow cluster_setup System Setup cluster_titration Titration S1 Calibrate pH Meter (3-point calibration) S2 Prepare Analyte Solution (Known Conc., Constant Ionic Strength) S1->S2 T1 Add Increments of Standardized Titrant (NaOH) S2->T1 T2 Record Stabilized pH after each addition T1->T2 A Plot pH vs. Titrant Volume T2->A R Result: pKa = pH at half-equivalence point A->R

Workflow for Potentiometric pKa Determination.
Lipophilicity (LogP) Determination via RP-HPLC

Lipophilicity, quantified as LogP (the logarithm of the partition coefficient between n-octanol and water), is a cornerstone parameter in ADME (Absorption, Distribution, Metabolism, Excretion) profiling. While the shake-flask method is the direct approach, the reversed-phase high-performance liquid chromatography (RP-HPLC) method offers a rapid, high-throughput, and material-sparing alternative that correlates well with shake-flask values.[19][20]

Experimental Protocol:

  • System Preparation: Set up an HPLC system with a reversed-phase column (e.g., C18) and a UV detector. The mobile phase should be an isocratic mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration Curve Generation:

    • Select a set of 5-7 commercially available standard compounds with well-established LogP values that bracket the expected LogP of the test compound.

    • Inject each standard individually onto the HPLC system and record its retention time (t_R).

    • Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

    • Calculate the retention factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0.

    • Plot the logarithm of the retention factor (log k') versus the known literature LogP value for each standard. Perform a linear regression to generate a calibration equation (log P = m * log k' + c).[19]

  • Sample Analysis: Dissolve this compound in the mobile phase and inject it onto the HPLC system under the exact same conditions used for the standards. Record its retention time.

  • LogP Calculation: Calculate the log k' for the test compound using its measured retention time. Substitute this value into the linear regression equation from the calibration curve to determine its experimental LogP.[19]

Causality and Trustworthiness: This method is based on the principle that a compound's retention on a nonpolar stationary phase is directly proportional to its lipophilicity. More lipophilic compounds interact more strongly with the C18 stationary phase and thus elute later (longer retention time). The trustworthiness of the result is entirely dependent on the quality of the calibration curve. The standards must be structurally diverse and their LogP values must be from a reliable source. Running the analysis under isocratic conditions ensures that the partitioning mechanism remains consistent for all compounds.

LogP_Workflow cluster_cal Calibration cluster_sample Sample Analysis C1 Inject Standards (Known LogP) C2 Measure Retention Times (tR) C1->C2 C3 Calculate log k' C2->C3 C4 Plot log k' vs. Known LogP C3->C4 C5 Generate Linear Regression Equation C4->C5 R Result: Calculate LogP using Regression Equation C5->R S1 Inject Test Compound S2 Measure Retention Time (tR) S1->S2 S3 Calculate log k' S2->S3 S3->R

Workflow for RP-HPLC LogP Determination.

Conclusion: An Integrated View for Drug Development

The physicochemical properties of this compound—a high melting point indicating crystalline stability, predicted pKa suggesting it is predominantly neutral at physiological pH, and a low computed LogP indicating moderate lipophilicity—collectively define its drug-like potential. These parameters are not independent; they are intricately linked and together govern the compound's journey from administration to its biological target. The robust experimental protocols detailed in this guide provide the necessary tools for researchers to validate these properties, enabling informed decisions in lead optimization, formulation development, and the overall progression of new quinazolinedione-based therapeutic agents.

References

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  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (Link not fully functional, content used for general principles).
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  • Unknown Source. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. (Link not fully functional, content used for general principles).
  • Stephens, S. J., & Jonich, M. J. (1969). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education, 46(10), 679. Retrieved from [Link]

  • Defense Technical Information Center. (2023, May 4). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Retrieved from [Link]

  • University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • ICCVAM. (2003, September 24). Test Method Protocol for Solubility Determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, May 7). 2.8: pH measurement and determination of pKa value. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Al-Dhfyan, A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(12), 3789. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]

  • ScienceDirect. (n.d.). Examples of quinazoline-2,4-dione derivatives showing antibacterial and antiviral activity. Retrieved from [Link]

  • ACS Publications. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Determination of log P coefficients via a RP-HPLC column.
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  • ACS Omega. (2020, April 16). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinazoline‐2,4(1H,3H)‐dione 14. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Retrieved from [Link]

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An In-Depth Technical Guide on the Discovery and Development of Novel Quinazoline-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline-2,4(1H,3H)-dione Scaffold as a "Privileged Structure"

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with a wide range of biological targets. The quinazoline-2,4(1H,3H)-dione core is a prominent member of this class.[1] This nitrogen-containing heterocyclic compound, formed by the fusion of a benzene ring and a pyrimidine ring, serves as a versatile scaffold for the development of novel therapeutics.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antihypertensive properties.[2] This guide provides a comprehensive overview of the key aspects of discovering and developing novel quinazoline-2,4(1H,3H)-dione derivatives, from synthetic strategies to biological evaluation and structure-activity relationship (SAR) analysis.

The structural flexibility of the quinazolinone scaffold is a significant advantage in anti-tumor drug development.[3] The core structure of quinazoline-2,4(1H,3H)-dione is characterized by a bicyclic system with two nitrogen atoms and two carbonyl groups, offering multiple points for chemical modification. These modifications can be strategically introduced at the N1, N3, and various positions on the benzene ring to modulate the compound's physicochemical properties and biological activity.

Core Synthetic Strategies: Building the Quinazoline-2,4(1H,3H)-dione Scaffold

The synthesis of the quinazoline-2,4(1H,3H)-dione core and its derivatives can be achieved through several established routes. The choice of a particular synthetic pathway often depends on the availability of starting materials, the desired substitution pattern, and the scalability of the reaction.

Classical Synthesis from Anthranilic Acid Derivatives

A common and versatile method for synthesizing the quinazoline-2,4(1H,3H)-dione scaffold starts from anthranilic acid or its derivatives.[2] This approach allows for the introduction of substituents on the benzene ring at an early stage.

Protocol 1: Synthesis of Quinazoline-2,4(1H,3H)-dione from Anthranilic Acid

  • Step 1: Urea Formation. Anthranilic acid is reacted with a source of cyanate, such as potassium cyanate, in an acidic aqueous solution. This reaction forms an N-acylurea intermediate. The acidic environment is crucial for the in-situ generation of isocyanic acid from the cyanate salt.

  • Step 2: Cyclization. The intermediate is then heated, often in the presence of a base or simply under thermal conditions, to induce intramolecular cyclization. This step involves the nucleophilic attack of the amino group onto the carbonyl carbon of the urea moiety, followed by the elimination of water to form the quinazoline-2,4(1H,3H)-dione ring.

Modern Synthetic Approaches

More recent synthetic methodologies have focused on improving efficiency, yield, and substrate scope. These include metal-catalyzed reactions and one-pot procedures.

  • Carbon Dioxide Fixation: An innovative approach involves the reaction of 2-aminobenzonitrile derivatives with carbon dioxide under pressure, often catalyzed by a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[4] This method is advantageous as it utilizes a readily available and non-toxic C1 source.

  • Annulation of Anthranilic Esters: A newer route involves the annulation of substituted anthranilic esters with N-pyridyl ureas.[5] This method proceeds through the formation of an N-aryl-N'-pyridyl urea intermediate, followed by cyclocondensation to yield the desired quinazoline-2,4(1H,3H)-dione.[5] This approach is notable for not requiring a metal catalyst and providing good to excellent yields.[5]

Derivatization at N1 and N3 Positions

Once the core scaffold is synthesized, further modifications are typically carried out at the N1 and N3 positions to explore the structure-activity relationship.

Protocol 2: N-Alkylation of Quinazoline-2,4(1H,3H)-dione

  • Step 1: Deprotonation. The quinazoline-2,4(1H,3H)-dione is treated with a suitable base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF). This step generates the corresponding anionic species, which is a more potent nucleophile.

  • Step 2: Alkylation. An alkylating agent, such as an alkyl halide (e.g., ethyl chloroacetate or benzyl chloride), is added to the reaction mixture.[2] The nucleophilic nitrogen atoms of the quinazoline-2,4(1H,3H)-dione anion attack the electrophilic carbon of the alkylating agent, resulting in the formation of the N-alkylated derivative. The reaction can be controlled to achieve mono- or di-alkylation by adjusting the stoichiometry of the reagents.

Biological Activities and Therapeutic Targets

The therapeutic potential of quinazoline-2,4(1H,3H)-dione derivatives spans a wide range of diseases, with oncology, infectious diseases, and neurology being the most prominent areas of investigation.

Anticancer Activity

Quinazoline-2,4(1H,3H)-dione derivatives have been extensively studied for their anticancer properties. They have shown efficacy against various cancer cell lines, including those from breast, lung, colon, and prostate cancers.

Mechanism of Action:

  • Enzyme Inhibition: A significant number of these derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and survival. A notable target is Poly (ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair.[3][6] By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations.[6]

  • Signaling Pathway Modulation: Some derivatives have been shown to modulate critical signaling pathways in cancer cells, such as the Wnt signaling pathway.[1] Dysregulation of the Wnt pathway is a hallmark of many cancers, and its inhibition can lead to decreased cell proliferation and increased apoptosis.

Workflow for Anticancer Drug Discovery:

Caption: A typical workflow for the discovery and development of anticancer quinazoline-2,4(1H,3H)-dione derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant bacteria has created an urgent need for new antimicrobial agents. Quinazoline-2,4(1H,3H)-dione derivatives have shown promise as a novel class of antibacterial agents.[2][7]

Mechanism of Action:

  • Inhibition of Bacterial Gyrase and Topoisomerase IV: Some derivatives have been designed as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV.[2][8] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

Protocol 3: Evaluation of Antibacterial Activity (Agar Well Diffusion Method)

  • Step 1: Preparation of Bacterial Inoculum. A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth.

  • Step 2: Agar Plate Preparation. Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

  • Step 3: Inoculation. The surface of the agar is uniformly swabbed with the bacterial inoculum.

  • Step 4: Well Creation and Compound Addition. Wells are created in the agar using a sterile cork borer. A defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well. A positive control (standard antibiotic) and a negative control (solvent) are also included.

  • Step 5: Incubation. The plates are incubated at 37°C for 18-24 hours.

  • Step 6: Measurement of Inhibition Zone. The diameter of the zone of inhibition (the area around the well where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. Several quinazoline-2,4(1H,3H)-dione derivatives have been investigated for their anticonvulsant properties.[2]

Mechanism of Action:

  • Modulation of GABAergic Neurotransmission: Some derivatives are thought to exert their anticonvulsant effects by enhancing the activity of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain.[9]

  • Carbonic Anhydrase Inhibition: Inhibition of carbonic anhydrase has been proposed as another potential mechanism of action for the anticonvulsant effects of some quinazoline derivatives.[9][10]

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For quinazoline-2,4(1H,3H)-dione derivatives, SAR studies have provided valuable insights for the design of more potent and selective compounds.

Key SAR Observations:

  • Substitutions at N1 and N3: Modifications at these positions have a significant impact on the biological activity.[2] For example, the introduction of bulky or heterocyclic moieties at these positions can enhance the antibacterial or anticancer activity.[2]

  • Substitutions on the Benzene Ring: The nature and position of substituents on the benzene ring can modulate the compound's lipophilicity, electronic properties, and steric interactions with the target protein. For instance, the presence of electron-withdrawing groups like halogens can sometimes improve activity.

  • Specific Moieties for Targeted Activity: The incorporation of specific chemical moieties can direct the compound towards a particular biological target. For example, the addition of a 3-amino pyrrolidine moiety has been shown to yield potent PARP-1/2 inhibitors.[3][6]

Table 1: Example of SAR Data for Anticancer Quinazoline-2,4(1H,3H)-dione Derivatives (Hypothetical Data)

Compound IDN1-SubstituentN3-Substituent6-Position Substituent7-Position SubstituentIC50 (µM) against MCF-7 Cells
QD-1 HHHH>100
QD-2 BenzylHHH50.2
QD-3 HBenzylHH25.8
QD-4 BenzylBenzylHH10.5
QD-5 BenzylBenzylClH5.1
QD-6 BenzylBenzylHCl2.3

Conclusion and Future Perspectives

The quinazoline-2,4(1H,3H)-dione scaffold continues to be a highly valuable starting point for the design and development of novel therapeutic agents. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives make it an attractive area of research for medicinal chemists. Future efforts in this field will likely focus on:

  • Target-Specific Design: The use of computational tools, such as molecular docking and virtual screening, will play an increasingly important role in the rational design of derivatives that are highly selective for a specific biological target.

  • Multi-Targeted Ligands: The development of compounds that can simultaneously modulate multiple targets is a promising strategy for treating complex diseases like cancer.

  • Exploration of New Therapeutic Areas: While much of the research has focused on cancer, infectious diseases, and CNS disorders, the broad pharmacological profile of quinazoline-2,4(1H,3H)-diones suggests that they may have potential in other therapeutic areas as well.

By combining innovative synthetic chemistry with a deep understanding of the underlying biology, researchers can continue to unlock the full therapeutic potential of this remarkable "privileged structure."

References

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  • Manoharan, S., & Perumal, E. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Request PDF. [Link]

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The Quinazoline-2,4(1H,3H)-dione Scaffold: A Privileged Framework in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Quinazoline-2,4(1H,3H)-dione Core

The quinazoline-2,4(1H,3H)-dione scaffold, a fused heterocyclic system comprising a benzene ring fused to a pyrimidine-2,4-dione, stands as a "privileged structure" in the landscape of medicinal chemistry. Its inherent structural features, including hydrogen bond donors and acceptors, and a rigid bicyclic framework, provide an ideal foundation for the design of bioactive molecules with diverse pharmacological profiles. This guide offers a comprehensive exploration of the multifaceted biological activities of this remarkable scaffold, delving into its therapeutic potential across oncology, infectious diseases, neurology, and inflammatory disorders. We will dissect the underlying mechanisms of action, present key structure-activity relationships, and provide detailed experimental protocols to empower researchers in their quest for novel therapeutics.

The synthesis of the quinazoline-2,4(1H,3H)-dione core can be achieved through various synthetic routes. A common and facile method involves the condensation of aromatic o-aminonitriles with formamides in the presence of a Lewis acid catalyst, such as zinc chloride.[1] Another well-established approach is the reaction of anthranilic acid derivatives with urea or its equivalents.[2] The versatility in substitution at the N-1 and N-3 positions, as well as on the benzene ring, allows for the creation of vast chemical libraries for biological screening.[3]

Anticancer Activity: A Multifaceted Approach to Combating Malignancy

The quinazoline-2,4(1H,3H)-dione scaffold has emerged as a prolific source of potent anticancer agents, with derivatives demonstrating efficacy against a wide array of human tumor cell lines.[4] The anticancer activity of these compounds is often attributed to their ability to modulate crucial signaling pathways and inhibit key enzymes involved in cancer cell proliferation, survival, and metastasis.[5]

Mechanism of Action: Targeting Key Oncogenic Pathways

Derivatives of quinazoline-2,4(1H,3H)-dione exert their anticancer effects through various mechanisms, including:

  • Enzyme Inhibition: A significant number of these compounds act as potent inhibitors of enzymes critical for cancer progression. Notably, they have been shown to target:

    • Poly(ADP-ribose) polymerase (PARP): PARP inhibitors represent a major breakthrough in cancer therapy, particularly for tumors with deficiencies in DNA repair pathways. Several quinazoline-2,4(1H,3H)-dione derivatives have been identified as potent PARP-1 and PARP-2 inhibitors, inducing synthetic lethality in cancer cells.[6]

    • Receptor Tyrosine Kinases (RTKs): Dysregulation of RTKs like Vascular Endothelial Growth Factor Receptor (VEGFR) is a hallmark of many cancers. Quinazoline-2,4(1H,3H)-dione-based compounds have been developed as effective VEGFR-2 inhibitors, thereby suppressing tumor angiogenesis.

    • Other Key Enzymes: This scaffold has also yielded inhibitors of other important cancer-related enzymes such as histone deacetylases (HDACs), carbonic anhydrases (CAs), and c-Met.[5]

  • Modulation of Signaling Pathways: These compounds can interfere with critical intracellular signaling cascades that drive tumorigenesis. A prominent example is the Wnt signaling pathway , where certain derivatives have been shown to inhibit its aberrant activation, a common feature in many cancers.[7]

The multifaceted nature of their anticancer activity is a key advantage, offering the potential to overcome drug resistance and target a broader range of malignancies.

Caption: Anticancer mechanisms of quinazoline-2,4(1H,3H)-diones.

Quantitative Data: Potency of Anticancer Derivatives

The following table summarizes the in vitro cytotoxic activity of representative quinazoline-2,4(1H,3H)-dione derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 7 HUH-7 (Liver)2.5[3]
MCF-7 (Breast)6.8[3]
HCT-116 (Colon)4.9[3]
Compound 11 MX-1 (Breast)3.02[8]
Qd HepG2 (Liver)26.07[9]
Experimental Protocol: PARP-1 Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric assay to determine the inhibitory activity of test compounds against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA

  • β-NAD+

  • PARP Assay Buffer

  • PARP Inhibitor (e.g., Olaparib as a positive control)

  • Test compounds

  • Developer reagent

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of PARP-1 enzyme in PARP Assay Buffer.

    • Prepare a working solution of activated DNA in PARP Assay Buffer.

    • Prepare serial dilutions of the test compounds and the positive control in PARP Assay Buffer.

    • Prepare a working solution of β-NAD+ in PARP Assay Buffer.[6]

  • Assay Setup:

    • To the wells of a 96-well black microplate, add the PARP Assay Buffer, activated DNA, and the test compound or control.

    • Initiate the reaction by adding the PARP-1 enzyme to each well.

    • Incubate the plate at 37°C for the desired reaction time (e.g., 30-60 minutes).[10]

  • Detection:

    • Stop the reaction by adding the developer reagent.

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of PARP-1 inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity: A Promising Avenue for Combating Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. The quinazoline-2,4(1H,3H)-dione scaffold has demonstrated considerable potential in this area, with derivatives exhibiting activity against a range of Gram-positive and Gram-negative bacteria.[11]

Mechanism of Action: Disrupting Essential Bacterial Processes

The antimicrobial action of quinazoline-2,4(1H,3H)-dione derivatives is often linked to the inhibition of essential bacterial enzymes. A key target is DNA gyrase , a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair.[12] By inhibiting DNA gyrase, these compounds disrupt critical cellular processes, leading to bacterial cell death.

Caption: Antimicrobial mechanism of quinazoline-2,4(1H,3H)-diones.

Quantitative Data: Efficacy of Antimicrobial Derivatives

The following table presents the antimicrobial activity of representative quinazoline-2,4(1H,3H)-dione derivatives against various bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 13 Escherichia coli65
Compound 15 Staphylococcus aureus-
Experimental Protocol: Agar Well Diffusion Assay

This protocol describes a standard method for evaluating the antimicrobial activity of test compounds.[13][14][15]

Materials:

  • Muller-Hinton Agar (MHA) plates

  • Bacterial cultures (e.g., E. coli, S. aureus)

  • Test compounds

  • Positive control (e.g., a standard antibiotic)

  • Negative control (e.g., solvent used to dissolve the compounds)

  • Sterile cork borer or pipette tips

  • Sterile swabs

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized suspension of the test bacteria in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.

  • Plate Inoculation:

    • Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the bacterial suspension.

  • Well Creation:

    • Using a sterile cork borer or the wide end of a sterile pipette tip, create wells of a defined diameter (e.g., 6-8 mm) in the agar.

  • Sample Application:

    • Carefully add a fixed volume of the test compound solution, positive control, and negative control into separate wells.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement:

    • After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. The quinazoline-2,4(1H,3H)-dione scaffold has a long history in the development of anticonvulsant drugs, with some derivatives showing potent activity in preclinical models.

Mechanism of Action: Enhancing Inhibitory Neurotransmission

The anticonvulsant effects of many quinazoline-2,4(1H,3H)-dione derivatives are attributed to their interaction with the GABA-A receptor , the primary inhibitory neurotransmitter receptor in the central nervous system. These compounds can act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA and thereby reducing neuronal hyperexcitability that leads to seizures.

Caption: Anticonvulsant mechanism of quinazoline-2,4(1H,3H)-diones.

Quantitative Data: Potency of Anticonvulsant Derivatives

The following table summarizes the anticonvulsant activity of representative quinazoline-2,4(1H,3H)-dione derivatives in the maximal electroshock (MES) seizure model.

Compound IDED50 (mg/kg)Reference
Compound 5b 152[16]
Compound 5c 165[16]
Compound 5d 140[16]
Compound 8 -[15]
Compound 13 -[15]
Compound 19 -[15]
Experimental Protocol: Maximal Electroshock Seizure (MES) Test in Mice

This protocol is a standard preclinical model for evaluating the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.[17][18][19]

Materials:

  • Electroconvulsive shock device with corneal electrodes

  • Mice (e.g., male ICR)

  • Test compounds

  • Vehicle control

  • Topical anesthetic (e.g., 0.5% tetracaine)

  • Saline solution

Procedure:

  • Animal Preparation and Dosing:

    • Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal or oral).

    • Allow for a predetermined period for drug absorption.

  • Electrode Application:

    • Apply a drop of topical anesthetic to the corneas of the mouse.

    • Apply a drop of saline to the corneal electrodes to ensure good electrical contact.

  • Seizure Induction:

    • Place the corneal electrodes on the eyes of the mouse.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation:

    • Observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered protection.

  • Data Analysis:

    • Calculate the percentage of animals protected at each dose of the test compound.

    • Determine the ED50 (the dose that protects 50% of the animals) using a suitable statistical method.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Quinazoline-2,4(1H,3H)-dione derivatives have demonstrated promising anti-inflammatory properties in various preclinical models.[20]

Mechanism of Action: Targeting Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are often associated with the inhibition of enzymes involved in the inflammatory cascade. A key target is cyclooxygenase (COX) , the enzyme responsible for the synthesis of prostaglandins, which are potent pro-inflammatory mediators. By inhibiting COX enzymes (COX-1 and/or COX-2), these derivatives can reduce the production of prostaglandins and thereby alleviate inflammation.

Caption: Anti-inflammatory mechanism of quinazoline-2,4(1H,3H)-diones.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.[21][22][23]

Materials:

  • Rats (e.g., Wistar or Sprague-Dawley)

  • Carrageenan solution (1% in sterile saline)

  • Test compounds

  • Vehicle control

  • Positive control (e.g., indomethacin)

  • Plethysmometer or calipers

Procedure:

  • Animal Dosing:

    • Administer the test compound, vehicle, or positive control to the rats via the appropriate route.

  • Induction of Inflammation:

    • After a specified time for drug absorption, inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness using a plethysmometer or calipers at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.

    • A significant reduction in paw edema indicates anti-inflammatory activity.

Conclusion and Future Perspectives

The quinazoline-2,4(1H,3H)-dione scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and diverse biological activities make it an attractive starting point for drug development programs. Future research in this area will likely focus on the development of more potent and selective derivatives, the elucidation of novel mechanisms of action, and the exploration of this scaffold's potential in other therapeutic areas. The integration of computational drug design, high-throughput screening, and advanced biological evaluation techniques will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.

References

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Unraveling the Enigma: A Technical Guide to Investigating the Mechanism of Action of Quinazoline-2,4(1H,3H)-dione Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline-2,4(1H,3H)-dione Scaffold - A Privileged Structure in Drug Discovery

The quinazoline-2,4(1H,3H)-dione core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged structure." This is due to its derivatives exhibiting a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. The therapeutic potential of these compounds is vast, with numerous derivatives being investigated for the treatment of a wide array of diseases, from various cancers to neurodegenerative disorders.[1]

However, the journey from a promising hit compound to a clinically approved drug is contingent on a deep understanding of its mechanism of action (MoA). Elucidating the precise molecular targets and the downstream signaling pathways modulated by a quinazoline-2,4(1H,3H)-dione derivative is paramount for several reasons. It provides a rational basis for lead optimization, enables the prediction of potential on-target and off-target effects, and is a critical component of the regulatory approval process. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, in-depth framework for systematically investigating the MoA of this versatile class of compounds.

A Multi-Tiered Workflow for Mechanism of Action Elucidation

A robust investigation into the MoA of a novel quinazoline-2,4(1H,3H)-dione compound is not a linear process but rather an iterative and multi-faceted endeavor. The following workflow provides a logical and comprehensive approach, starting from broad phenotypic observations and progressively narrowing down to specific molecular interactions.

MoA_Workflow cluster_phenotypic Tier 1: Phenotypic & Cellular Screening cluster_target Tier 2: Target Identification & Validation cluster_biochemical Tier 3: Biochemical & Biophysical Characterization cluster_pathway Tier 4: Pathway & In Vivo Analysis phenotypic Initial Phenotypic Screening (e.g., Antiproliferative, Anti-inflammatory) cell_based Cell-Based Assays (Viability, Apoptosis, Cell Cycle) phenotypic->cell_based Confirm Cellular Effects target_id Target Identification (e.g., Proteomics, Kinome Profiling) cell_based->target_id Hypothesize Targets target_val Target Validation (e.g., siRNA, CRISPR, CETSA) target_id->target_val Validate Putative Targets biochemical Biochemical Assays (Enzyme Kinetics, IC50) target_val->biochemical Characterize Direct Interaction biophysical Biophysical Assays (SPR, ITC) biochemical->biophysical Quantify Binding Affinity pathway Signaling Pathway Analysis (Western Blot, Reporter Assays) biophysical->pathway Investigate Downstream Effects invivo In Vivo Model Validation (Xenografts, Disease Models) pathway->invivo Confirm Efficacy in a Biological System

Caption: A multi-tiered workflow for elucidating the mechanism of action.

Tier 1: Phenotypic and Cellular Screening - Observing the "What"

The initial step in any MoA investigation is to characterize the observable effects of the quinazoline-2,4(1H,3H)-dione compound on a relevant biological system. This typically involves a battery of phenotypic and cell-based assays.

Initial Phenotypic Screening

The choice of the primary screen is dictated by the therapeutic area of interest. For instance, if the compound is being developed as an anticancer agent, a broad-spectrum antiproliferative screen against a panel of cancer cell lines is a logical starting point.

Table 1: Representative Initial Phenotypic Screens for Quinazoline-2,4(1H,3H)-diones

Therapeutic AreaPrimary ScreenKey Parameters MeasuredExample Application
Oncology NCI-60 Human Tumor Cell Line ScreenGI50 (Growth Inhibition 50%)Identification of potent antiproliferative quinazoline-2,4(1H,3H)-dione derivatives.[1]
Inflammation Lipopolysaccharide (LPS)-induced cytokine release in macrophagesInhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6)Evaluation of the anti-inflammatory potential of novel quinazoline derivatives.[2]
Neuroprotection Oxidative stress-induced neuronal cell death assayCell viability, reduction in reactive oxygen species (ROS)Screening for compounds with neuroprotective effects.
In-Depth Cell-Based Assays

Once a primary phenotypic effect is confirmed, a deeper dive into the cellular consequences is necessary. These assays provide crucial clues about the underlying mechanism.

This protocol is a standard method to assess the effect of a compound on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinazoline-2,4(1H,3H)-dione compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%). A study on a specific quinazoline-2,4(1H,3H)-dione derivative in HepG2 cells determined an IC50 of 26.07 µM.[3]

If a compound inhibits cell proliferation, it is crucial to determine whether it is cytostatic (arresting the cell cycle) or cytotoxic (inducing cell death).

  • Apoptosis Assays: Techniques such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can quantify the percentage of apoptotic and necrotic cells. Western blot analysis for key apoptosis markers like cleaved PARP and cleaved Caspase-3 can further confirm the induction of apoptosis.[3][4]

  • Cell Cycle Analysis: Propidium iodide staining of cellular DNA followed by flow cytometry can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). This can indicate if the compound causes cell cycle arrest at a specific checkpoint.

Tier 2: Target Identification and Validation - Uncovering the "Who"

With a clear understanding of the cellular effects, the next critical phase is to identify the direct molecular target(s) of the quinazoline-2,4(1H,3H)-dione compound.

Target Identification Strategies

A variety of unbiased and hypothesis-driven approaches can be employed to identify potential protein targets.

  • Chemical Proteomics: This powerful technique involves immobilizing the quinazoline-2,4(1H,3H)-dione derivative on a solid support (e.g., beads) and using it as "bait" to pull down interacting proteins from a cell lysate. The captured proteins are then identified by mass spectrometry.

  • Kinome Profiling: Since many quinazoline derivatives are known to be kinase inhibitors, screening the compound against a large panel of kinases can quickly identify potential targets. Several commercial services offer kinome-wide profiling.

  • In Silico Target Prediction: Computational methods, such as molecular docking and pharmacophore modeling, can predict potential binding partners based on the compound's structure and known protein structures. This can be a valuable hypothesis-generating tool. For example, in silico findings suggested that a quinazoline-2,4(1H,3H)-dione derivative has a stable interaction with STAT3 and FOXO3a.[3][4]

Target Validation: Confirming the Interaction

Once putative targets are identified, it is essential to validate that they are indeed responsible for the observed cellular effects.

  • Genetic Approaches (siRNA/CRISPR): Knocking down or knocking out the expression of the putative target gene using siRNA or CRISPR-Cas9 technology should rescue the cellular phenotype induced by the compound.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the change in the thermal stability of a protein upon ligand binding.

  • Overexpression Studies: Overexpressing the target protein may lead to increased resistance to the compound.

Target_Validation start Putative Target Identified siRNA siRNA/shRNA Knockdown start->siRNA CRISPR CRISPR/Cas9 Knockout start->CRISPR CETSA Cellular Thermal Shift Assay (CETSA) start->CETSA rescue Phenotypic Rescue? siRNA->rescue CRISPR->rescue engagement Target Engagement Confirmed? CETSA->engagement validated Target Validated rescue->validated Yes engagement->validated Yes

Caption: A workflow for target validation.

Tier 3: Biochemical and Biophysical Characterization - Detailing the "How"

After validating the molecular target, the next step is to characterize the direct interaction between the quinazoline-2,4(1H,3H)-dione compound and its target protein in a purified, cell-free system.

Biochemical Assays: Quantifying Functional Inhibition

If the target is an enzyme, biochemical assays are used to determine the potency and mode of inhibition.

Many quinazoline-2,4(1H,3H)-dione derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP).[5][6]

  • Reagents: Recombinant human PARP-1 enzyme, activated DNA, NAD+, and a detection system (e.g., colorimetric or fluorescent).

  • Assay Setup: In a 96-well plate, add the assay buffer, activated DNA, and varying concentrations of the quinazoline-2,4(1H,3H)-dione inhibitor.

  • Enzyme Addition: Add the PARP-1 enzyme to each well to initiate the reaction.

  • NAD+ Addition: Add NAD+ to start the poly(ADP-ribosyl)ation reaction. Incubate at room temperature for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions. This typically involves measuring the amount of incorporated ADP-ribose.

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value. Some quinazoline-2,4(1H,3H)-dione derivatives have shown IC50 values against PARP-1 in the nanomolar range.[5]

Biophysical Assays: Measuring Direct Binding

Biophysical techniques provide quantitative data on the binding affinity and kinetics of the compound-target interaction.

  • Surface Plasmon Resonance (SPR): Measures the real-time binding of the compound to the immobilized target protein, providing on- and off-rates (ka and kd) and the dissociation constant (KD).

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Tier 4: Pathway Analysis and In Vivo Validation - Understanding the "Why" and "Where"

The final stage of MoA elucidation involves placing the compound-target interaction within the broader context of cellular signaling pathways and confirming its efficacy in a living organism.

Signaling Pathway Analysis

Once the direct target is known, the focus shifts to understanding the downstream consequences of its modulation.

  • Western Blotting: This is a cornerstone technique to assess changes in the phosphorylation status and expression levels of key proteins in the signaling pathway downstream of the target. For example, if a compound inhibits a kinase, Western blotting can be used to show a decrease in the phosphorylation of its known substrates.

  • Reporter Gene Assays: These assays are used to measure the activity of a specific transcription factor that is regulated by the signaling pathway of interest. For example, a TCF/LEF reporter assay can be used to measure the activity of the Wnt/β-catenin pathway.[7]

Several small molecules have been shown to inhibit the Wnt signaling pathway at different points.[8][9]

Wnt_Pathway cluster_nucleus Inside Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dvl Dishevelled (Dvl) Frizzled->Dvl activates DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dvl->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates for degradation Proteasome Proteasomal Degradation BetaCatenin->Proteasome Nucleus Nucleus BetaCatenin->Nucleus translocates TCF_LEF TCF/LEF BetaCatenin->TCF_LEF binds TargetGenes Target Gene Transcription TCF_LEF->TargetGenes activates

Caption: A simplified diagram of the canonical Wnt signaling pathway.

In Vivo Model Validation

The ultimate test of a compound's therapeutic potential and its proposed MoA is to evaluate its efficacy in a relevant animal model of the disease.

  • Xenograft Models: For anticancer agents, human tumor cells are implanted into immunocompromised mice. The effect of the quinazoline-2,4(1H,3H)-dione compound on tumor growth is then monitored. In one study, a PARP-inhibiting quinazoline-2,4(1H,3H)-dione derivative was shown to potentiate the cytotoxicity of temozolomide in a breast cancer xenograft model.[5][6] Another study used a U87MG xenograft model to evaluate the tumor imaging properties of a quinazoline-2,4(1H,3H)-dione-based PET probe.[10]

  • Disease-Specific Models: For other therapeutic areas, such as inflammation, models like carrageenan-induced paw edema in rodents are used to assess the in vivo anti-inflammatory activity of the compounds.[11]

Conclusion: A Roadmap to Understanding

The investigation of the mechanism of action of quinazoline-2,4(1H,3H)-dione compounds is a complex but essential undertaking in the drug discovery and development process. The multi-tiered approach outlined in this guide, from initial phenotypic screening to in vivo validation, provides a comprehensive framework for researchers to systematically unravel the molecular intricacies of these promising therapeutic agents. By combining cellular, biochemical, biophysical, and in vivo studies, we can build a robust and validated understanding of how these compounds exert their pharmacological effects, ultimately paving the way for the development of novel and effective medicines.

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis and Characterization of 5-fluoroquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis and definitive characterization of 5-fluoroquinazoline-2,4(1H,3H)-dione, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Quinazoline-2,4(1H,3H)-diones serve as a core scaffold in numerous pharmacologically active agents, and the introduction of a fluorine atom at the 5-position is a strategic modification to modulate electronic properties and biological activity.[1][2][3] For researchers and drug development professionals, unambiguous structural confirmation and purity assessment are paramount. This document details the application of fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy—grounded in field-proven protocols and expert interpretation. Each section explains the causality behind experimental choices, presents data in a clear, comparative format, and provides self-validating workflows to ensure scientific integrity.

Introduction: The Significance of the Fluorinated Quinazolinedione Scaffold

The quinazoline-2,4(1H,3H)-dione core is a privileged structure in medicinal chemistry, forming the basis for a wide array of therapeutic agents with activities including antimicrobial, anticancer, and anticonvulsant properties.[2][3] The strategic incorporation of fluorine into pharmacophores is a well-established method for enhancing metabolic stability, membrane permeability, and binding affinity. The 5-fluoro substituent on the quinazolinedione scaffold is therefore a critical feature, necessitating precise analytical confirmation. This guide provides the essential spectroscopic methodologies to elucidate and verify the molecular structure of this compound.

Molecular Structure and Physicochemical Properties

A foundational step in any analysis is understanding the basic properties of the target compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Dry Compound ATR Place on ATR Crystal Sample->ATR ATR Method KBr Mix with KBr & Press Pellet Sample->KBr KBr Pellet Method Spectrometer FTIR Spectrometer ATR->Spectrometer KBr->Spectrometer Scan Acquire Spectrum (e.g., 4000-400 cm⁻¹) Spectrometer->Scan Process Baseline Correction & Normalization Scan->Process Interpret Identify Characteristic Bands Process->Interpret Characterization_Workflow Start Synthesized Product (this compound) MS Mass Spectrometry (MS) Start->MS Confirms MW & Formula FTIR FTIR Spectroscopy Start->FTIR Confirms Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR Defines C-H-F Framework UVVis UV-Vis Spectroscopy Start->UVVis Confirms Conjugated System Purity Purity & Identity Check MS->Purity FTIR->Purity NMR->Purity UVVis->Purity Final Structurally Confirmed Pure Compound Purity->Final Data Consistent

Caption: Integrated workflow for the spectroscopic characterization of a target molecule.

Conclusion

The comprehensive spectroscopic characterization of this compound is a critical, multi-faceted process. By systematically applying NMR (¹H, ¹³C, ¹⁹F), FTIR, MS, and UV-Vis spectroscopy, researchers can unambiguously confirm the molecule's identity, structure, and purity. The integration of ¹⁹F NMR is particularly crucial for verifying the successful incorporation and position of the fluorine atom. The protocols and interpretive frameworks presented in this guide provide a robust, self-validating system to ensure the high degree of scientific integrity required in pharmaceutical and chemical research.

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structure-activity relationship (SAR) studies of quinazoline-2,4(1H,3H)-diones

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of Quinazoline-2,4(1H,3H)-diones

Executive Summary

The quinazoline-2,4(1H,3H)-dione scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This versatility has led to the development of derivatives with significant therapeutic potential, spanning oncology, infectious diseases, and neurology.[2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this chemical class, synthesizing data from numerous studies to offer field-proven insights for researchers and drug development professionals. We will dissect the scaffold position by position, exploring the causal relationships between specific structural modifications and the resulting biological activities. Furthermore, this document furnishes detailed, validated experimental protocols for the synthesis and evaluation of these compounds, ensuring a practical framework for advancing research and development efforts.

The Quinazoline-2,4(1H,3H)-dione: A Scaffold of Therapeutic Significance

Quinazoline and its oxidized derivatives, particularly quinazoline-2,4(1H,3H)-dione, are nitrogen-containing heterocyclic compounds that form the core of numerous bioactive molecules.[3] Their rigid, planar structure, combined with multiple points for chemical diversification, allows for precise tuning of their pharmacodynamic and pharmacokinetic properties. The scaffold's derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, antihypertensive, and antioxidant effects.[2] This guide focuses on elucidating the critical structural features that govern these activities, providing a roadmap for the rational design of next-generation therapeutics.

Core Scaffold Synthesis: Foundational Strategies

The generation of a diverse chemical library is predicated on robust and flexible synthetic methodologies. The quinazoline-2,4(1H,3H)-dione core can be accessed through several reliable pathways, with the choice of method often dictated by the availability of starting materials and the desired substitution patterns.

Classical Synthesis from Anthranilic Acid Derivatives

A prevalent and cost-effective method begins with anthranilic acid or its derivatives. The reaction with urea or isocyanates provides a direct route to the core structure. A more versatile approach involves the reaction of 2-aminobenzonitriles with carbon dioxide sources.[4]

Modern Catalytic and Multi-Component Reactions

More recent advancements include palladium-catalyzed reactions of o-halo benzoates with monoalkyl ureas, which allow for regioselective formation of 3-N-alkyl isomers.[5] These methods often offer milder reaction conditions and broader substrate scope compared to classical approaches.

Below is a generalized workflow for the synthesis and diversification of the quinazoline-2,4(1H,3H)-dione scaffold.

G cluster_0 Core Synthesis cluster_1 Diversification A Anthranilic Acid or 2-Aminobenzonitrile C Quinazoline-2,4(1H,3H)-dione (Core Scaffold) A->C Cyclization B Cyclization Reagent (e.g., Urea, CO2, Phosgene surrogates) B->C D N1-Alkylation/Arylation (R1-X) C->D E N3-Alkylation/Arylation (R3-X) C->E F Benzene Ring Functionalization (e.g., Halogenation, Nitration) C->F G Diverse Library of Substituted Derivatives D->G E->G F->G

Caption: General workflow for synthesis and diversification.

A Positional Analysis of Structure-Activity Relationships

The biological activity of quinazoline-2,4(1H,3H)-dione derivatives is exquisitely sensitive to the nature and position of substituents. Understanding these relationships is paramount for optimizing potency, selectivity, and drug-like properties.

The Role of Substitutions at N1 and N3 Positions

The nitrogen atoms at positions 1 and 3 are primary sites for modification and profoundly influence molecular interactions with biological targets.

  • N1-Position: Substitution at the N1 position is crucial for modulating activity. For instance, in the context of Poly(ADP-ribose)polymerase (PARP) inhibitors, a 3-carbamoyl-4-fluorobenzyl group at N1 serves as a linker to interact with key amino acid residues like Tyr896.[6] In other series, small alkyl or benzyl groups are often employed to enhance lipophilicity and cell permeability.[7]

  • N3-Position: The N3 position is equally critical for defining the pharmacological profile. Studies have shown that introducing heterocyclic moieties, such as oxadiazole or triazole rings, at this position can significantly enhance antimicrobial activity.[2] For anticancer agents targeting various human tumor cell lines, o- or m-chlorophenethyl substitutions at the N3-position yielded some of the most potent compounds.[8] The introduction of guanidine-containing side chains at both N1 and N3 has been explored for developing Na+/H+ exchanger-1 (NHE-1) inhibitors.[9][10]

Impact of Substitutions on the Benzene Ring (C5-C8)

Modifications to the fused benzene ring primarily affect the molecule's electronic properties and its ability to form interactions within target binding pockets.

  • C6 and C7-Positions: These are common points for substitution. For anticancer activity, methoxyl and 4-methylpiperazin-1-yl groups at the C6-position have been shown to yield better activity.[8] For certain antibacterial quinazolines, dimethoxy substitutions at C6 and C7 are important for activity.[11] The presence of a halogen, such as chlorine, at position 7 has been noted to favor anticonvulsant activity.[1]

  • C7-Position: A chlorophenethylureido substituent at the C7-position was identified as a necessary feature for significant inhibition of in vitro growth across 60 human tumor cell lines.[8]

The diagram below visually summarizes the key substitution points and their general influence on the major observed biological activities.

Caption: Key SAR points on the quinazoline-2,4(1H,3H)-dione core.

SAR Insights in Key Therapeutic Areas

Anticancer Activity

Quinazoline-2,4(1H,3H)-diones have been extensively investigated as anticancer agents, targeting various mechanisms of action.

  • PARP Inhibition: A significant area of research involves their use as PARP-1/2 inhibitors, which play a critical role in DNA repair.[12] SAR studies revealed that derivatives bearing a 3-amino pyrrolidine moiety are potent PARP-1/2 inhibitors, with IC50 values in the nanomolar range.[13][14] The quinazoline-2,4(1H,3H)-dione moiety effectively mimics the phthalazinone ring of the approved drug olaparib, forming key hydrogen bonds in the nicotinamide binding site of the enzyme.[6]

  • General Cytotoxicity: Many derivatives exhibit broad-spectrum cytotoxicity against various cancer cell lines, including those of the breast, colon, and lung.[8][12] The table below summarizes the activity of representative compounds.

Compound IDN3-SubstituentC6-SubstituentC7-SubstituentAverage logGI50Target Cell LinesReference
69 o-ChlorophenethylHo-Chlorophenethylureido-6.4460 Human Tumor Cell Lines[8]
72 m-ChlorophenethylHo-Chlorophenethylureido-6.3960 Human Tumor Cell Lines[8]
86 o-Chlorophenethyl4-Methylpiperazin-1-ylo-Chlorophenethylureido-6.4560 Human Tumor Cell Lines[8]
11 (S)-N-Boc-pyrrolidin-3-ylHHIC50 = 3.02 µM (MX-1)PARP-1/2[13]
Antimicrobial Activity

These compounds have emerged as promising antibacterial agents, often designed as inhibitors of bacterial gyrase and DNA topoisomerase IV, similar to fluoroquinolones.[2][15][16]

  • Key Structural Features: The integration of heterocyclic rings like triazole, oxadiazole, or oxazole at both the N1 and N3 positions via appropriate linkers is reported to be essential for antimicrobial activity.[2] For example, a compound with triazole moieties at both N1 and N3 showed potent activity against Escherichia coli.[2]

Anticonvulsant Activity

The quinazoline core is present in known CNS-active agents like methaqualone.[17] Research into quinazoline-2,4(1H,3H)-dione derivatives has identified key features for anticonvulsant effects.

  • Key Structural Features: SAR studies suggest that the presence of a halogen (e.g., chlorine) at position 7 and specific substitutions at position 3, such as a 2-aminophenyl group, can enhance anticonvulsant activity.[1] Some derivatives have shown efficacy in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[18]

Experimental Protocols for SAR Elucidation

To ensure reproducibility and facilitate further research, this section provides validated, step-by-step protocols for the synthesis and biological evaluation of quinazoline-2,4(1H,3H)-dione derivatives.

Protocol: General Synthesis of 1,3-Disubstituted Quinazoline-2,4(1H,3H)-diones

This protocol describes a common pathway for introducing diversity at the N1 and N3 positions. The causality is clear: sequential alkylation allows for controlled, differential substitution.

  • Step 1: N1-Alkylation (Optional):

    • To a solution of quinazoline-2,4(1H,3H)-dione (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (K2CO3) (1.2 equivalents).

    • Stir the suspension at room temperature for 30 minutes to ensure formation of the anion.

    • Add the desired N1-alkylating agent (R1-X, e.g., benzyl bromide) (1.1 equivalents) dropwise.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration, wash with water, and dry to yield the N1-substituted product.

  • Step 2: N3-Alkylation:

    • Dissolve the N1-substituted (or unsubstituted) quinazoline-2,4(1H,3H)-dione (1 equivalent) in anhydrous DMF.

    • Add K2CO3 (1.2 equivalents) and stir for 30 minutes.

    • Add the desired N3-alkylating agent (R3-X) (1.1 equivalents) dropwise.

    • Stir at room temperature or heat as necessary (typically 50-80 °C) for 12-24 hours. Monitor by TLC.

    • Perform an aqueous workup as described in Step 1. The crude product can be purified by recrystallization or column chromatography.

Protocol: In Vitro Antibacterial Susceptibility Testing (Agar Well Diffusion)

This method provides a reliable, semi-quantitative measure of a compound's ability to inhibit bacterial growth. The zone of inhibition directly correlates with antibacterial potency.

  • Preparation of Inoculum:

    • Prepare a fresh inoculum by suspending a few colonies of the test bacterium (e.g., S. aureus, E. coli) in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Plate Preparation:

    • Pour molten Mueller-Hinton Agar into sterile Petri dishes and allow it to solidify.

    • Evenly spread 100 µL of the prepared bacterial inoculum over the agar surface using a sterile swab.

  • Well Diffusion Assay:

    • Aseptically punch wells (6 mm diameter) into the inoculated agar plates.

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

    • Add a defined volume (e.g., 50-100 µL) of each test compound solution into separate wells.

    • Include a positive control (standard antibiotic) and a negative control (solvent alone).

  • Incubation and Measurement:

    • Incubate the plates at 37 °C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antibacterial activity.[2][19]

Conclusion and Future Perspectives

The quinazoline-2,4(1H,3H)-dione scaffold continues to be a highly productive template for the discovery of new therapeutic agents. The SAR landscape is well-defined in several areas, particularly for anticancer, antimicrobial, and anticonvulsant activities. Key takeaways include the critical role of N1 and N3 substitutions in defining target interactions and the influence of benzene ring functionalization on overall potency and selectivity.

Future research should focus on exploring novel substitution patterns to overcome challenges such as drug resistance in both cancer and infectious diseases. The development of dual-target inhibitors, leveraging the scaffold's versatility, represents a promising avenue. Furthermore, detailed investigations into the broader impact of these derivatives on cancer-related signaling pathways are still needed to fully exploit their therapeutic potential. The application of computational modeling and machine learning to predict the activity of virtual libraries will undoubtedly accelerate the identification of new lead compounds based on this remarkable scaffold.

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A Comprehensive Pharmacological Profile of the 5-Fluoroquinazoline-2,4(1H,3H)-dione Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Executive Summary

The quinazoline-2,4(1H,3H)-dione core is a "privileged structure" in medicinal chemistry, serving as the foundation for numerous compounds with a wide array of biological activities.[1] The strategic introduction of a fluorine atom at the 5-position, creating 5-fluoroquinazoline-2,4(1H,3H)-dione, leverages the unique properties of fluorine to enhance metabolic stability, binding affinity, and overall pharmacological potential. This guide provides a comprehensive technical overview of this scaffold, synthesizing data from its broader class of derivatives to illuminate its primary therapeutic applications. The core focus areas include its potent activity as an inhibitor of Poly (ADP-ribose) Polymerase (PARP) for oncology and its function as a fluoroquinolone-like inhibitor of bacterial topoisomerases for antimicrobial applications.[2][3][4][5] We will explore its synthesis, mechanisms of action, structure-activity relationships, and key experimental protocols, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction to the this compound Core

Chemical Properties and Significance

This compound is a heterocyclic organic compound with the molecular formula C₈H₅FN₂O₂.[6] Its structure consists of a benzene ring fused to a pyrimidine ring, with ketone groups at positions 2 and 4 and a fluorine atom at position 5.[6] This scaffold is notable for its structural rigidity and the presence of hydrogen bond donors and acceptors, which facilitate strong interactions with biological targets. The quinazolinedione moiety is found in numerous FDA-approved pharmaceuticals and natural alkaloids, highlighting its stability and drug-like properties.[1][3]

Rationale for Fluorination in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The fluorine atom at the C-5 position of the quinazolinedione ring is not merely a substitution; it is a strategic modification intended to confer specific advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block common sites of metabolism, thereby increasing the compound's half-life and bioavailability.

  • Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic profile of the aromatic ring, leading to more favorable interactions—such as dipole-dipole or hydrogen bonds—with amino acid residues in a target's active site.

  • Modulation of Physicochemical Properties: Fluorination can increase a molecule's lipophilicity, which may improve its ability to cross cellular membranes and reach intracellular targets.

Synthesis and Characterization

The quinazoline-2,4(1H,3H)-dione scaffold can be synthesized through several established routes. A common and efficient method involves the cyclization of the corresponding 2-aminobenzamide or anthranilic acid derivative.[7][8]

Generalized Synthetic Pathway

A versatile one-pot synthesis involves the reaction of a substituted 2-aminobenzamide with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[7] This approach provides a direct route to the desired quinazolinedione core.

Synthesis_Pathway A 2-Amino-6-fluorobenzamide C This compound A->C One-pot cyclization B (Boc)2O, DMAP

Caption: Generalized one-pot synthesis of the this compound core.

Protocol: DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones[7]

This protocol describes a general procedure that can be adapted for the 5-fluoro derivative starting from 2-amino-6-fluorobenzamide.

Rationale: This method is chosen for its operational simplicity and high yields. DMAP acts as a potent acylation catalyst, facilitating the reaction with (Boc)₂O, which serves as a carbonyl source for the cyclization.

  • Reaction Setup: To a solution of the starting 2-aminobenzamide (1.0 mmol) in an appropriate solvent (e.g., acetonitrile), add 4-dimethylaminopyridine (DMAP, 0.1 mmol) and di-tert-butyl dicarbonate ((Boc)₂O, 2.0 mmol).

  • Reaction Execution: Stir the mixture at 80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure quinazoline-2,4(1H,3H)-dione derivative.

  • Validation: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected spectra for similar compounds are well-documented.[7] A parallel reaction without the starting benzamide should be run as a negative control to ensure no side products interfere with analysis.

Primary Pharmacological Target Profiles

The this compound scaffold has demonstrated significant potential in two primary therapeutic areas: oncology and infectious disease.

Poly (ADP-ribose) Polymerase (PARP) Inhibition - Anticancer Applications

Derivatives of the quinazolinedione core are highly potent inhibitors of PARP-1 and PARP-2, enzymes crucial for DNA single-strand break repair.[2][4][9]

In healthy cells, DNA damage is repaired through multiple redundant pathways. However, certain cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, are deficient in the homologous recombination (HR) pathway for repairing DNA double-strand breaks.

PARP enzymes are central to repairing single-strand breaks. When PARP is inhibited by a quinazolinedione derivative, these single-strand breaks persist and, during DNA replication, are converted into more lethal double-strand breaks. In HR-deficient cancer cells, these double-strand breaks cannot be repaired, leading to genomic instability and apoptotic cell death. This concept is known as "synthetic lethality," where the inhibition of PARP is selectively toxic to cancer cells while sparing normal cells.

PARP_Inhibition_Pathway cluster_normal Normal Cell cluster_cancer BRCA-deficient Cancer Cell DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_damage->PARP1 senses Replication DNA Replication DNA_damage->Replication if unrepaired PARylation PAR Polymer Synthesis (PARylation) PARP1->PARylation Repair_Proteins Recruitment of DNA Repair Proteins (XRCC1, etc.) PARylation->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair mediates Cell_Viability Cell Viability SSB_Repair->Cell_Viability DSB Double-Strand Break (DSB) Replication->DSB HR_Repair Homologous Recombination Repair (DEFICIENT) DSB->HR_Repair Apoptosis Apoptosis DSB->Apoptosis leads to HR_Repair->Cell_Viability Inhibitor 5-FQdione Derivative (PARP Inhibitor) Inhibitor->PARP1 BLOCKS

Caption: Mechanism of synthetic lethality via PARP inhibition in BRCA-deficient cancer cells.

Numerous quinazoline-2,4(1H,3H)-dione derivatives have been synthesized and evaluated for PARP inhibitory activity. The data below showcases the high potency achieved with this scaffold.[2][10][11]

Compound ID (Reference)PARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)Selectivity (PARP-1/PARP-2)
Compound 11a [10]46711.540.6 (PARP-2 selective)
Compound 11 [2]~10 (10⁻⁹ M level)~100 (10⁻⁸ M level)~0.1 (PARP-1 selective)
Compound Cpd36 [11]0.940.87~1.08 (Dual inhibitor)
Compound 24 [12]0.5123.11~0.02 (PARP-1 selective)
Compound 32 [12]1.3115.63~0.08 (PARP-1 selective)

Rationale: This biochemical assay directly measures the enzymatic activity of PARP-1, allowing for the determination of a compound's inhibitory potency (IC₅₀). The use of a biotinylated NAD⁺ substrate enables a robust, non-radioactive readout.

  • Plate Preparation: Coat a 96-well plate with histone, which serves as a protein substrate for PARP-1. Wash the plate to remove unbound histone.

  • Reaction Mixture: Prepare a reaction buffer containing activated DNA (to stimulate enzyme activity), biotinylated NAD⁺ (the substrate for PARylation), and recombinant human PARP-1 enzyme.

  • Compound Addition: Add serial dilutions of the test compound (e.g., a this compound derivative) to the wells. Include a positive control (a known PARP inhibitor like Olaparib) and a negative control (vehicle, e.g., DMSO). A no-enzyme control is run in parallel to account for background signal.

  • Incubation: Incubate the plate at room temperature to allow the enzymatic reaction (histone PARylation) to proceed.

  • Detection: Wash the plate to remove unreacted components. Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated PAR chains on the histone.

  • Signal Generation: Add an HRP substrate (e.g., TMB). The HRP enzyme catalyzes a colorimetric reaction.

  • Readout: Stop the reaction and measure the absorbance using a plate reader. The signal intensity is directly proportional to PARP-1 activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the data and fit to a dose-response curve to determine the IC₅₀ value.

Bacterial Type II Topoisomerase Inhibition - Antimicrobial Applications

The quinazolinedione scaffold is structurally similar to fluoroquinolone antibiotics and has been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3][5]

Fluoroquinolones function by stabilizing a ternary complex between the topoisomerase enzyme and cleaved DNA, preventing DNA religation and leading to cell death.[5] A key interaction involves a magnesium-water bridge between the drug and specific residues on the enzyme. Resistance often arises from mutations in these residues.[5]

Quinazoline-2,4-diones also form this ternary complex but are thought to be less reliant on the magnesium-water bridge.[5] This provides a critical advantage: they may retain activity against bacterial strains that have developed resistance to traditional fluoroquinolones, offering a pathway to develop new antibiotics to combat resistant infections.[3][5]

Rationale: This is a standard, reliable method to screen for and quantify the antimicrobial activity of compounds. It provides a clear visual indication of a compound's ability to inhibit bacterial growth.

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Bacterial Inoculation: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) equivalent to a 0.5 McFarland standard. Evenly spread the bacterial suspension over the surface of the agar plates to create a lawn.

  • Well Creation: Use a sterile borer to punch uniform wells (e.g., 6 mm in diameter) into the agar.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well. Include a positive control (a known antibiotic like Ciprofloxacin) and a negative control (solvent only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Measurement and Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters. A larger zone diameter indicates greater antimicrobial activity. The results are typically compared against the positive control.

Agar_Well_Workflow A 1. Prepare and pour Mueller-Hinton agar plates B 2. Inoculate plate surface with bacterial lawn A->B C 3. Create uniform wells in the agar B->C D 4. Add test compound and controls to wells C->D E 5. Incubate at 37°C for 18-24 hours D->E F 6. Measure diameter of the zone of inhibition E->F

Caption: Workflow for the agar well diffusion antimicrobial susceptibility test.

Expanded Therapeutic Potential

The versatility of the quinazoline scaffold has led to its exploration for other pharmacological activities.

  • Muscarinic Receptor Antagonism: Certain quinazoline derivatives have been shown to act as allosteric antagonists of muscarinic acetylcholine receptors, particularly the M3 subtype.[13] This mechanism is analogous to clinically used anticholinergic bronchodilators, suggesting potential applications in respiratory diseases like asthma and COPD.[13]

  • Na+/H+ Exchanger (NHE-1) Inhibition: Novel quinazoline-2,4(1H,3H)-dione derivatives have been developed as potent NHE-1 inhibitors.[14] NHE-1 is a validated drug target for managing cardiovascular diseases, and its inhibition has shown cytoprotective and anti-inflammatory properties.[14]

  • Other Reported Activities: The broader quinazoline class has been investigated for a vast range of other activities, including anti-inflammatory, anticonvulsant, antihypertensive, and as inhibitors of various kinases like VEGFR-2.[3][15][16]

Pharmacokinetic and Toxicological Considerations

General Pharmacokinetic Profile of Quinazoline Derivatives
  • Absorption and Bioavailability: Oral bioavailability can be variable. For instance, the quinazoline antifolate ICI D1694 showed low oral bioavailability (10-20%) in mice, while a PARP inhibitor derivative (Compound 24) was orally bioavailable and demonstrated in vivo efficacy.[12][17] Formulation and specific substitutions heavily influence absorption.

  • Distribution: Quinazoline derivatives can exhibit high plasma protein binding (≥90%), which can affect their free drug concentration and distribution into tissues.[17]

  • Metabolism and Excretion: Metabolism is a key determinant of a compound's profile. Fluorination, as in the 5-fluoro derivative, is expected to increase metabolic stability. Excretion can occur via both renal and biliary routes, with biliary excretion predominating for some derivatives.[17] Pharmacokinetic studies in rats have shown that quinazoline derivatives can have rapid clearance.[13][17]

Toxicological Profile and Safety Considerations

The toxicological profile of any specific derivative must be determined empirically. However, general considerations for fluoro-organic compounds are relevant.

  • General Toxicity: The toxicity of fluoro-organic compounds varies widely depending on the overall structure.[18] Some highly fluorinated compounds can cause acute pulmonary injury, while others may affect renal or central nervous system function at lower concentrations.[18][19]

  • Metabolism of Fluorine: If the fluorine atom is liberated from the drug through metabolic oxidation, the resulting fluoride ion is taken up by bones and teeth.[20] While this is a known metabolic pathway for some fluorinated compounds, the stability of the C-F bond on an aromatic ring, as in this compound, makes this unlikely to be a major metabolic route.

  • Preclinical Assessment: Any lead compound based on this scaffold would require a thorough toxicological evaluation, including in vitro cytotoxicity assays (e.g., in hepatic cell models) and in vivo studies in animal models to assess acute and chronic toxicity.[13]

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. Its proven potential as a core for potent PARP inhibitors and next-generation antibacterial agents is well-supported by extensive research. The strategic placement of the fluorine atom is anticipated to confer favorable drug-like properties, including enhanced metabolic stability and target engagement.

Future research should focus on:

  • Targeted Synthesis: Synthesizing a focused library of this compound derivatives with diverse substitutions at the N1 and N3 positions to optimize potency and selectivity for specific targets like PARP-1 or bacterial gyrase.

  • Head-to-Head Comparison: Directly comparing the efficacy of 5-fluoro derivatives against their non-fluorinated counterparts to empirically validate the benefits of fluorination on potency, pharmacokinetics, and metabolic stability.

  • Preclinical Evaluation: Advancing lead compounds through comprehensive preclinical evaluation, including in vivo efficacy studies in relevant cancer xenograft or infection models, and detailed ADME-Tox profiling.

By leveraging the established strengths of the quinazolinedione core and the strategic advantages of fluorination, the this compound scaffold is poised to be a valuable asset in the ongoing quest for new and effective medicines.

References

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The Quinazoline Nucleus: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrimidine ring, stands as a cornerstone in medicinal chemistry. Its designation as a "privileged structure" stems from its remarkable ability to serve as a versatile template for designing ligands that can interact with a wide array of biological targets with high affinity and specificity. This guide provides a comprehensive exploration of the quinazoline core, detailing its synthesis, multifaceted biological activities, mechanisms of action, and the critical structure-activity relationships that drive the development of potent therapeutic agents.

The Enduring Significance of the Quinazoline Core

First synthesized in 1903, the quinazoline nucleus is a recurring motif in over 150 naturally occurring alkaloids and a vast number of synthetic compounds.[1] Its rigid structure provides a well-defined three-dimensional orientation for substituent groups, facilitating precise interactions with biological macromolecules.[2] This inherent characteristic has led to the development of numerous clinically successful drugs targeting a spectrum of diseases, from cancer to hypertension.[3][4] The synthetic tractability of the quinazoline scaffold, particularly at positions 2, 4, 6, and 7, allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.[1][5]

Synthetic Strategies: Building the Quinazoline Framework

The construction of the quinazoline core is well-established, with several classical and modern synthetic methodologies available to medicinal chemists. The choice of a particular synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

One of the most fundamental and widely employed methods is the Niementowski Quinazoline Synthesis . This reaction typically involves the thermal condensation of an anthranilic acid with an amide.[6][7] The versatility of this method lies in the ability to introduce a variety of substituents onto both the benzene and pyrimidine rings by selecting appropriately substituted anthranilic acids and amides.[8]

A logical workflow for a typical Niementowski synthesis is outlined below:

cluster_reactants Reactants cluster_process Reaction cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Product A Anthranilic Acid Derivative C Thermal Condensation (High Temperature) A->C B Amide (e.g., Formamide) B->C D N-Acylanthranilic Acid C->D Formation E Intramolecular Cyclization (Dehydration) D->E F 4(3H)-Quinazolinone E->F Ring Closure

Caption: General workflow of the Niementowski Quinazoline Synthesis.

Modern advancements in synthetic chemistry have introduced more efficient and environmentally friendly methods, such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[9]

A Spectrum of Biological Activities and Therapeutic Applications

Quinazoline derivatives exhibit a remarkable breadth of pharmacological activities, underscoring their importance in drug discovery.[3][10] These activities include anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive effects.[3][11]

FDA-Approved Quinazoline Drug Therapeutic Area Mechanism of Action
Gefitinib (Iressa®) Oncology (NSCLC)EGFR Tyrosine Kinase Inhibitor
Erlotinib (Tarceva®) Oncology (NSCLC, Pancreatic Cancer)EGFR Tyrosine Kinase Inhibitor
Lapatinib (Tykerb®) Oncology (Breast Cancer)Dual EGFR and HER2 Tyrosine Kinase Inhibitor
Afatinib (Gilotrif®) Oncology (NSCLC)Irreversible ErbB Family Blocker
Vandetanib (Caprelsa®) Oncology (Medullary Thyroid Cancer)Multi-kinase Inhibitor (VEGFR, EGFR, RET)
Prazosin (Minipress®) Cardiovascularα1-Adrenergic Receptor Antagonist
Doxazosin (Cardura®) Cardiovascular, Urologyα1-Adrenergic Receptor Antagonist

Table 1: Examples of FDA-Approved Drugs Featuring the Quinazoline Scaffold. [3][12]

The most profound impact of quinazoline-based drugs has been in the field of oncology. The discovery of gefitinib and erlotinib as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase revolutionized the treatment of certain types of non-small-cell lung cancer (NSCLC).[8][12]

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer activity of many quinazoline derivatives stems from their ability to inhibit protein kinases, which are crucial enzymes that regulate cellular processes like proliferation, differentiation, and survival.[9][12] Dysregulation of kinase activity is a common feature of many cancers.

The 4-anilinoquinazoline scaffold has proven to be a particularly effective pharmacophore for targeting the ATP-binding site of kinases like EGFR.[12] The quinazoline ring itself forms key hydrogen bonds with the hinge region of the kinase domain, while the aniline moiety extends into a hydrophobic pocket, allowing for modifications that can enhance potency and selectivity.[12]

cluster_pathway EGFR Signaling Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Binding Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Activation Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Leads to Quinazoline Quinazoline Inhibitor (e.g., Gefitinib) Quinazoline->Dimerization Inhibits

Caption: Inhibition of the EGFR signaling pathway by a quinazoline-based drug.

Beyond EGFR, quinazoline derivatives have been developed to inhibit a range of other kinases, including VEGFR, HER2, and multi-kinase inhibitors that target several pathways simultaneously.[13][14]

Structure-Activity Relationship (SAR) Studies

The development of potent and selective quinazoline-based drugs is heavily reliant on understanding the structure-activity relationship (SAR). SAR studies explore how modifications to the chemical structure of the quinazoline core influence its biological activity.[5]

For 4-anilinoquinazoline-based EGFR inhibitors, key SAR insights include:

  • The Quinazoline Core : The nitrogen at position 1 (N-1) is a crucial hydrogen bond acceptor, interacting with a methionine residue in the hinge region of the EGFR kinase domain.[12]

  • The 4-Anilino Moiety : Substituents on the aniline ring can significantly impact potency and selectivity. Small, hydrophobic groups are often favored.

  • Substituents at Positions 6 and 7 : The introduction of small, electron-donating groups, such as methoxy groups, at these positions can enhance binding affinity.[12]

Experimental Protocols

To ensure the scientific integrity of drug discovery programs, standardized and validated experimental protocols are essential. Below are detailed, step-by-step methodologies for the synthesis and biological evaluation of quinazoline derivatives.

Synthesis: Microwave-Assisted Niementowski Reaction

This protocol provides an efficient method for the synthesis of a 4(3H)-quinazolinone derivative.

Materials:

  • Anthranilic acid

  • Formamide

  • Microwave reactor

  • Ethanol

  • Filtration apparatus

Procedure:

  • In a microwave-safe vessel, combine anthranilic acid (1 equivalent) and formamide (5-10 equivalents).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 150°C) and power (e.g., 100 W) for a predetermined time (e.g., 10-30 minutes). Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Add cold ethanol to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified 4(3H)-quinazolinone product under vacuum.

Biological Evaluation: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][15]

cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition A Seed cells in a 96-well plate B Incubate overnight A->B C Treat cells with varying concentrations of quinazoline derivative B->C D Incubate for 24-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow for determining the cytotoxicity of a quinazoline derivative using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinazoline test compound in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the compound concentrations and determine the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the ability of a quinazoline derivative to inhibit a specific protein kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test quinazoline compound

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the quinazoline inhibitor in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction Setup: In a multi-well plate, combine the kinase, the test compound at various concentrations, and the kinase-specific substrate in the assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The concentration of ATP should ideally be close to the Km value for the specific kinase.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is directly proportional to the kinase activity.[10]

  • Signal Measurement: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis: Plot the signal against the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.

Future Perspectives and Conclusion

The quinazoline scaffold has unequivocally cemented its status as a privileged structure in drug discovery. Its versatility and synthetic accessibility have enabled the development of highly successful targeted therapies that have transformed the treatment landscape for numerous diseases.[2][9] The ongoing exploration of novel quinazoline derivatives continues to yield compounds with new mechanisms of action, targeting a growing number of enzymes and receptors. As our understanding of the molecular basis of diseases deepens, the rational design of next-generation quinazoline-based therapeutics holds immense promise for addressing unmet medical needs. This guide serves as a foundational resource for scientists and researchers dedicated to harnessing the full potential of this remarkable heterocyclic scaffold.

References

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  • Asif, M. (2014). A review on recent advances of quinazoline derivatives possessing myriad pharmacological activities. International Journal of Medical Research & Health Sciences, 3(2), 324-342.
  • Hameed, A., Al-Rashida, M., Uroos, M., & Khan, K. M. (2018). Quinazoline and Quinazolinone as Important Scaffolds for the Synthesis of Potent Anticonvulsant Agents. Mini-Reviews in Medicinal Chemistry, 18(13), 1121–1133.
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  • A Review on 4(3H)-quinazolinone synthesis. (2021).
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interpreting NMR and mass spectrometry data of 5-fluoroquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Interpretation of 5-fluoroquinazoline-2,4(1H,3H)-dione

Abstract

This technical guide offers a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document provides a detailed interpretation of the compound's spectroscopic signature. By elucidating the causality behind spectral features, this guide serves as an authoritative resource for the structural verification and characterization of this and related fluorinated heterocyclic compounds.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Derivatives of quinazoline-2,4(1H,3H)-dione, in particular, have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a fluorine atom, as in this compound, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.[3]

Accurate and unambiguous structural elucidation is paramount in the development of novel chemical entities. This guide provides an in-depth interpretation of the mass spectrometry and multinuclear (¹H, ¹³C, ¹⁹F) NMR data of this compound, grounding the analysis in fundamental principles and established spectroscopic data for related structures.[4][5]

Molecular Identity and Properties

A foundational step in any analysis is the confirmation of the basic molecular properties.

  • Chemical Structure: Chemical structure of this compound Figure 1: Chemical Structure of this compound.

  • Key Properties:

    • Molecular Formula: C₈H₅FN₂O₂[6]

    • Molecular Weight (Monoisotopic): 180.0335 g/mol [6]

    • IUPAC Name: 5-fluoro-1H-quinazoline-2,4-dione[6]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides crucial information about a molecule's mass and fragmentation pattern, offering direct evidence of its elemental composition and structural features.

Expected Molecular Ion

Using a soft ionization technique like Electrospray Ionization (ESI), this compound is expected to be observed primarily as a protonated pseudomolecular ion.

Ion SpeciesExpected m/zIonization Mode
[M+H]⁺181.0413Positive
[M-H]⁻179.0257Negative
Table 1: Predicted m/z values for the molecular ion of this compound.
Fragmentation Pathway

Collision-Induced Dissociation (CID) of the [M+H]⁺ ion reveals the structural stability and connectivity of the quinazolinedione core. The fragmentation is typically initiated by the loss of stable neutral molecules. A plausible pathway involves the sequential loss of isocyanic acid (HNCO) and carbon monoxide (CO), which is characteristic of uracil-like structures.

The diagram below illustrates a proposed fragmentation pathway. The initial protonated molecule at m/z 181 undergoes a characteristic loss of HNCO, a common fragmentation for diones of this type, leading to the fragment at m/z 138.[7][8] Subsequent loss of a CO molecule results in the ion at m/z 110.

Fragmentation_Pathway M [M+H]⁺ m/z = 181.04 F1 [M+H - HNCO]⁺ m/z = 138.03 M->F1 - HNCO F2 [M+H - HNCO - CO]⁺ m/z = 110.03 F1->F2 - CO

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. For fluorinated compounds, ¹⁹F NMR provides an additional, highly sensitive probe.

¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show distinct signals for the two N-H protons and the three aromatic protons. The solvent of choice for this class of compounds is typically DMSO-d₆, as it effectively solubilizes the compound and its N-H protons are readily observed.[9]

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J) in HzNotes
H1~11.5broad singlet-Exchangeable with D₂O. Chemical shift is concentration-dependent.
H3~11.2broad singlet-Exchangeable with D₂O. Chemical shift is concentration-dependent.
H7~7.6triplet of doublets (td)³JHH ≈ 8.0, ⁴JHF ≈ 5.5Coupling to H6, H8, and F5.
H6~7.2doublet of doublets (dd)³JHH ≈ 8.0, ³JHF ≈ 9.5Coupling to H7 and F5.
H8~7.1doublet (d)³JHH ≈ 8.0Coupling to H7.
Table 2: Predicted ¹H NMR spectral data for this compound in DMSO-d₆.

Interpretation Rationale:

  • N-H Protons: The protons on the nitrogen atoms (H1, H3) are acidic and typically appear as broad singlets at a very downfield chemical shift due to hydrogen bonding and the electron-withdrawing nature of the adjacent carbonyl groups.[9][10]

  • Aromatic Protons: The electron-withdrawing fluorine atom and the fused ring system influence the chemical shifts of the aromatic protons. H7 is expected to be the most deshielded aromatic proton. The key feature is the presence of H-F coupling, which further splits the signals of H6 and H7.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display eight distinct signals. The carbon signals will be significantly influenced by the fluorine substituent, exhibiting through-bond C-F coupling constants (JCF) that are diagnostic of the fluorine's position.

Carbon AssignmentPredicted δ (ppm)Coupling Constant (JCF) in HzNotes
C4~162³JCF ≈ 3Carbonyl carbon, coupled to F5.
C2~151-Carbonyl carbon, typically no C-F coupling observed.
C5~158¹JCF ≈ 245 (large)Directly attached to fluorine, resulting in a large one-bond coupling constant.
C8a~140²JCF ≈ 12Bridgehead carbon coupled to F5.
C7~136⁴JCF ≈ 2Long-range coupling to F5.
C4a~116²JCF ≈ 22Bridgehead carbon coupled to F5.
C8~118³JCF ≈ 6Coupled to F5.
C6~115²JCF ≈ 20Coupled to F5.
Table 3: Predicted ¹³C NMR spectral data for this compound in DMSO-d₆.

Interpretation Rationale:

  • Carbonyl Carbons: C2 and C4 are the most deshielded carbons due to the attached electronegative oxygen and nitrogen atoms.

  • C-F Coupling: The most telling feature is the large one-bond coupling constant (¹JCF) for C5, which immediately identifies the carbon directly bonded to the fluorine atom. The magnitudes of the two- and three-bond couplings (²JCF, ³JCF) are also highly characteristic and help confirm the assignments of the other aromatic carbons.[11]

¹⁹F NMR Spectroscopy

¹⁹F NMR is an exceptionally sensitive technique for fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[12][13]

| Nucleus Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Notes | | :--- | :--- | :--- | :--- | | F5 | -110 to -125 | triplet of doublets (td) | ³JFH6 ≈ 9.5, ⁴JFH7 ≈ 5.5 | Referenced to CFCl₃ at 0 ppm. The multiplicity arises from coupling to H6 and H7. | Table 4: Predicted ¹⁹F NMR spectral data for this compound.

Interpretation Rationale:

  • Chemical Shift: The chemical shift for fluorine on an aromatic ring falls within a well-established range.[3][14]

  • Multiplicity: The fluorine atom at position 5 will couple to the adjacent proton H6 (a three-bond coupling, ³JHF) and to the proton H7 (a four-bond coupling, ⁴JHF), resulting in a complex multiplet, likely a triplet of doublets.

Experimental Protocols

Adherence to standardized protocols is essential for acquiring high-quality, reproducible data.

General Workflow

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Weigh ~5-10 mg of sample for NMR P3 Dissolve NMR sample in ~0.6 mL of DMSO-d₆ P1->P3 P2 Weigh <1 mg of sample for MS P4 Dissolve MS sample in suitable solvent (e.g., MeOH/H₂O) P2->P4 A1 Acquire ¹H, ¹³C, ¹⁹F NMR spectra P3->A1 A2 Acquire MS and MS/MS spectra P4->A2 D1 Process and reference spectra A1->D1 A2->D1 D2 Assign peaks and interpret couplings D1->D2 D3 Correlate all spectral data D2->D3 D4 Confirm structure D3->D4

Caption: General workflow for spectroscopic analysis.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F spectrum to observe the H-F coupling patterns. No external standard is typically needed as modern spectrometers can reference the spectrum internally.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution (approx. 10-50 µg/mL) of the compound in a solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid for positive ESI mode.

  • Full Scan MS: Infuse the sample into the mass spectrometer and acquire a full scan spectrum to identify the protonated molecular ion [M+H]⁺.

  • Tandem MS (MS/MS): Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 181.0) as the precursor. Apply varying collision energies to generate a fragmentation spectrum.

Conclusion

The spectroscopic characterization of this compound is a clear demonstration of modern analytical techniques. The mass spectrum confirms the molecular weight and provides insight into the core structure's stability. Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) offers a complete picture of the molecular framework. The chemical shifts, multiplicities, and especially the diagnostic H-F and C-F coupling constants, allow for the unambiguous assignment of every atom in the molecule. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and work with this important fluorinated heterocyclic scaffold.

References

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Methodological & Application

Application Notes and Protocols for 5-fluoroquinazoline-2,4(1H,3H)-dione in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-fluoroquinazoline-2,4(1H,3H)-dione in anticancer research. This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies for evaluating the therapeutic potential of this compound class.

Introduction: The Rationale for Investigating this compound in Oncology

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including significant potential as anticancer agents.[4][5][6] The introduction of a fluorine atom at the 5-position can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its efficacy and pharmacokinetic profile.

A key mechanism through which quinazoline-2,4(1H,3H)-dione derivatives exert their anticancer effects is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[7][8][9] These enzymes are critical components of the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[10][11]

Mechanism of Action: PARP Inhibition and Synthetic Lethality

In cancers with deficiencies in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair, such as those with BRCA1 or BRCA2 mutations, cells become heavily reliant on the PARP-mediated BER pathway to maintain genomic integrity.[10][12][13] Inhibition of PARP in these HR-deficient cells leads to the accumulation of unrepaired SSBs, which collapse replication forks during DNA replication, resulting in the formation of DSBs.[11] The inability to repair these DSBs through the compromised HR pathway leads to genomic instability and ultimately, cancer cell death. This concept is known as synthetic lethality , where the simultaneous loss of two gene functions is lethal, while the loss of either one alone is not.[10][12] PARP inhibitors not only block the catalytic activity of the enzyme but can also "trap" PARP on the DNA, further disrupting DNA replication and repair processes.[10][14]

The following diagram illustrates the principle of synthetic lethality with PARP inhibitors in BRCA-mutant cancer cells.

Synthetic Lethality with PARP Inhibitors cluster_0 Normal Cell (Functional HR & BER) cluster_1 BRCA-Mutant Cancer Cell cluster_2 BRCA-Mutant Cancer Cell + PARP Inhibitor SSB_normal DNA Single-Strand Break (SSB) PARP_normal PARP-mediated Base Excision Repair (BER) SSB_normal->PARP_normal Repair Cell_Survival_normal Cell Survival PARP_normal->Cell_Survival_normal DSB_normal DNA Double-Strand Break (DSB) HR_normal Homologous Recombination (HR) Repair DSB_normal->HR_normal Repair HR_normal->Cell_Survival_normal SSB_cancer DNA Single-Strand Break (SSB) PARP_cancer PARP-mediated Base Excision Repair (BER) SSB_cancer->PARP_cancer Repair Cell_Survival_cancer Cell Survival PARP_cancer->Cell_Survival_cancer DSB_cancer DNA Double-Strand Break (DSB) HR_cancer Defective Homologous Recombination (HR) Repair DSB_cancer->HR_cancer Repair Fails SSB_inhibitor DNA Single-Strand Break (SSB) PARP_inhibitor PARP Inhibited SSB_inhibitor->PARP_inhibitor Repair Blocked DSB_inhibitor Accumulated DSBs PARP_inhibitor->DSB_inhibitor Leads to HR_inhibitor Defective Homologous Recombination (HR) Repair DSB_inhibitor->HR_inhibitor Repair Fails Apoptosis Apoptosis (Cell Death) HR_inhibitor->Apoptosis

Caption: Synthetic lethality in BRCA-mutant cancer cells treated with PARP inhibitors.

Experimental Protocols

The following protocols provide a framework for the in vitro and in vivo evaluation of this compound. It is essential to adapt these protocols based on the specific cancer cell lines and animal models being used.

Preparation of this compound Stock Solution

The solubility and stability of the test compound are critical for obtaining reproducible results. While specific data for this compound is not extensively published, quinazolinone derivatives are generally soluble in dimethyl sulfoxide (DMSO).

Protocol:

  • Reagent: this compound powder.

  • Solvent: High-purity, sterile DMSO.

  • Procedure:

    • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh sterile tube.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6]

  • Perform a solubility test to determine the maximum soluble concentration of the compound in DMSO.

  • The stability of the compound in aqueous media at 37°C should be assessed, especially for long-term experiments.

In Vitro Evaluation

A panel of in vitro assays is essential to characterize the anticancer activity of this compound.

These assays determine the effect of the compound on cell proliferation and survival. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are commonly used colorimetric methods that measure the metabolic activity of viable cells.[14][15]

Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Illustrative Data:

The following table provides hypothetical IC50 values for this compound in various cancer cell lines, based on published data for similar quinazolinone-based PARP inhibitors.[4][5][7][8][16]

Cell LineCancer TypeBRCA StatusHypothetical IC50 (µM)
MX-1 Breast CancerBRCA1 mutant, BRCA2 wild-type0.5 - 5
MDA-MB-436 Breast CancerBRCA1 mutant0.1 - 2
MCF-7 Breast CancerBRCA wild-type> 10
HCT-116 Colon CancerBRCA wild-type> 10
A549 Lung CancerBRCA wild-type> 20

Interpretation: Lower IC50 values in BRCA-mutant cell lines (MX-1, MDA-MB-436) compared to BRCA-proficient cell lines (MCF-7, HCT-116, A549) would support the hypothesis of a PARP-inhibition-mediated synthetic lethal mechanism of action.

These assays are crucial for evaluating the compound's potential to inhibit metastasis. The Transwell or Boyden chamber assay is a widely used method to assess cell migration (chemotaxis) and invasion.[17]

Protocol (Transwell Invasion Assay):

  • Chamber Preparation: Coat the porous membrane of the upper chamber of a Transwell insert with a basement membrane extract (e.g., Matrigel) to simulate the extracellular matrix. For a migration assay, this coating is omitted.

  • Cell Seeding: Harvest and resuspend cancer cells in a serum-free medium. Seed the cells into the upper chamber.

  • Chemoattractant and Compound Addition: Add a chemoattractant (e.g., medium with fetal bovine serum) to the lower chamber. Add this compound at various concentrations to both the upper and lower chambers.

  • Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).

  • Cell Removal and Staining: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix and stain the invading cells on the lower surface of the membrane with a stain such as crystal violet.

  • Quantification: Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields.

  • Data Analysis: Compare the number of invading cells in the treated groups to the vehicle control group to determine the inhibitory effect of the compound.

Western blotting is a powerful technique to investigate the molecular mechanism of action of this compound. It can be used to assess the inhibition of PARP activity and the induction of a DNA damage response.

Protocol:

  • Cell Lysis: Treat cancer cells with this compound for a specified time. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins, such as:

    • PAR (poly-ADP-ribose): To assess the inhibition of PARP enzymatic activity. A decrease in PAR levels indicates PARP inhibition.

    • Cleaved PARP-1: An indicator of apoptosis.

    • γH2AX: A marker of DNA double-strand breaks. An increase in γH2AX levels suggests the induction of DNA damage.

    • BRCA1, RAD51: Key proteins in the homologous recombination pathway.

    • β-actin or GAPDH: As a loading control.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Densitometry Analysis: Quantify the intensity of the protein bands and normalize to the loading control.

In Vivo Evaluation

In vivo studies are essential to evaluate the antitumor efficacy and safety of this compound in a whole-organism context. Human tumor xenograft models in immunocompromised mice are commonly used for this purpose.[11]

Protocol (Subcutaneous Xenograft Model):

  • Cell Preparation: Culture a suitable cancer cell line (e.g., a BRCA-mutant breast cancer cell line like MX-1) and harvest the cells. Resuspend the cells in a sterile solution (e.g., PBS or a mixture of PBS and Matrigel).

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Compound Administration: Prepare a formulation of this compound for in vivo administration (e.g., in a vehicle such as a solution of DMSO, Cremophor EL, and saline). Administer the compound to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) according to a predetermined dosing schedule. The control group should receive the vehicle only.

  • Monitoring:

    • Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

    • Monitor the overall health and behavior of the mice.

  • Endpoint and Analysis: At the end of the study (when tumors in the control group reach a predetermined size or if signs of toxicity are observed), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, or Western blotting).

  • Data Analysis: Compare the tumor growth inhibition in the treated group to the control group. Evaluate any signs of toxicity, such as weight loss or changes in behavior.

Illustrative In Vivo Experimental Workflow:

In_Vivo_Xenograft_Workflow start Cancer Cell Culture (e.g., MX-1) implant Subcutaneous Implantation into Immunocompromised Mice start->implant tumor_growth Tumor Growth Monitoring implant->tumor_growth randomize Randomization of Mice into Groups tumor_growth->randomize treatment Treatment Group: This compound randomize->treatment control Control Group: Vehicle randomize->control monitoring Tumor Volume & Body Weight Measurement treatment->monitoring control->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Analysis (Weight, IHC, Western Blot) endpoint->analysis conclusion Efficacy & Toxicity Evaluation analysis->conclusion

Caption: Workflow for in vivo evaluation of this compound.

Conclusion

This compound represents a promising scaffold for the development of novel anticancer agents, particularly PARP inhibitors. The protocols and guidelines presented in this document provide a solid foundation for the preclinical evaluation of this compound. A thorough investigation of its in vitro and in vivo activities, coupled with a detailed understanding of its mechanism of action, will be crucial in determining its therapeutic potential in oncology.

References

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  • Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: clearing up the misunderstandings. Molecular oncology, 5(4), 387-393.
  • Sonnenblick, A., de Azambuja, E., Azim, H. A., & Piccart-Gebhart, M. (2015). An update on PARP inhibitors—moving beyond BRCA. Nature Reviews Clinical Oncology, 12(1), 27-41.
  • O'Connor, M. J. (2015). Targeting the DNA damage response in cancer. Molecular cell, 60(4), 547-560.
  • Mateo, J., Lord, C. J., Serra, V., Tutt, A., Balmaña, J., Castroviejo-Bermejo, M., ... & Garralda, E. (2019). A decade of clinical development of PARP inhibitors in perspective. Annals of Oncology, 30(9), 1437-1447.
  • Li, H., & Liu, Z. Q. (2018). The versatile quinazoline and quinazolinone scaffolds in medicinal chemistry: a review. RSC advances, 8(52), 29777-29838.
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  • Ji, M., Zhou, J., Yao, H., Zhao, H., Wang, X., Chen, X., & Xu, B. (2019). Discovery of novel quinazoline-2, 4 (1H, 3H)-dione derivatives as potent PARP-1 inhibitors. Bioorganic & medicinal chemistry letters, 29(1), 108-112.
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Application Notes & Protocols: Characterization of 5-Fluoroquinazoline-2,4(1H,3H)-dione as a Selective PARP-2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase (PARP) enzymes are critical mediators of cellular processes, most notably DNA damage repair. While PARP-1 has been the primary target for oncology therapeutics, emerging evidence highlights the distinct roles of PARP-2, particularly in transcriptional regulation and specific DNA repair pathways.[1] Selective inhibition of PARP-2 presents a promising therapeutic strategy to potentially reduce the off-target effects associated with dual PARP-1/PARP-2 inhibitors and to exploit unique biological dependencies.[2] The quinazoline-2,4(1H,3H)-dione scaffold has been identified as a promising chemical starting point for developing potent and selective PARP-2 inhibitors.[2][3] This document provides a comprehensive guide and detailed protocols for the systematic evaluation of 5-fluoroquinazoline-2,4(1H,3H)-dione , a derivative of this scaffold, to characterize its potency, selectivity, and cellular activity as a PARP-2 inhibitor. The methodologies outlined herein are designed to establish a robust, self-validating data package for researchers investigating novel PARP inhibitors.

Introduction: The Rationale for Selective PARP-2 Inhibition

The PARP family of enzymes catalyzes the transfer of ADP-ribose units to target proteins, a post-translational modification known as PARylation. PARP-1 and PARP-2 are the most abundant and well-studied members, both activated by DNA single-strand breaks (SSBs).[4] Their activation initiates the base excision repair (BER) pathway.[5] Inhibition of this process leads to the accumulation of SSBs, which collapse replication forks into highly cytotoxic double-strand breaks (DSBs).[5][6] In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be repaired, leading to cell death via a mechanism known as synthetic lethality.[6][7]

While PARP-1 and PARP-2 share structural homology in their catalytic domains, they have distinct, non-redundant functions. PARP-2 has been implicated as a key regulator of androgen receptor (AR) signaling in prostate cancer, making it a compelling target in this indication.[1] Therefore, developing inhibitors with high selectivity for PARP-2 over PARP-1 is a critical objective for both elucidating the specific biological functions of PARP-2 and developing next-generation therapeutics with potentially improved safety profiles and novel mechanisms of action.[2]

The quinazoline-2,4(1H,3H)-dione core has been successfully utilized to generate potent PARP inhibitors, with specific derivatives demonstrating significant selectivity for PARP-2.[2][8] This guide focuses on This compound (CAS: 192570-33-5) as a candidate molecule for evaluation.[9][10]

Compound Profile: this compound
PropertyValueSource
CAS Number 192570-33-5[9][10]
Molecular Formula C₈H₅FN₂O₂[11]
Molecular Weight 180.14 g/mol [11]
Structure (See PubChem CID 643346)[11]

Biochemical Characterization: Potency and Selectivity Profiling

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against PARP-1 and PARP-2 enzymes and thereby establish its selectivity index.

Principle: A variety of assay formats can be used, including chemiluminescent, colorimetric, or fluorescence polarization (FP) assays.[5][12] The protocol below describes a universal chemiluminescent assay, which measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, a direct product of PARP enzymatic activity.[13]

Workflow for Biochemical IC₅₀ Determination

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis P1 Prepare serial dilution of This compound and control inhibitors R1 Dispense inhibitor dilutions and Master Mix to 96-well plate P1->R1 P2 Prepare Master Mix: - Recombinant PARP-1 or PARP-2 - Activated DNA - Histone Substrate - Assay Buffer P2->R1 R2 Initiate reaction by adding Biotinylated NAD+ R1->R2 R3 Incubate at RT (e.g., 1 hour) to allow PARylation R2->R3 D1 Add Streptavidin-HRP to bind biotinylated PAR chains R3->D1 D2 Add HRP chemiluminescent substrate D1->D2 D3 Read luminescence on a microplate reader D2->D3 A1 Plot Luminescence vs. Log[Inhibitor] D3->A1 A2 Fit sigmoidal dose-response curve to calculate IC₅₀ A1->A2 A3 Calculate Selectivity Index: (IC₅₀ PARP-1) / (IC₅₀ PARP-2) A2->A3

Caption: Workflow for determining PARP inhibitor IC₅₀ values.

Protocol 2.1: PARP-1/PARP-2 Chemiluminescent Activity Assay

Causality Note: This protocol is based on commercially available assay kits (e.g., from BPS Bioscience, Trevigen) which provide validated reagents. The use of activated DNA is crucial as it mimics cellular DNA damage, which is required for robust PARP-1/2 activation.[4]

Materials:

  • Recombinant Human PARP-1 and PARP-2 enzymes

  • This compound (Test Compound)

  • Olaparib (Non-selective control)[14]

  • UPF-1069 (PARP-2 selective control)[14]

  • PARP Assay Buffer

  • Activated DNA (sheared salmon sperm DNA or equivalent)

  • Histone H1 (substrate)

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • White, opaque 96-well microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound and controls in 100% DMSO, starting from a 10 mM stock. Then, create intermediate dilutions in PARP Assay Buffer to minimize the final DMSO concentration in the assay to <1%.

  • Reaction Setup:

    • To each well, add 25 µL of the PARP Master Mix containing PARP enzyme (e.g., 2.5 ng/well), activated DNA, histones, and assay buffer.

    • Add 5 µL of the diluted inhibitor or vehicle control (DMSO in assay buffer).

    • Pre-incubate for 10 minutes at room temperature.

  • Initiate PARylation: Add 20 µL of Biotinylated NAD+ solution to each well to start the reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking.

  • Detection:

    • Add 50 µL of Streptavidin-HRP diluted in blocking buffer to each well.

    • Incubate for 30 minutes at room temperature.

    • Wash the plate 3 times with a wash buffer (e.g., PBS + 0.05% Tween-20).

    • Add 50 µL of a freshly prepared chemiluminescent HRP substrate.

    • Immediately read the luminescence on a microplate reader.[13]

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all readings.

    • Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a control with a high concentration of a potent inhibitor as 0% activity.

    • Plot the normalized activity (%) against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC₅₀ value.

    • Calculate the Selectivity Index = IC₅₀ (PARP-1) / IC₅₀ (PARP-2) . A value >10 indicates meaningful selectivity for PARP-2.

Expected Data Summary
CompoundPARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)Selectivity Index (PARP-1/PARP-2)
This compoundTo be determinedTo be determinedTo be determined
Olaparib (Control)~5~1~5
UPF-1069 (Control)~8100~300~27

(Control data are representative values from literature[14])

Cellular Activity: Target Engagement and Functional Consequences

Objective: To validate that this compound can penetrate cells, engage with its PARP-2 target, and elicit a functional downstream effect.

Principle: Target engagement is confirmed by measuring the inhibition of PAR polymer formation in cells treated with a DNA damaging agent. The functional consequence can be assessed by measuring cell viability, which for PARP inhibitors, is often potentiated in cells with underlying DNA repair defects (synthetic lethality) or in combination with DNA damaging chemotherapy.[7][13]

Workflow for Cellular Assay Cascade

cluster_target Target Engagement Assay cluster_functional Functional Viability Assay T1 Seed cells (e.g., UWB1.289) in 96-well plate T2 Pre-treat with test compound or controls for 1 hour T1->T2 T3 Induce DNA damage with MMS or H₂O₂ for 15 min T2->T3 T4 Lyse cells and quantify PAR levels via ELISA or Western Blot T3->T4 T5 Determine cellular EC₅₀ for PAR inhibition T4->T5 F1 Seed BRCA-deficient (e.g., UWB1.289) and proficient (UWB1.289+BRCA1) cells F2 Treat with serial dilutions of test compound for 72-120 hours F1->F2 F3 Measure cell viability using CellTiter-Glo® or similar reagent F2->F3 F4 Determine GI₅₀ and compare sensitivity between cell lines F3->F4

Caption: Sequential workflow for cellular characterization.

Protocol 3.1: Cellular PAR Level Quantification (ELISA-based)

Causality Note: A short but potent burst of DNA damage from an agent like methyl methanesulfonate (MMS) is used to synchronously activate the PARP response. Pre-incubation with the inhibitor ensures it is bound to the target before the enzymatic cascade begins, providing a clear measure of target engagement.[7]

Materials:

  • UWB1.289 (BRCA1-null ovarian cancer) or similar cell line

  • Cell culture medium and supplements

  • Methyl methanesulfonate (MMS)

  • Test compound and controls

  • Cellular PAR ELISA Kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 20,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat cells with a serial dilution of this compound for 1-2 hours.

  • DNA Damage Induction: Add MMS to a final concentration of 500 µM and incubate for 15 minutes at 37°C.

  • Cell Lysis and PAR Quantification: Immediately wash cells with ice-cold PBS and proceed with the cell lysis and PAR quantification steps as per the manufacturer's protocol for the chosen ELISA kit.

  • Data Analysis: Plot PAR levels (absorbance or luminescence) against the inhibitor concentration to determine the cellular EC₅₀ for PAR inhibition.

Protocol 3.2: Synthetic Lethality Cell Viability Assay

Causality Note: This protocol uses an isogenic pair of cell lines—one deficient in a key DNA repair gene (BRCA1) and one where the gene has been restored. Potent synthetic lethality will manifest as a significantly lower IC₅₀ (or GI₅₀) in the BRCA1-deficient line, providing strong evidence for the inhibitor's mechanism of action.[15]

Materials:

  • UWB1.289 (BRCA1-null) and UWB1.289+BRCA1 (BRCA1-proficient) cell lines

  • Cell culture medium and supplements

  • Test compound and controls

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed both cell lines at a low density (e.g., 2,000 cells/well) in separate 96-well plates. Allow to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the plates. Include a vehicle-only control.

  • Incubation: Incubate the cells for 5-6 days, allowing for multiple cell doublings.

  • Viability Measurement: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's protocol. Read luminescence.

  • Data Analysis: Normalize the data to the vehicle-treated controls. Plot cell viability (%) against inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition). A significantly lower GI₅₀ in the UWB1.289 line compared to the UWB1.289+BRCA1 line confirms synthetic lethality.

In Vivo Target Modulation and Efficacy (Conceptual Framework)

Objective: To provide a high-level framework for assessing the in vivo pharmacodynamics (PD) and anti-tumor efficacy of this compound in a preclinical cancer model.

Principle: Efficacy is demonstrated by showing that systemic administration of the compound inhibits tumor growth in a xenograft model derived from a relevant cancer cell line (e.g., BRCA-mutant). Target engagement (PD) is confirmed by measuring a reduction in PAR levels within the tumor tissue of treated animals.[15]

Conceptual Workflow for In Vivo Studies

cluster_model Model Development cluster_pd Pharmacodynamic (PD) Study cluster_efficacy Efficacy Study M1 Establish xenograft tumors (e.g., MDA-MB-436, BRCA1-mutant) in immunocompromised mice M2 Randomize mice into treatment cohorts when tumors reach ~150 mm³ M1->M2 PD1 Administer single dose of test compound or vehicle M2->PD1 E1 Administer test compound daily (or as per PD study) for 21-28 days M2->E1 PD2 Collect tumors at various time points post-dose (e.g., 2, 8, 24 hours) PD1->PD2 PD3 Measure PAR levels in tumor homogenates via ELISA PD2->PD3 PD4 Determine dose and schedule required for sustained PAR inhibition PD3->PD4 E2 Measure tumor volume and body weight 2-3 times per week E1->E2 E3 Calculate Tumor Growth Inhibition (TGI) E2->E3

Caption: High-level workflow for preclinical in vivo evaluation.

PARP Signaling and Inhibition Mechanism

The following diagram illustrates the central role of PARP-1 and PARP-2 in the DNA damage response and the mechanism of action for PARP inhibitors, leading to synthetic lethality.

cluster_pathway DNA Damage Response cluster_inhibition Effect of PARP Inhibition cluster_brca_proficient BRCA Proficient Cell cluster_brca_deficient BRCA Deficient Cell DNA_damage DNA Single-Strand Break (SSB) PARP PARP-1 / PARP-2 Activation DNA_damage->PARP PAR PAR Polymer Synthesis (PARylation) PARP->PAR Stalled_Fork SSB Persists & Replication Fork Collapse PARP->Stalled_Fork leads to BER Base Excision Repair (BER) Protein Recruitment PAR->BER Repair SSB Repair BER->Repair Inhibitor This compound (PARP Inhibitor) Inhibitor->PARP Inhibits DSB Double-Strand Break (DSB) Stalled_Fork->DSB DSB_deficient Double-Strand Break (DSB) Stalled_Fork->DSB_deficient HR Homologous Recombination (HR) Repair DSB->HR Survival Cell Survival HR->Survival No_HR Defective HR Repair Death Synthetic Lethality (Cell Death) No_HR->Death DSB_deficient->No_HR

Caption: Mechanism of synthetic lethality with PARP inhibitors.

References

  • Title: PARP-2 Selective Inhibitor Development Source: Alfa Cytology URL: [Link]

  • Title: PARP Assays Source: BPS Bioscience URL: [Link]

  • Title: PARP assay for inhibitors Source: BMG LABTECH URL: [Link]

  • Title: Targeted cancer therapy: choosing the right assay to assess PARP inhibitors Source: YouTube (BPS Bioscience) URL: [Link]

  • Title: Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors Source: Cancer Research URL: [Link]

  • Title: Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors Source: Royal Society of Chemistry URL: [Link]

  • Title: PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance Source: Frontiers in Molecular Biosciences URL: [Link]

  • Title: PARP assay kits Source: Cambridge Bioscience URL: [Link]

  • Title: Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors Source: PubMed URL: [Link]

  • Title: Abstract 2475: In vitro and in vivo assessment of the mechanism of action of the PARP inhibitor rucaparib Source: ResearchGate URL: [Link]

  • Title: Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors. Source: Semantic Scholar URL: [Link]

  • Title: this compound Source: PubChem URL: [Link]

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Application Note & Protocol: A Detailed Guide to the Synthesis of 5-Fluoroquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested experimental protocol for the synthesis of 5-fluoroquinazoline-2,4(1H,3H)-dione, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Quinazoline-2,4(1H,3H)-diones are recognized as crucial pharmacophores with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties[1][2]. This protocol details a robust and reproducible method starting from 2-amino-6-fluorobenzoic acid and urea, employing a thermal cyclocondensation reaction. We will delve into the mechanistic rationale behind the procedural steps, safety considerations, purification techniques, and methods for analytical validation of the final product. This guide is intended for researchers and scientists in organic synthesis and pharmaceutical development.

Introduction and Scientific Background

The quinazoline-2,4(1H,3H)-dione core is a privileged structure in drug discovery, appearing in numerous biologically active compounds[3][4]. The introduction of a fluorine atom at the 5-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its pharmacological profile.

The chosen synthetic strategy is a classical and efficient one-pot cyclization. The reaction proceeds via the nucleophilic attack of the amino group of 2-amino-6-fluorobenzoic acid on a carbonyl carbon of urea. This is followed by an intramolecular cyclization and elimination of ammonia, driven by thermal energy, to form the stable heterocyclic dione ring system[5]. This method is advantageous due to the commercial availability and low cost of the starting materials and the operational simplicity of the procedure.

Reaction Scheme:

Reaction scheme for the synthesis of this compound from 2-amino-6-fluorobenzoic acid and urea.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Wt.PuritySupplier
2-Amino-6-fluorobenzoic acid434-76-4155.13 g/mol ≥98%Sigma-Aldrich, Thermo Scientific
Urea57-13-660.06 g/mol ≥99%Major chemical suppliers
Deionized WaterN/A18.02 g/mol N/AIn-house
Ethanol (for recrystallization)64-17-546.07 g/mol Reagent GradeMajor chemical suppliers
Hydrochloric Acid (HCl)7647-01-036.46 g/mol 1 M solutionMajor chemical suppliers
Laboratory Equipment
  • Round-bottom flask (100 mL)

  • Heating mantle with magnetic stirrer and stir bar

  • Reflux condenser

  • Thermometer or thermocouple

  • Glass funnel

  • Büchner funnel and filter flask

  • Filter paper (e.g., Whatman No. 1)

  • Beakers and Erlenmeyer flasks

  • Spatulas and weighing balance

  • Standard laboratory glassware for recrystallization

  • Melting point apparatus

  • NMR spectrometer, Mass spectrometer (for characterization)

Detailed Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale.

Reaction Setup
  • Reagent Preparation: In a 100 mL round-bottom flask, combine 2-amino-6-fluorobenzoic acid (1.55 g, 10.0 mmol, 1.0 equiv.) and urea (1.80 g, 30.0 mmol, 3.0 equiv.).

    • Scientist's Note: An excess of urea is used to ensure the complete conversion of the limiting reagent, 2-amino-6-fluorobenzoic acid, and to maintain a stirrable melt during the reaction.

  • Apparatus Assembly: Add a magnetic stir bar to the flask. Fit the flask with a reflux condenser to prevent the loss of any volatile materials, even though the reaction is largely a melt. Place the assembly in a heating mantle on a magnetic stir plate.

Reaction Execution
  • Heating: Begin stirring the solid mixture and heat the flask to 180-190 °C. The mixture will melt and begin to evolve ammonia gas.

    • Scientist's Note: This high temperature is critical to provide the activation energy for the cyclocondensation reaction and to drive off the ammonia byproduct, pushing the equilibrium towards product formation. The reaction should be performed in a well-ventilated fume hood due to the evolution of ammonia.

  • Monitoring: Maintain the temperature and stirring for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) if desired, by taking a small aliquot, dissolving it in a suitable solvent (e.g., methanol), and eluting with a mobile phase such as ethyl acetate/hexanes. The disappearance of the starting material spot indicates reaction completion.

Work-up and Isolation
  • Cooling: After the reaction is complete, turn off the heat and allow the flask to cool to room temperature. The crude product will solidify into a solid mass.

  • Initial Purification: Add approximately 30 mL of hot deionized water to the flask. Heat the mixture gently with stirring to break up the solid and dissolve the excess urea and other water-soluble impurities.

  • Filtration: Cool the slurry in an ice bath for 30 minutes to maximize precipitation of the product. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid on the filter with two portions of cold deionized water (2 x 15 mL) to remove any remaining urea. Subsequently, wash with a small amount of cold ethanol to aid in drying.

    • Scientist's Note: Washing with cold water is crucial to remove impurities without significantly dissolving the desired product. The ethanol wash helps to displace water and speeds up the drying process.

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C overnight to yield the crude this compound.

Purification (Recrystallization)
  • Solvent Selection: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent, such as ethanol, acetic acid, or a mixture of dimethylformamide (DMF) and water, until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.

Characterization and Validation

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Melting Point: Compare the observed melting point with literature values for analogous compounds. Quinazoline-2,4-diones typically have high melting points, often above 250 °C[6].

  • ¹H NMR (DMSO-d₆): Expect to see characteristic peaks for the aromatic protons and two broad singlets for the N-H protons of the dione ring. The aromatic region will show splitting patterns consistent with a 1,2,3-trisubstituted benzene ring, influenced by the fluorine atom.

  • ¹³C NMR (DMSO-d₆): Look for two distinct carbonyl carbon signals and aromatic carbon signals, including those showing carbon-fluorine coupling (J-coupling).

  • Mass Spectrometry (MS): The ESI-MS should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻. For C₈H₅FN₂O₂, the expected exact mass is 180.03.

Quantitative Data Summary

ParameterValueUnitNotes
Starting Material
2-Amino-6-fluorobenzoic acid1.55g10.0 mmol, 1.0 equiv.
Urea1.80g30.0 mmol, 3.0 equiv.
Reaction Conditions
Temperature180-190°C
Time3-4hours
Product
Product NameThis compound
Molecular FormulaC₈H₅FN₂O₂
Molecular Weight180.14 g/mol
Theoretical Yield1.80g
Expected Yield (Typical)70-85%Varies based on purification efficiency.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents 1. Weigh Reagents (2-Amino-6-fluorobenzoic acid & Urea) setup 2. Assemble Apparatus (Flask, Condenser, Stirrer) reagents->setup heating 3. Heat to 180-190 °C (3-4 hours) setup->heating cooling 4. Cool to RT heating->cooling wash_h2o 5. Add Hot Water & Stir cooling->wash_h2o filtration1 6. Vacuum Filter Crude Product wash_h2o->filtration1 drying 7. Dry Crude Product filtration1->drying recrystallize 8. Recrystallize (e.g., from Ethanol) drying->recrystallize filtration2 9. Filter Pure Crystals recrystallize->filtration2 dry_final 10. Dry Final Product filtration2->dry_final characterize 11. Characterize (NMR, MS, MP) dry_final->characterize

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile)[7].

  • Ventilation: This reaction must be performed in a well-ventilated chemical fume hood to avoid inhalation of ammonia gas produced during the reaction.

  • Reagent Handling:

    • 2-Amino-6-fluorobenzoic acid: May cause skin, eye, and respiratory irritation. Avoid breathing dust[8][9].

    • Urea: Generally considered low-hazard, but may cause irritation upon contact with eyes or skin. Avoid dust inhalation[10][11].

  • Thermal Hazards: Use caution when working with the heating mantle at high temperatures. Ensure the apparatus is securely clamped.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • ResearchGate. (n.d.). Synthesis of quinazoline‐2,4(1H,3H)‐dione 32. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 26(21), 6646. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2020). A Review on 4(3H)-quinazolinone synthesis. Retrieved from [Link]

  • Li, J., et al. (2007). A New and Facile Synthesis of Quinazoline-2,4(1H,3H)-diones. Organic Letters, 9(19), 3801–3803. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Scientific Reports, 13(1), 4235. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • ACS Omega. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. Available at: [Link]

  • BioSpectra, Inc. (2022). Urea Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinazoline‐2,4(1H,3H)‐dione 14. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Urea Safety Data Sheet. Retrieved from [Link]

  • Zhou, J., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry, 16(20), 3746–3758. Available at: [Link]

  • Semantic Scholar. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Retrieved from [Link]

  • Journal of Biological Chemistry. (2008). Cyclization of peptides through a urea bond: application to the Arg-Gly-Asp tripeptide. Available at: [Link]

  • Lewis Acid Promoted Cyclization of Acyclic Urea Derivatives to Quinazolinediones. (2020). Synfacts, 16(01), 0057.
  • ResearchGate. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Retrieved from [Link]

  • ACS Catalysis. (2021). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. Available at: [Link]

  • Pest Management Science. (2015). Design, synthesis and herbicidal activity of novel quinazoline-2,4-diones as 4-hydroxyphenylpyruvate dioxygenase inhibitors. Available at: [Link]

  • Scientific Reports. (2023). Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. Available at: [Link]

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Application Notes and Protocols for In Vitro Evaluation of 5-Fluoroquinazoline-2,4(1H,3H)-dione Derivative Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Quinazoline Derivatives

Quinazoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry.[1][2][3] These scaffolds are integral to the structure of numerous natural and synthetic molecules with a wide array of biological activities.[4] In recent years, quinazoline derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against various tumor types.[1][2] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cell signaling pathways, such as tyrosine kinases, and the induction of apoptosis.[2][5] The 5-fluoroquinazoline-2,4(1H,3H)-dione core, in particular, presents a unique scaffold for the development of novel therapeutic agents. The introduction of a fluorine atom at the 5-position can significantly modulate the compound's physicochemical properties and biological activity. This document provides a comprehensive guide to the in vitro evaluation of the cytotoxicity of novel this compound derivatives.

I. Initial Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8] This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living cells.[8]

Underlying Principle of the MTT Assay

The conversion of MTT to formazan occurs primarily in the mitochondria of metabolically active cells. Therefore, the intensity of the purple color is a measure of mitochondrial activity, which is correlated with cell viability.[6][9] This assay is a robust and high-throughput method for initial screening of the cytotoxic potential of a large number of compounds.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture and seed cells in 96-well plates adherence 2. Allow cells to adhere (24 hours) cell_culture->adherence compound_prep 3. Prepare serial dilutions of 5-fluoroquinazoline derivative treatment 4. Treat cells with compound (e.g., 24, 48, 72 hours) compound_prep->treatment mtt_addition 5. Add MTT solution to each well incubation 6. Incubate for 2-4 hours (Formazan formation) mtt_addition->incubation solubilization 7. Add solubilization solution (e.g., DMSO) incubation->solubilization read_absorbance 8. Measure absorbance (570 nm) calculate_viability 9. Calculate % cell viability and IC50 values read_absorbance->calculate_viability

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

Materials:

  • This compound derivative (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)[1]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 20% SDS in 50% DMF)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., 0.1% DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Mix gently by pipetting up and down or by using an orbital shaker.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Control)100 ± 5.2100 ± 4.8100 ± 6.1
195.3 ± 4.188.7 ± 3.975.2 ± 5.5
1078.1 ± 3.562.5 ± 4.245.8 ± 3.7
5045.6 ± 2.925.1 ± 3.115.3 ± 2.4
10020.4 ± 2.110.8 ± 1.95.7 ± 1.2

IC50 Values:

Time PointIC50 (µM)
24h52.1
48h28.9
72h12.5

II. Differentiating Cytotoxicity from Necrosis: The LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, a hallmark of necrosis.[10] This assay is a valuable tool to differentiate between cytotoxic effects that lead to membrane disruption (necrosis) and those that induce programmed cell death (apoptosis), which initially maintains membrane integrity.

Principle of the LDH Assay

The assay involves a two-step enzymatic reaction. First, released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH.[11] In the second step, diaphorase uses the newly formed NADH to reduce a tetrazolium salt (INT) into a colored formazan product.[11] The amount of formazan produced is proportional to the amount of LDH released and, therefore, to the number of damaged cells.[11]

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_supernatant Sample Collection cluster_assay LDH Reaction cluster_analysis Data Analysis cell_prep 1. Seed and treat cells with 5-fluoroquinazoline derivative (as in MTT assay) centrifuge 2. Centrifuge the plate to pellet cells collect_supernatant 3. Collect cell culture supernatant centrifuge->collect_supernatant add_reagent 4. Add LDH reaction mixture to supernatant incubation 5. Incubate for 30 minutes at room temperature add_reagent->incubation read_absorbance 6. Measure absorbance (490 nm) calculate_cytotoxicity 7. Calculate % cytotoxicity read_absorbance->calculate_cytotoxicity

Caption: Workflow of the LDH cytotoxicity assay.

Detailed Protocol: LDH Assay

Materials:

  • LDH Cytotoxicity Assay Kit (containing LDH reaction solution, stop solution)

  • Treated cell culture supernatants (from the cytotoxicity experiment)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Prepare Controls:

    • Spontaneous LDH release: Supernatant from untreated cells.

    • Maximum LDH release: Supernatant from untreated cells lysed with a lysis buffer provided in the kit (e.g., 10X Lysis Solution).

    • Background control: Culture medium without cells.

  • Sample Collection: After the desired treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • Add Reaction Mixture: Add 50 µL of the LDH reaction mixture to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Data Presentation:

Concentration (µM)% Cytotoxicity (LDH Release)
0 (Control)0 ± 2.5
15.1 ± 1.8
1012.3 ± 2.1
5025.7 ± 3.4
10040.2 ± 4.1

III. Elucidating the Mechanism of Cell Death: Apoptosis Assays

A key aspect of characterizing the anticancer potential of a novel compound is to determine whether it induces apoptosis, or programmed cell death. Apoptosis is a highly regulated process that is often dysregulated in cancer cells. Compounds that can reactivate this process are promising therapeutic candidates.

A. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay is a gold standard for detecting apoptosis.[12][13] It relies on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis.[12][14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells.[14] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.[14]

Principle of Annexin V/PI Staining: By using both Annexin V and PI, it is possible to distinguish between different cell populations:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells (due to primary necrosis)

Experimental Workflow: Annexin V/PI Assay

AnnexinV_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Cell Staining cluster_analysis Flow Cytometry Analysis cell_prep 1. Seed and treat cells with 5-fluoroquinazoline derivative harvest 2. Harvest and wash cells stain 3. Resuspend in Annexin V binding buffer and stain with Annexin V-FITC and PI harvest->stain flow_cytometry 4. Analyze stained cells by flow cytometry quantify 5. Quantify cell populations (live, early/late apoptotic, necrotic) flow_cytometry->quantify

Caption: Workflow of the Annexin V/PI apoptosis assay.

Detailed Protocol: Annexin V/PI Staining

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated cells

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the this compound derivative at various concentrations for the desired time.

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Data Presentation:

Treatment% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control95.2 ± 2.12.5 ± 0.82.3 ± 0.7
Compound (10 µM)70.8 ± 3.518.9 ± 2.910.3 ± 1.8
Compound (50 µM)35.4 ± 4.245.1 ± 3.719.5 ± 2.5
B. Caspase-Glo® 3/7 Assay for Apoptosis Execution

Caspases are a family of cysteine proteases that play a crucial role in the execution phase of apoptosis. Caspase-3 and caspase-7 are key executioner caspases. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the combined activities of caspase-3 and -7.[15][16]

Principle of the Caspase-Glo® 3/7 Assay: The assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[15] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal.[15] The intensity of the luminescent signal is proportional to the amount of caspase-3/7 activity.[17]

Experimental Workflow: Caspase-Glo® 3/7 Assay

CaspaseGlo_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Caspase-Glo® Reaction cluster_analysis Data Analysis cell_prep 1. Seed and treat cells with 5-fluoroquinazoline derivative in white-walled 96-well plates add_reagent 2. Add Caspase-Glo® 3/7 Reagent to each well incubation 3. Incubate for 1-2 hours at room temperature add_reagent->incubation read_luminescence 4. Measure luminescence with a luminometer calculate_activity 5. Calculate fold change in caspase-3/7 activity read_luminescence->calculate_activity

Caption: Workflow of the Caspase-Glo® 3/7 assay.

Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Treated cells in white-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Treatment: Seed cells in a white-walled 96-well plate and treat them with the this compound derivative.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Reaction: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate for 1-2 hours at room temperature.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the fold change in caspase-3/7 activity relative to the untreated control.

Data Presentation:

Concentration (µM)Fold Change in Caspase-3/7 Activity
0 (Control)1.0 ± 0.1
11.8 ± 0.2
104.5 ± 0.5
508.2 ± 0.9
10012.6 ± 1.3

IV. Concluding Remarks and Future Directions

The in vitro evaluation of this compound derivative cytotoxicity requires a multi-faceted approach. Initial screening using the MTT assay can efficiently determine the dose- and time-dependent cytotoxic effects of the compound. Subsequent investigation with the LDH assay helps to distinguish between necrosis and other forms of cell death. To delve deeper into the mechanism of action, apoptosis assays such as Annexin V/PI staining and caspase activity assays are crucial for confirming the induction of programmed cell death.

The data obtained from these assays will provide a comprehensive profile of the cytotoxic activity of the novel this compound derivative and pave the way for further preclinical development. Future studies may include the evaluation of the compound's effect on other hallmarks of cancer, such as cell cycle progression, migration, and invasion, as well as in vivo efficacy studies in animal models.

References

  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Journal of Hematology & Oncology.

  • Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog.

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.

  • Cancer Cell Lines for Drug Discovery and Development. AACR Journals.

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. IntechOpen.

  • SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL QUINAZOLINE DERIVATIVES. WJPMR.

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central.

  • The Annexin V Apoptosis Assay. University of Virginia.

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche.

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

  • Protocol for Cell Viability Assays. BroadPharm.

  • LDH cytotoxicity assay. Protocols.io.

  • Annexin V staining assay protocol for apoptosis. Abcam.

  • Screening Anticancer Drugs with NCI Lines. Cytion.

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.

  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.

  • MTT assay protocol. Abcam.

  • Cancer Cell Line Screening (CCP-58). AddexBio.

  • Caspase 3/7 Activity. Protocols.io.

  • LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega Corporation.

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC - NIH.

  • LDH assay kit guide: Principles and applications. Abcam.

  • LDH Cytotoxicity Assay Kit. Cayman Chemical.

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences.

  • Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. NIH.

  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. PubMed Central.

  • Technical Manual Caspase 3/7 Activity Assay Kit. Abbkine.

  • In vitro cytotoxic screening data of synthesized quinazoline derivatives compared against the standard drugs. ResearchGate.

  • Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit. AAT Bioquest.

  • Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323. Promega Corporation.

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  • 5-Fluoroquinoline-2,4(1H,3H)-dione. Benchchem.

  • Synthesis and multifaceted pharmacological activity of novel quinazoline NHE-1 inhibitors. PMC - NIH.

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI.

  • Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors. PubMed.

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Designing Novel Kinase Inhibitors Using the Quinazoline-2,4(1H,3H)-dione Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline-2,4(1H,3H)-dione Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The quinazoline core, in particular, has emerged as a favorable scaffold for the design of potent and selective kinase inhibitors.[1] This is attributed to its rigid bicyclic structure and its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.

Among the diverse family of quinazoline derivatives, the quinazoline-2,4(1H,3H)-dione scaffold has garnered significant attention. This scaffold is present in a wide array of biologically active compounds, demonstrating antimicrobial, anticancer, and anti-inflammatory properties, among others.[2][3] Its utility in kinase inhibitor design stems from its versatile synthetic accessibility and the opportunities it presents for substitution at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][4]

This guide provides a comprehensive overview of the design, synthesis, and biological evaluation of novel kinase inhibitors based on the quinazoline-2,4(1H,3H)-dione scaffold. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and discuss the interpretation of results to guide lead optimization efforts.

I. Design Strategy and Rationale

The fundamental principle behind designing kinase inhibitors is to create molecules that can effectively compete with ATP for binding to the kinase's active site. The quinazoline-2,4(1H,3H)-dione scaffold serves as an excellent starting point for this endeavor.

A. The Quinazoline-2,4(1H,3H)-dione Core: A Foundation for Kinase Recognition

The core structure of quinazoline-2,4(1H,3H)-dione provides a rigid framework that can be appropriately decorated with various substituents to achieve high-affinity binding. The nitrogen atoms and carbonyl groups of the dione ring are capable of forming crucial hydrogen bonds with the hinge region of the kinase domain, a key interaction for many successful kinase inhibitors.

B. Structure-Activity Relationship (SAR) Guided Design

The successful design of potent inhibitors relies heavily on understanding the structure-activity relationship (SAR). For the quinazoline-2,4(1H,3H)-dione scaffold, substitutions at the N-1, N-3, and various positions on the fused benzene ring are critical for modulating activity and selectivity.

  • N-1 and N-3 Positions: Alkylation or arylation at these positions can significantly impact potency and introduce selectivity for different kinase subfamilies.[2] For instance, introducing a 3-amino pyrrolidine moiety has led to potent PARP-1/2 inhibitors.[5][6]

  • Benzene Ring Substitutions: Modifications on the benzene ring can influence interactions with the solvent-exposed region of the ATP-binding pocket and can be crucial for achieving selectivity against closely related kinases. Electron-donating or withdrawing groups can alter the electronic properties of the scaffold and impact binding affinity.[1]

The following diagram illustrates the key positions for substitution on the quinazoline-2,4(1H,3H)-dione scaffold.

Caption: Key substitution points on the quinazoline-2,4(1H,3H)-dione scaffold for SAR studies.

II. Synthetic Protocols

The synthesis of quinazoline-2,4(1H,3H)-dione derivatives can be achieved through various established routes. The choice of a specific synthetic pathway will depend on the desired substitution pattern and the availability of starting materials.

A. General Synthetic Scheme

A common and versatile approach involves the cyclization of anthranilic acid derivatives with urea or isocyanates.[2][7][8] This method allows for the introduction of diversity at the N-3 position. Subsequent N-alkylation or N-arylation at the N-1 position can be achieved using appropriate electrophiles.

The following workflow outlines a general synthetic strategy.

Synthesis_Workflow start Starting Materials (e.g., Anthranilic Acid) step1 Cyclization (e.g., with Urea/Isocyanate) start->step1 intermediate Quinazoline-2,4(1H,3H)-dione Core step1->intermediate step2 N-1/N-3 Derivatization (Alkylation/Arylation) intermediate->step2 product Target Inhibitor step2->product

Caption: General synthetic workflow for quinazoline-2,4(1H,3H)-dione derivatives.

B. Detailed Protocol: Synthesis of a 3-Substituted Quinazoline-2,4(1H,3H)-dione

This protocol provides a representative example for the synthesis of a 3-substituted derivative.

Materials:

  • Substituted Anthranilic Acid

  • Urea or appropriate Isocyanate

  • High-boiling point solvent (e.g., diphenyl ether, N-methyl-2-pyrrolidone)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted anthranilic acid (1 equivalent) and urea (1.5-2 equivalents) or the corresponding isocyanate (1.1 equivalents).

  • Solvent Addition: Add a suitable high-boiling point solvent to the flask.

  • Heating: Heat the reaction mixture to reflux (typically 180-250 °C, depending on the solvent) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, pour the mixture into a non-polar solvent (e.g., hexanes) to induce precipitation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.[2][9]

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2][9]

III. Biological Evaluation Protocols

Once a library of quinazoline-2,4(1H,3H)-dione derivatives has been synthesized, the next crucial step is to evaluate their biological activity. This typically involves a tiered approach, starting with in vitro biochemical assays to determine direct kinase inhibition, followed by cell-based assays to assess cellular potency and mechanism of action.

A. In Vitro Kinase Inhibition Assay

The primary goal of this assay is to determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC₅₀). Several formats are available, with luminescence-based and fluorescence-based assays being the most common for high-throughput screening.[10][11]

Protocol: ADP-Glo™ Kinase Assay (Promega)

This commercially available assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[11]

Materials:

  • Recombinant Kinase of Interest

  • Kinase Substrate (peptide or protein)

  • ATP

  • Test Compounds (serially diluted)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • To the wells of the microplate, add the kinase, substrate, and test compound at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (usually 30-37 °C) for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation:

Compound IDTarget KinaseIC₅₀ (nM)
QZD-001Kinase X50
QZD-002Kinase X15
QZD-003Kinase X120
B. Cell-Based Assays

Cell-based assays are essential to confirm that the observed in vitro activity translates to a cellular context and to assess the compound's effect on cell viability, proliferation, and signaling pathways.[12][13]

1. Cell Viability/Proliferation Assay

This assay determines the concentration of the inhibitor that reduces cell viability or proliferation by 50% (GI₅₀ or IC₅₀).[13][14]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

This assay quantifies the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.[14]

Materials:

  • Cancer Cell Line of Interest

  • Cell Culture Medium and Supplements

  • Test Compounds (serially diluted)

  • CellTiter-Glo® Reagent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add the CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent cell viability for each compound concentration relative to a vehicle-treated control. Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI₅₀/IC₅₀ value.

2. Target Engagement and Downstream Signaling Assays

To confirm that the inhibitor is acting on its intended target within the cell, it is crucial to assess the phosphorylation status of the target kinase and its downstream substrates. Western blotting is a standard technique for this purpose.

Protocol: Western Blot Analysis of Phospho-Kinase Levels

Procedure:

  • Cell Treatment: Treat the cells with the test compound at various concentrations for a defined period.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an HRP substrate to generate a chemiluminescent signal and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation. Be sure to also probe for the total protein levels as a loading control.

The following diagram illustrates the workflow for the biological evaluation of the synthesized inhibitors.

Biological_Evaluation_Workflow start Synthesized Compound Library step1 In Vitro Kinase Inhibition Assay (IC₅₀) start->step1 decision1 Potent Hits? step1->decision1 decision1->start No (Redesign) step2 Cell Viability/ Proliferation Assay (GI₅₀) decision1->step2 Yes decision2 Cellularly Active? step2->decision2 decision2->start No (Redesign) step3 Target Engagement & Downstream Signaling (Western Blot) decision2->step3 Yes step4 ADME/Tox Profiling step3->step4 end Lead Candidate step4->end

Caption: Tiered workflow for the biological evaluation of kinase inhibitors.

IV. Preliminary ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical to identify compounds with drug-like characteristics and to avoid late-stage failures.[15][16][17]

A standard panel of in vitro ADME/Tox assays includes:

  • Solubility: Determines the aqueous solubility of the compound.

  • Permeability: Assesses the ability of the compound to cross cell membranes (e.g., using Caco-2 or PAMPA assays).[15]

  • Metabolic Stability: Evaluates the compound's stability in the presence of liver microsomes or hepatocytes.[15]

  • Cytochrome P450 (CYP) Inhibition: Measures the potential for drug-drug interactions by assessing the inhibition of major CYP isoforms.[15]

  • Cytotoxicity: Determines the compound's general toxicity in non-cancerous cell lines.

In silico tools can also be used for the early prediction of ADME/Tox properties.[18]

Conclusion

The quinazoline-2,4(1H,3H)-dione scaffold represents a versatile and promising platform for the design of novel kinase inhibitors. A systematic approach, integrating rational design, efficient synthesis, and a tiered biological evaluation strategy, is essential for the successful identification of potent and selective lead candidates. The protocols and guidelines presented in this document provide a solid framework for researchers embarking on drug discovery programs centered around this privileged scaffold. Further optimization of lead compounds, guided by SAR and ADME/Tox data, will be crucial for advancing these molecules towards clinical development.

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Application Notes and Protocols: Development of 5-Fluoroquinazoline-2,4(1H,3H)-dione as a VEGFR-2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Angiogenesis in Oncology with VEGFR-2 Inhibition

The formation of new blood vessels, a process known as angiogenesis, is a critical hallmark of cancer. Tumors require a dedicated blood supply to grow beyond a few millimeters, obtain necessary nutrients and oxygen, and metastasize to distant organs. A key mediator of this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR).[1][2][3] VEGFR-2 is a receptor tyrosine kinase expressed on the surface of endothelial cells.[4] Its activation by the ligand VEGF-A triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new vasculature.[5]

The dysregulation of the VEGF/VEGFR-2 signaling pathway is a common feature in numerous cancers, making it a well-established and clinically validated target for anticancer therapies.[5] Small molecule inhibitors that target the ATP-binding site within the intracellular kinase domain of VEGFR-2 have emerged as an important class of anti-angiogenic agents.[5][6] Among these, the quinazoline scaffold has proven to be a versatile and effective pharmacophore for designing potent kinase inhibitors.[6][7][8] This document provides a comprehensive guide to the development and evaluation of 5-fluoroquinazoline-2,4(1H,3H)-dione, a novel small molecule inhibitor designed to target VEGFR-2.

The Quinazoline-2,4(1H,3H)-dione Scaffold: A Privileged Structure in Kinase Inhibition

The quinazoline ring system is a recurring motif in a multitude of FDA-approved kinase inhibitors for cancer treatment.[7] Its rigid, bicyclic structure provides an excellent platform for the strategic placement of substituents that can engage in key interactions within the ATP-binding pocket of various kinases. The quinazoline-2,4(1H,3H)-dione variant offers specific advantages, including multiple hydrogen bond donors and acceptors that can enhance binding affinity and specificity.[9][10] The introduction of a fluorine atom at the 5-position is a strategic design choice intended to modulate the electronic properties and metabolic stability of the molecule, potentially improving its pharmacokinetic profile and potency.

Synthesis of this compound

The synthesis of this compound can be achieved through a variety of established synthetic routes. A common and efficient method involves the cyclization of a substituted anthranilic acid derivative. While a specific protocol for the 5-fluoro analog is outlined here, general procedures for similar structures have been widely reported.[11][12]

Protocol 1: Synthesis of this compound

This protocol describes a potential two-step synthesis starting from 2-amino-6-fluorobenzoic acid.

Step 1: Urea Formation

  • To a solution of 2-amino-6-fluorobenzoic acid (1 equivalent) in a suitable aprotic solvent such as dioxane, add an excess of sodium cyanate (2-3 equivalents).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC). Rationale: This step forms the corresponding urea derivative through the addition of the amine to the cyanate.

  • Upon completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl) to precipitate the urea intermediate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Cyclization to form the Quinazolinedione Ring

  • Suspend the dried urea intermediate from Step 1 in a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to reflux (approximately 250-260°C) for 1-2 hours. Rationale: The high temperature induces an intramolecular cyclization via nucleophilic attack of the nitrogen on the carboxylic acid, followed by dehydration to form the stable quinazolinedione ring system.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, and add a non-polar solvent like hexane to precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with hexane, and purify by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.

In Vitro Evaluation of VEGFR-2 Inhibition

The initial characterization of a novel inhibitor involves determining its potency and selectivity against the target enzyme in a controlled, cell-free environment.

Biochemical Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[13] The principle involves quantifying the phosphorylation of a substrate by recombinant VEGFR-2 in the presence of ATP. A reduction in the phosphorylation signal indicates inhibition.[13] A luminescence-based assay, such as the Kinase-Glo® MAX assay, is a common method for this purpose, where the amount of ATP consumed is correlated with kinase activity.[2][3]

Protocol 2: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP (500 µM)

  • PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

  • This compound (in DMSO)

  • Kinase-Glo® MAX reagent

  • White 96-well plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in 1x Kinase Buffer containing a fixed percentage of DMSO (e.g., 1%).

  • Master Mixture Preparation: For each 25 µL reaction, prepare a master mixture containing 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, 1 µL of 50x PTK substrate, and 17 µL of sterile deionized water.[1][2]

  • Plate Setup:

    • Add 25 µL of the master mixture to each well of a white 96-well plate.[1]

    • Test Wells: Add 5 µL of the diluted inhibitor solutions.

    • Positive Control (No Inhibitor): Add 5 µL of 1x Kinase Buffer with the same DMSO concentration as the test wells.[1]

    • Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer.[1]

  • Enzyme Addition:

    • To the "Test Wells" and "Positive Control" wells, add 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL).[1]

    • To the "Blank" wells, add 20 µL of 1x Kinase Buffer.[1]

  • Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.[1]

  • Luminescence Detection:

    • Add 50 µL of Kinase-Glo® MAX reagent to each well.[1]

    • Incubate at room temperature for 10 minutes to stabilize the signal.[1]

    • Read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow for In Vitro VEGFR-2 Kinase Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare serial dilutions of This compound add_inhibitor Add diluted inhibitor, positive control, and blank prep_inhibitor->add_inhibitor prep_master_mix Prepare Master Mix (Buffer, ATP, Substrate) plate_setup Dispense Master Mix to 96-well plate prep_master_mix->plate_setup plate_setup->add_inhibitor add_enzyme Add VEGFR-2 enzyme add_inhibitor->add_enzyme incubation Incubate at 30°C for 45 min add_enzyme->incubation add_kinase_glo Add Kinase-Glo® MAX reagent incubation->add_kinase_glo read_luminescence Read luminescence add_kinase_glo->read_luminescence data_analysis Calculate % inhibition and determine IC50 read_luminescence->data_analysis

Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.

Cell-Based Assays: Assessing Functional Effects

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to evaluate the compound's effect in a more biologically relevant context. These assays assess the inhibitor's ability to penetrate cell membranes and inhibit VEGFR-2 signaling, leading to a functional cellular response.

HUVEC Proliferation Assay

Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for studying angiogenesis in vitro. This assay measures the ability of this compound to inhibit VEGF-induced proliferation of HUVECs.[13]

Protocol 3: HUVEC Proliferation Assay

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • Low-serum medium

  • Recombinant Human VEGF-A

  • This compound (in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo® or MTS)

  • 96-well clear-bottom plates

Procedure:

  • Cell Seeding: Seed HUVECs into a 96-well plate at an appropriate density and allow them to adhere overnight.[13]

  • Starvation: Replace the growth medium with a low-serum medium and incubate for 4-6 hours to synchronize the cells.[13] Rationale: Serum starvation reduces basal proliferation rates, making the cells more responsive to the mitogenic effects of VEGF.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Add VEGF-A (e.g., 20 ng/mL) to stimulate proliferation in all wells except the negative control.

  • Incubation: Incubate the plate for 48-72 hours.

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's protocol and measure the signal (luminescence or absorbance) using a microplate reader.[13]

  • Data Analysis: Normalize the data to the VEGF-stimulated control and calculate the percentage of proliferation inhibition. Determine the IC50 value from the dose-response curve.

VEGFR-2 Signaling Pathway and Point of Inhibition

G cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P_VEGFR2 p-VEGFR-2 VEGFR2->P_VEGFR2 ATP ATP ATP->P_VEGFR2 Inhibitor 5-Fluoroquinazoline- 2,4(1H,3H)-dione Inhibitor->VEGFR2 Inhibition PI3K PI3K/Akt Pathway P_VEGFR2->PI3K PLCg PLCγ/PKC Pathway P_VEGFR2->PLCg Survival Survival PI3K->Survival Proliferation Proliferation PLCg->Proliferation Migration Migration PLCg->Migration

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

In Vivo Efficacy Assessment: Xenograft Tumor Models

To evaluate the anti-angiogenic and anti-tumor activity of this compound in a living organism, a xenograft tumor model is employed.[14][15][16][17] This involves implanting human tumor cells into immunocompromised mice.

Protocol 4: Subcutaneous Xenograft Model

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID)

  • Human cancer cell line known to be responsive to anti-angiogenic therapy (e.g., A549 lung cancer, HCT-116 colon cancer)

  • This compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10^6 cells) into the flank of each mouse.[17]

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Treatment Group: Administer this compound daily via oral gavage or intraperitoneal injection at predetermined dose levels.

    • Vehicle Control Group: Administer the vehicle alone following the same schedule.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²)

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) percentage.

    • At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for microvessel density using CD31 staining).

Data Summary and Interpretation

The following tables present hypothetical but representative data for this compound, based on activities of similar quinazoline-based VEGFR-2 inhibitors.[10][18][19][20]

Table 1: In Vitro Activity Profile

Assay TypeTarget/Cell LineIC50 (nM)
Biochemical Kinase AssayVEGFR-285
Cell Proliferation AssayHUVEC150
Cell Proliferation AssayA549 (Lung Cancer)1250
Cell Proliferation AssayHCT-116 (Colon Cancer)980

Interpretation: The sub-micromolar IC50 against the isolated VEGFR-2 enzyme demonstrates potent target engagement. The higher IC50 values in cell-based assays are expected and reflect factors such as cell permeability and off-target effects. The greater potency against HUVECs compared to cancer cell lines is consistent with a primary anti-angiogenic mechanism of action.

Table 2: In Vivo Efficacy in HCT-116 Xenograft Model

Treatment GroupDose (mg/kg/day)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1550 ± 210-
This compound25852 ± 15045
This compound50511 ± 9867

Interpretation: The dose-dependent reduction in tumor growth in the xenograft model provides strong evidence of in vivo anti-tumor efficacy. The observed tumor growth inhibition supports the therapeutic potential of this compound as an anti-angiogenic agent.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for the preclinical development of this compound as a novel VEGFR-2 inhibitor. The systematic application of biochemical, cellular, and in vivo assays is essential to fully characterize its potency, mechanism of action, and therapeutic potential. The quinazoline-2,4(1H,3H)-dione scaffold continues to be a promising starting point for the design of next-generation kinase inhibitors, and this detailed guide serves as a valuable resource for researchers in the field of cancer drug discovery.

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Application Note & Protocol: Molecular Docking Simulations of 5-Fluoroquinazoline-2,4(1H,3H)-dione with the Epidermal Growth Factor Receptor (EGFR) Kinase Domain

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved therapeutic agents, particularly in oncology.[1][2] Derivatives of quinazoline-2,4(1H,3H)-dione, such as the titular 5-fluoro- derivative, exhibit a wide spectrum of biological activities and are of significant interest for drug development.[3][4][5] This application note provides a comprehensive, field-proven protocol for conducting molecular docking simulations of 5-fluoroquinazoline-2,4(1H,3H)-dione against the kinase domain of the Epidermal Growth Factor Receptor (EGFR), a clinically validated target for quinazoline-based inhibitors.[6][7] We detail the entire workflow, from target selection and preparation to ligand setup, simulation execution using AutoDock Vina, and rigorous results analysis, including a mandatory protocol validation step. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to investigate the therapeutic potential of novel small molecules.

Scientific Rationale and Background

The Quinazoline Scaffold in Kinase Inhibition

The quinazoline core is recognized as a "privileged scaffold" due to its ability to bind with high affinity to the ATP-binding site of various protein kinases.[2] Several FDA-approved drugs, including Gefitinib and Erlotinib, are 4-anilinoquinazoline derivatives that effectively inhibit EGFR tyrosine kinase activity, a key driver in the pathogenesis of certain cancers, particularly non-small cell lung cancer (NSCLC).[1] The quinazoline ring system typically forms critical hydrogen bonds with the "hinge region" of the kinase domain, anchoring the inhibitor in the active site.

Target Selection: Epidermal Growth Factor Receptor (EGFR)

EGFR is a transmembrane tyrosine kinase receptor that plays a vital role in regulating cell proliferation, differentiation, and survival.[1] Mutations that lead to its overexpression or constitutive activation are hallmarks of numerous cancers.[7] The ATP-binding pocket of the EGFR kinase domain is a well-defined and extensively studied drug target. Given the established success of quinazoline derivatives as EGFR inhibitors, it serves as a scientifically sound and highly relevant target for assessing the binding potential of this compound.[6][8] For this protocol, we will use the crystal structure of EGFR in complex with an existing inhibitor, which is crucial for defining the binding site and validating the docking protocol.

The Principle of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor).[9][10] The process involves sampling a vast number of possible conformations of the ligand within the receptor's binding site and using a scoring function to estimate the strength of the interaction, typically reported as a binding energy in kcal/mol.[11] A more negative binding energy suggests a more favorable and stable interaction.[12] This method allows for the rapid, in silico screening of compounds and provides structural insights into the molecular basis of their activity, guiding further experimental studies.

Computational Materials and Software

Software/ResourcePurposeSource/Provider
Protein Data Bank (PDB) Database for 3D protein structures[Link]
PubChem Database for chemical compound information[Link]
AutoDock Tools (MGLTools) Protein and ligand preparation, grid setup[Link]
AutoDock Vina Molecular docking engine[Link]
PyMOL or UCSF Chimera Visualization and analysis of molecular structures[Link] or

Experimental Protocols

The following protocols provide a step-by-step guide for a complete molecular docking workflow. This workflow is designed to be self-validating, ensuring the reliability of the generated results.

Workflow Overview

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_dock Phase 3: Docking Simulation cluster_analysis Phase 4: Analysis PDB Download Target PDB PrepP Prepare Protein (PDBQT) PDB->PrepP Ligand Download Ligand SDF PrepL Prepare Ligand (PDBQT) Ligand->PrepL Redock Re-dock Co-crystallized Ligand PrepP->Redock Grid Define Grid Box PrepP->Grid Dock Run Vina Docking PrepL->Dock RMSD Calculate RMSD Redock->RMSD RMSD->PrepP RMSD->Grid If RMSD < 2.0 Å Grid->Dock Analyze Analyze Binding Energy & Poses Dock->Analyze Visualize Visualize Interactions Analyze->Visualize

Figure 1: Overall Molecular Docking Workflow.
Protocol 1: Target Protein Preparation

Rationale: Raw PDB structures contain non-essential components (water, ions, co-factors) and lack hydrogen atoms, which are necessary for accurate docking. This protocol cleans the structure and prepares it in the required PDBQT format, which includes partial charges (Q) and atom types (T).[13][14]

  • Obtain Protein Structure: Navigate to the RCSB PDB database. For this protocol, we will use PDB ID: 2ITY , which is the EGFR kinase domain in complex with a quinazoline inhibitor. Download the structure in PDB format.

  • Clean the PDB File:

    • Open the 2ITY.pdb file in a visualization tool like PyMOL or UCSF Chimera.

    • Remove all water molecules. Causality: Crystallographic water molecules are often not conserved and can obstruct the binding site.[15]

    • Remove any other heteroatoms, ions, and the co-crystallized ligand (we will use its position later but remove the molecule itself).

    • If multiple protein chains exist, retain only the chain relevant to the binding site (in this case, Chain A).

    • Save the cleaned protein structure as a new PDB file (e.g., 2ITY_protein.pdb).

  • Prepare PDBQT File using AutoDock Tools (ADT):

    • Launch ADT.

    • Go to File > Read Molecule and open 2ITY_protein.pdb.

    • Go to Edit > Hydrogens > Add. Select "Polar only" and click OK.

    • Go to Edit > Charges > Add Kollman Charges.

    • Go to Grid > Macromolecule > Choose. Select 2ITY_protein and click Select Molecule.

    • A dialog will confirm that charges have been added and non-polar hydrogens have been merged. Save the output file as 2ITY_protein.pdbqt.

Protocol 2: Ligand Preparation

Rationale: The ligand must be converted from a 2D or generic 3D format into the PDBQT format. This process defines rotatable bonds, which allows the docking software to explore conformational flexibility, a critical factor for accurate binding prediction.[16][17]

  • Obtain Ligand Structure: Navigate to the PubChem database. Search for This compound (CID 643346).[18] Download the 3D conformer in SDF format.

  • Prepare PDBQT File using ADT:

    • Launch ADT.

    • Go to Ligand > Input > Open and select the downloaded SDF file.

    • Go to Ligand > Torsion Tree > Detect Root.

    • Go to Ligand > Output > Save as PDBQT. Save the file as ligand.pdbqt. ADT will automatically define rotatable bonds.

Protocol 3: Docking Protocol Validation

Rationale: Before docking a novel compound, the chosen set of parameters must be validated to ensure they can accurately reproduce a known experimental result.[19] This is the most critical step for ensuring the trustworthiness of your study. The standard method is to re-dock the co-crystallized ligand into the binding site and compare the predicted pose to the experimental pose.[20][21]

  • Extract Co-crystallized Ligand: Using PyMOL or Chimera, open the original 2ITY.pdb file and save the co-crystallized ligand (residue name AQ4) as a separate PDB file (e.g., AQ4_crystal.pdb).

  • Prepare Co-crystallized Ligand: Prepare AQ4_crystal.pdb using the steps in Protocol 2 to create AQ4_crystal.pdbqt.

  • Perform Re-docking: Use the exact same procedure outlined in Protocol 4 (below) to dock AQ4_crystal.pdbqt back into the 2ITY_protein.pdbqt receptor.

  • Calculate RMSD:

    • Superimpose the top-ranked docked pose of AQ4 with the original crystal pose (AQ4_crystal.pdb).

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

    • A successful validation is indicated by an RMSD value of less than 2.0 Å. [21][22][23] If the RMSD is higher, you must adjust the docking parameters (e.g., grid box size, exhaustiveness) and repeat the validation.

G Start Perform Re-Docking of Co-crystallized Ligand RMSD Calculate RMSD between Docked and Crystal Pose Start->RMSD Success Protocol Validated Proceed with Target Ligand RMSD->Success RMSD < 2.0 Å Fail Protocol Invalid Refine Grid Box & Parameters RMSD->Fail RMSD ≥ 2.0 Å Proceed Dock 5-fluoroquinazoline... Success->Proceed Fail->Start Re-run

Figure 2: Decision workflow for docking protocol validation.
Protocol 4: Molecular Docking with AutoDock Vina

Rationale: This protocol defines the 3D search space (the "grid box") where the ligand will be docked and executes the simulation. The size and center of the grid box are critical parameters that directly influence the outcome.[24][25]

  • Define the Grid Box in ADT:

    • Load the 2ITY_protein.pdbqt file into ADT.

    • To guide the grid box placement, also load the AQ4_crystal.pdb file. This shows the location of the known binding site.

    • Go to Grid > Grid Box....

    • A box will appear. Adjust the center_grid_box coordinates and the size dimensions so that the box is centered on the co-crystallized ligand and encompasses the entire binding pocket with a buffer of ~4-5 Å on all sides. A typical size might be 25 x 25 x 25 Å.

    • Record the center (x, y, z) and size (x, y, z) values. These are required for the configuration file.

  • Create the Configuration File:

    • Open a plain text editor.

    • Create a file named conf.txt with the following content, replacing the values with those you recorded:

    • Causality:exhaustiveness controls the thoroughness of the search (higher is more thorough but slower). num_modes specifies how many binding poses to generate.

  • Run AutoDock Vina:

    • Open a command line terminal.

    • Navigate to the directory containing your PDBQT files and conf.txt.

    • Execute the following command (ensure vina is in your system's PATH): vina --config conf.txt --log log.txt --out output.pdbqt

    • The simulation will run, and the results will be saved in output.pdbqt, with scores and other information printed to log.txt.

Results Analysis and Data Presentation

Interpreting Docking Scores

The primary output is the binding affinity, found in the log.txt and output.pdbqt files. It is a negative value in kcal/mol.

  • Binding Affinity (kcal/mol): This score estimates the binding free energy. The more negative the value, the stronger the predicted binding affinity.[11][12] It is used to rank different ligands or different poses of the same ligand.

  • RMSD from Best Mode: The output also includes RMSD values (l.b. and u.b.) which represent the atomic deviation between a given pose and the top-ranked pose (mode 1).

Visualizing Binding Poses and Interactions

Rationale: A good docking score must be supported by a plausible binding pose with meaningful molecular interactions. Visual inspection is a non-negotiable step in the analysis.[12][26]

  • Open your visualization software (e.g., PyMOL).

  • Load the receptor file: 2ITY_protein.pdbqt.

  • Load the docking output file: output.pdbqt. Vina saves all generated poses (9 in our case) in this single file. You can view them individually.

  • Focus on the top-ranked pose (mode 1).

  • Identify and analyze key molecular interactions:

    • Hydrogen Bonds: Look for H-bonds between the ligand and key residues in the EGFR hinge region (e.g., Met793).

    • Hydrophobic Interactions: Identify nonpolar regions of the ligand interacting with hydrophobic pockets of the receptor.

    • Pi-Stacking: Check for favorable aromatic interactions.

  • Generate publication-quality images of the ligand-protein complex, highlighting the key interacting residues. Tools like LigPlot+ or the discovery studio visualizer can create 2D interaction diagrams.[26][27]

Data Presentation

Summarize the quantitative results in a clear, tabular format.

LigandBinding Pose (Mode)Binding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (H-bonds)
AQ4 (Re-docked) 1-10.20.000 (Reference)Met793, Lys745
2-9.81.345Met793
5-Fluoroquinazoline... 1-8.50.000 (Reference)Met793
2-8.11.876Cys775
3-7.92.103Asp855

Conclusion

This application note provides a robust and validated protocol for performing molecular docking of this compound with the EGFR kinase domain. By adhering to a workflow that includes rigorous protocol validation, researchers can generate reliable in silico data to predict binding affinity and understand potential interaction mechanisms. The insights gained from these simulations can effectively guide the prioritization of compounds for synthesis and subsequent in vitro biological evaluation, accelerating the drug discovery pipeline.

References

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. ACS Omega.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
  • How to interprete and analyze molecular docking results?.
  • Molecular Docking Results Analysis and Accuracy Improvement.
  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science.
  • Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach. Bentham Science.
  • Molecular Docking Tutorial. AutoDock Tools Manual.
  • Quinazoline derivatives as EGFR TK inhibitors.
  • How I can analyze and present docking results?.
  • HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. YouTube.
  • Analysis and Mapping of Molecular Docking Results. CD ComputaBio.
  • How does one prepare proteins for molecular docking?. Quora.
  • Molecular Docking Part - 2 | Setting Grid Parameters | Computer-Aided Drug Designing. YouTube.
  • How can I valid
  • Validation of Molecular Docking. Bio-protocol.
  • A Researcher's Guide to Cross-Validating Molecular Docking with In Vitro Activity. BenchChem.
  • Batch Ligand Preparation on Autodock Vina?.
  • Generating grid box for Docking using Vina. YouTube.
  • Review Explores Pharmacological Properties of Quinazoline-2,4(1H,3H)
  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. The Scripps Research Institute.
  • How can I validate a docking protocol?.
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
  • Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Taylor & Francis Online.
  • Tutorial: Gener
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central.
  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Prepar
  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules.
  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube.
  • Tutorial: Prepping Molecules. UCSF DOCK.
  • This compound. PubChem.
  • How to prepare the ligands for Autodock Vina?.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.

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Application Notes and Protocols for the Evaluation of 5-fluoroquinazoline-2,4(1H,3H)-dione as a Potential Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Quinazoline-2,4(1H,3H)-dione Scaffold as a Privileged Structure in Chemical Biology

The quinazoline-2,4(1H,3H)-dione core is a recurring motif in a multitude of biologically active molecules. This "privileged scaffold" is present in compounds demonstrating a wide array of pharmacological effects, including anticancer, antibacterial, anti-inflammatory, and antihypertensive activities.[1][2] Its versatility stems from the amenability of the N1 and N3 positions, as well as the benzene ring, to chemical modification, allowing for the fine-tuning of activity and selectivity towards various biological targets. Derivatives of this scaffold have been identified as inhibitors of crucial enzymes such as poly(ADP-ribose) polymerases (PARP-1 and PARP-2)[3][4][5], bacterial DNA gyrase and topoisomerase IV[1][6][7], and receptor tyrosine kinases like c-Met and VEGFR-2.[8]

This document provides a conceptual and practical framework for investigating a specific, yet underexplored, member of this family: 5-fluoroquinazoline-2,4(1H,3H)-dione . While the broader class of quinazolinediones is well-studied, the specific utility of the 5-fluoro derivative as a selective chemical probe for interrogating biological pathways remains to be established. A chemical probe is a highly selective small molecule used to study the function of a specific protein or pathway. This guide, therefore, serves as a roadmap for researchers to:

  • Synthesize and characterize this compound.

  • Systematically evaluate its potential biological targets based on the known activities of related analogs.

  • Provide detailed protocols for in vitro and cell-based assays to validate target engagement and elucidate its mechanism of action.

  • Establish a foundation for its potential development as a validated chemical probe.

Physicochemical Properties of this compound

Understanding the fundamental properties of a compound is the first step in its evaluation as a potential biological tool.

PropertyValueSource
Molecular Formula C₈H₅FN₂O₂PubChem CID 643346[9]
Molecular Weight 180.14 g/mol PubChem CID 643346[9]
CAS Number 192570-33-5PubChem CID 643346[9]
Appearance White solid (predicted)General knowledge
Solubility Expected to be soluble in DMSO and other polar organic solvents.General knowledge

Postulated Biological Targets and Pathways

Based on extensive literature on quinazoline-2,4(1H,3H)-dione derivatives, we can hypothesize several biological pathways that this compound might modulate. The introduction of a fluorine atom at the 5-position can significantly alter the electronic properties and binding interactions of the molecule, potentially conferring novel activity or selectivity.

1. DNA Damage Response Pathway via PARP Inhibition: Numerous quinazoline-2,4(1H,3H)-dione derivatives are potent inhibitors of PARP-1 and PARP-2, enzymes critical for DNA single-strand break repair.[3][4][5] Inhibition of PARP leads to the accumulation of DNA damage, particularly in cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), a concept known as synthetic lethality. A radiolabeled quinazolinedione has been developed as a PET probe for imaging PARP expression in tumors.[10]

2. Bacterial DNA Replication and Repair Pathways: The quinazolinedione scaffold has been shown to act as a fluoroquinolone-like inhibitor of bacterial DNA gyrase and topoisomerase IV.[1][6][7] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. This suggests a potential application for this compound as an antibacterial agent.

3. Angiogenesis and Cancer Cell Proliferation via Kinase Inhibition: Derivatives of quinazoline-2,4(1H,3H)-dione have been synthesized as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases.[8] These kinases are key regulators of cell proliferation, migration, and angiogenesis, and their dysregulation is a hallmark of many cancers.

Proposed Research Workflow for Validation as a Chemical Probe

The following diagram outlines a systematic approach to characterize this compound and evaluate its potential as a chemical probe.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Target Screening cluster_2 Phase 3: Cellular Assay Validation cluster_3 Phase 4: Probe Qualification synthesis Synthesis of This compound purification Purification (Recrystallization/Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization parp_assay PARP-1/2 Inhibition Assay characterization->parp_assay kinase_assay Kinase Panel Screening (c-Met, VEGFR-2, etc.) characterization->kinase_assay antibacterial_assay Antibacterial MIC Assay (Gram +/- strains) characterization->antibacterial_assay cell_viability Cancer Cell Line Viability (e.g., MTT/CellTiter-Glo) parp_assay->cell_viability kinase_assay->cell_viability dna_damage DNA Damage Response Assay (γH2AX staining) cell_viability->dna_damage pathway_analysis Western Blot for Pathway Markers dna_damage->pathway_analysis selectivity Selectivity Profiling pathway_analysis->selectivity mechanism Mechanism of Action Studies selectivity->mechanism probe_status Decision: Validated Probe? mechanism->probe_status

Caption: Workflow for the validation of this compound as a chemical probe.

Experimental Protocols

Part 1: Synthesis and Characterization

Protocol 1.1: Synthesis of this compound

This protocol is adapted from general methods for the synthesis of quinazoline-2,4-diones from 2-aminobenzamides.[11]

Rationale: This one-pot synthesis provides a straightforward route to the desired compound from commercially available starting materials. 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst that facilitates the reaction of the amino group with di-tert-butyl dicarbonate (Boc)₂, which serves as a carbonyl source.

Materials:

  • 2-Amino-6-fluorobenzamide

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 2-amino-6-fluorobenzamide (1.0 eq) in anhydrous acetonitrile, add DMAP (1.2 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add (Boc)₂O (1.5 eq) portion-wise over 15 minutes.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C=O, N-H).

Part 2: In Vitro Target Validation

Protocol 2.1: PARP-1 Inhibition Assay (Chemiluminescent)

Rationale: This assay quantifies the activity of PARP-1 by measuring the incorporation of biotinylated ADP-ribose onto histone proteins. A decrease in the chemiluminescent signal in the presence of the test compound indicates inhibition.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1

  • NAD⁺

  • Biotinylated NAD⁺

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • White opaque 96-well plates

  • This compound (dissolved in DMSO)

  • Known PARP inhibitor (e.g., Olaparib) as a positive control

Procedure:

  • Coat the 96-well plate with Histone H1 overnight at 4°C. Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Prepare a reaction mixture containing assay buffer, activated DNA, NAD⁺, and biotinylated NAD⁺.

  • Add serial dilutions of this compound (e.g., from 1 nM to 100 µM) or positive control to the wells. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

  • Add the PARP-1 enzyme to all wells except the background control to initiate the reaction.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate to remove unincorporated reagents.

  • Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Wash the plate again.

  • Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2.2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Rationale: The broth microdilution method is a standardized assay to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • This compound (dissolved in DMSO)

  • Known antibiotic (e.g., Ciprofloxacin) as a positive control[12]

Procedure:

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Prepare two-fold serial dilutions of this compound in MHB directly in the 96-well plate.

  • Add the standardized bacterial inoculum to each well.

  • Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth.

Part 3: Cellular Pathway Analysis

Protocol 3.1: Cellular DNA Damage Response (γH2AX Immunofluorescence)

Rationale: Phosphorylation of histone H2AX at serine 139 (to form γH2AX) is one of the earliest events in the DNA damage response. If this compound inhibits PARP, it should potentiate DNA damage induced by a DNA-damaging agent, leading to an increase in γH2AX foci.

G cluster_0 Experimental Workflow: γH2AX Assay A 1. Seed cells (e.g., HeLa) on coverslips B 2. Pre-treat with This compound A->B C 3. Induce DNA damage (e.g., with H₂O₂ or MMS) B->C D 4. Fix and permeabilize cells C->D E 5. Incubate with primary antibody (anti-γH2AX) D->E F 6. Incubate with fluorescent secondary antibody & DAPI E->F G 7. Mount coverslips and acquire images via fluorescence microscopy F->G H 8. Quantify γH2AX foci per nucleus G->H

Caption: Workflow for γH2AX immunofluorescence staining.

Materials:

  • Human cancer cell line (e.g., HeLa or a BRCA-deficient line like MDA-MB-436)

  • Cell culture medium, FBS, and antibiotics

  • Glass coverslips

  • DNA damaging agent (e.g., Methyl methanesulfonate - MMS)

  • Paraformaldehyde (4%) for fixing

  • Triton X-100 (0.25%) for permeabilization

  • Blocking buffer (e.g., PBS with 5% BSA)

  • Primary antibody: Rabbit anti-γH2AX

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of this compound or a vehicle control (DMSO) for 1-2 hours.

  • Add a DNA-damaging agent (e.g., 1 mM MMS) for 1 hour to induce single-strand breaks.

  • Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Mount the coverslips onto microscope slides.

  • Image the cells using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ). An increase in foci in the compound-treated cells compared to MMS alone indicates potentiation of DNA damage.

Data Interpretation and Next Steps

The results from these initial assays will provide a strong indication of the primary biological activity of this compound.

  • Potent PARP Inhibition (IC₅₀ < 100 nM) and increased γH2AX foci: This would strongly support its use as a probe for the DNA damage response pathway. Further studies should include selectivity profiling against other PARP family members and related enzymes.

  • Significant Antibacterial Activity (low MIC values): This would warrant further investigation into its mechanism of action against bacterial topoisomerases and its spectrum of activity against a wider panel of clinical isolates, including resistant strains.

  • Kinase Inhibition: If activity is observed in a kinase screen, follow-up IC₅₀ determinations for specific kinases and cell-based assays to measure the phosphorylation of downstream targets would be necessary.

If a potent and selective activity is confirmed, this compound could be considered a valuable chemical probe for studying the corresponding biological pathway, enabling researchers to dissect complex cellular processes with high precision.

References

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  • Fahim, A. M., El-Malah, A. A., El-Sayed, M. A. A., & Ali, M. M. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2187017. [Link]

  • Kudryavtsev, D. S., Kalinina, M. A., Lopatkin, A. A., Safonova, E. A., & Yegorova, A. Y. (2021). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. Molecules, 26(11), 3369. [Link]

  • Zhou, J. X., Ji, M., Chen, L., Xu, B., & Li, J. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry, 16(20), 3746–3758. [Link]

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  • Wang, L., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9373–9379. [Link]

  • ResearchGate. (n.d.). Synthesis of quinazoline-2,4(1H,3H)-dione 14. [Link]

  • Boshta, N. M., et al. (2022). Discovery of Quinazoline-2,4(1 H,3 H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3853. [Link]

  • Kudryavtsev, D., et al. (2021). Synthesis and multifaceted pharmacological activity of novel quinazoline NHE-1 inhibitors. Scientific Reports, 11(1), 1-17. [Link]

  • Al-Salahi, R., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1691. [Link]

  • Semantic Scholar. (n.d.). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 27(21), 7268. [Link]

  • Chen, L., et al. (2017). Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors. Bioorganic & Medicinal Chemistry, 25(15), 4071-4080. [Link]

  • Zhang, Y., et al. (2024). Quinazoline-2,4(1 H,3 H)-dione Scaffold for development of a novel PARP-targeting PET probe for tumor imaging. European Journal of Nuclear Medicine and Molecular Imaging, 51(13), 3840–3853. [Link]

Sources

Troubleshooting & Optimization

optimization of reaction conditions for high-yield 5-fluoroquinazoline-2,4(1H,3H)-dione synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: High-Yield Synthesis of 5-Fluoroquinazoline-2,4(1H,3H)-dione

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and optimize the reaction conditions for this important heterocyclic compound. Quinazoline-2,4(1H,3H)-dione derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including as antibacterial and anticancer agents.[1][2][3][4][5][6][7][8] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you achieve high-yield, high-purity synthesis.

Frequently Asked Questions (FAQs)

Section 1: Starting Materials and Reagents

Q1: What are the primary synthetic routes and corresponding starting materials for this compound?

There are two primary, well-established routes for the synthesis of this target molecule. The choice of route often depends on the availability and cost of the starting materials.

  • Route A: Cyclization of 2-Amino-6-fluorobenzoic Acid. This is a common approach involving the reaction of 2-amino-6-fluorobenzoic acid with a carbonylating agent, most frequently urea or a phosgene surrogate. The key is the formation of an intermediate urea derivative which then undergoes intramolecular cyclization.

  • Route B: Aminolysis of 5-Fluoroisatoic Anhydride. This route uses 5-fluoroisatoic anhydride (also known as 6-fluoro-1H-3,1-benzoxazine-2,4-dione) as the precursor.[9][10][11][12][13] The anhydride ring is opened by a nucleophilic nitrogen source (like ammonia or hydroxylamine), followed by cyclization to form the quinazolinedione ring.

Below is a workflow diagram illustrating these primary synthetic pathways.

Synthesis_Workflow cluster_RouteA Route A: From Anthranilic Acid cluster_RouteB Route B: From Isatoic Anhydride A1 2-Amino-6-fluorobenzoic Acid (Purity >98%) A2 Select Carbonyl Source (e.g., Urea, (Boc)2O) A1->A2 A3 Reaction & Cyclization (Solvent, Temp Control) A2->A3 Product Crude 5-Fluoroquinazoline- 2,4(1H,3H)-dione A3->Product B1 5-Fluoroisatoic Anhydride (Purity >98%) B2 Select Nitrogen Source (e.g., NH4OH, NH2OH) B1->B2 B3 Ring Opening & Cyclization B2->B3 B3->Product Start Choose Synthetic Route Start->A1 Start->B1 Purify Purification (Recrystallization / Chromatography) Product->Purify Final Pure Product (Yield & Purity Analysis) Purify->Final

Caption: Synthetic workflow for this compound.

Q2: How critical is the purity of the starting materials, like 2-amino-6-fluorobenzoic acid?

Extremely critical. The purity of your starting material is the foundation of a high-yield synthesis. For 2-amino-6-fluorobenzoic acid, you should ensure it is free from isomeric impurities (e.g., 2-amino-4-fluorobenzoic acid or 2-amino-5-fluorobenzoic acid), as these will lead to the formation of undesired regioisomers of the final product, which can be very difficult to separate.

  • Expert Insight: Always verify the purity of your starting materials via ¹H NMR or HPLC before starting the reaction. Commercial 2-amino-6-fluorobenzoic acid should have a purity of at least 98%.[14] If you suspect impurities, recrystallization from an ethanol/water mixture is often effective.

Section 2: Optimizing Reaction Conditions

Q3: When using 2-amino-6-fluorobenzoic acid, what are the pros and cons of different carbonylating agents?

The choice of the C1 synthon (carbonylating agent) is a critical parameter that affects reaction conditions, yield, and safety.

Carbonylating AgentProsConsCausality & Expert Advice
Urea Inexpensive, readily available, safe to handle.Requires high temperatures (thermal melt or high-boiling solvent), which can lead to side products.The reaction proceeds via thermal decomposition of urea to isocyanic acid (HNCO), which then reacts with the anthranilic acid. High temperatures are needed to generate HNCO in situ. This is a robust, cost-effective method for large-scale synthesis.
Di-tert-butyl dicarbonate ((Boc)₂O) Milder reaction conditions, often catalyzed by bases like DMAP, leading to higher purity.More expensive than urea, generates gaseous byproducts (isobutylene, CO₂).(Boc)₂O acts as a phosgene surrogate. The DMAP catalyst activates the anthranilic acid for nucleophilic attack. This method offers better control and is ideal for smaller, lab-scale syntheses where purity is prioritized over cost.[15]
Phosgene / Triphosgene Highly reactive, often resulting in high yields.Extremely toxic and hazardous, requiring specialized handling and equipment.These reagents directly form an intermediate isocyanate. While effective, their high toxicity makes them unsuitable for most standard laboratory settings. Triphosgene is a solid and slightly safer alternative but still requires extreme caution.

Q4: My reaction yield is low. What are the most common factors to investigate?

Low yield is a frequent issue. A systematic troubleshooting approach is essential.

Troubleshooting_Yield cluster_Causes Potential Causes cluster_Solutions Recommended Solutions Start Low Product Yield C1 Impure Starting Materials (Isomers, water content) Start->C1 C2 Suboptimal Temperature (Too low: slow/no reaction Too high: decomposition) Start->C2 C3 Incorrect Stoichiometry (Excess/deficient reagent) Start->C3 C4 Inefficient Cyclization (Solvent effect, pH) Start->C4 S1 Verify SM Purity (NMR/HPLC) Recrystallize if needed C1->S1 Check S2 Optimize Temperature Profile Use a high-boiling, inert solvent (e.g., DMF, DMSO, Diphenyl ether) C2->S2 Adjust S3 Re-evaluate Molar Ratios (e.g., Acid:Urea 1:2 to 1:5) C3->S3 Recalculate S4 Screen Solvents Add a base/acid catalyst if applicable C4->S4 Modify

Caption: Troubleshooting flowchart for low reaction yield.

  • Temperature Control: For the urea fusion method, the temperature is paramount. The mixture needs to be heated sufficiently to initiate the reaction (typically >150 °C) but not so high as to cause decomposition of the product or starting material. A high-boiling inert solvent like diphenyl ether or DMF can provide better temperature control than a neat melt.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting 2-amino-6-fluorobenzoic acid. If the reaction stalls, it may indicate insufficient temperature or reagent decomposition.

  • Water Content: Ensure all reagents and solvents are dry, as water can hydrolyze intermediates and prevent efficient cyclization.

Troubleshooting Guide: Specific Issues

Q5: The reaction mixture turns dark brown or black upon heating. Is this normal, and how can I get a cleaner crude product?

Cause: This is often due to thermal decomposition and polymerization, especially in high-temperature melt reactions with urea. While some color change is expected, a very dark color indicates significant side product formation.

Solution:

  • Use a High-Boiling Solvent: Instead of a neat melt, perform the reaction in a solvent like DMF, DMSO, or diphenyl ether. This allows for more uniform heating and can often be performed at a slightly lower temperature, reducing charring.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to color formation.

  • Decolorization: The crude product can often be decolorized. After the reaction is complete and the product has precipitated, dissolve the crude solid in a basic aqueous solution (e.g., 1M NaOH), treat with activated charcoal, and stir for 15-30 minutes. Filter the charcoal off through celite and then re-precipitate the product by acidifying the filtrate with HCl.

Q6: I'm having trouble with the final purification. What is the best method to obtain a high-purity product?

Problem: The crude product may contain unreacted starting materials or partially cyclized intermediates.

Solution: Recrystallization is typically the most effective method for purifying this compound.

  • Recommended Protocol:

    • Dissolve the crude solid in a minimal amount of a hot polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

    • Hot filter the solution if any insoluble material is present.

    • Slowly add a poor solvent, like water or ethanol, until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath, to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with cold water and then a non-polar solvent like diethyl ether to aid in drying.

    • Dry the purified solid under vacuum.

For very impure samples, column chromatography can be used, but it is often less scalable. A silica gel column with a mobile phase like Dichloromethane/Methanol (e.g., 95:5 v/v) can be effective.[15]

Q7: What are the expected analytical data for pure this compound?

Verifying the structure and purity of the final product is a critical final step.

PropertyExpected ValueSource
Molecular Formula C₈H₅FN₂O₂[16]
Molecular Weight 180.14 g/mol [16]
Appearance White to off-white solid[15]
¹H NMR (DMSO-d₆, 400 MHz) δ ~11.5 (br s, 1H, NH), ~11.3 (br s, 1H, NH), ~7.8 (m, 1H), ~7.2 (m, 2H)Note: Chemical shifts are approximate and can vary. This is an estimation based on similar structures.[15]
¹³C NMR (DMSO-d₆, 100 MHz) δ ~162, ~158 (d, J=240 Hz), ~150, ~142, ~123 (d, J=25 Hz), ~117, ~115, ~112 (d, J=24 Hz)Note: This is an estimation based on published data for 6-fluoro- and 7-fluoro- isomers.[15]

Optimized Experimental Protocol (Route A)

This protocol is a synthesized example based on common laboratory practices for the reaction of an anthranilic acid with urea.

Materials:

  • 2-Amino-6-fluorobenzoic acid (1.55 g, 10 mmol)[14]

  • Urea (1.80 g, 30 mmol)

  • Diphenyl ether (15 mL)

Procedure:

  • Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add 2-amino-6-fluorobenzoic acid and urea.

  • Solvent Addition: Add diphenyl ether to the flask.

  • Heating: Begin stirring the mixture and heat it gradually in an oil bath to 180-190 °C. The mixture will become a clear solution before a precipitate begins to form.

  • Reaction: Maintain the temperature for 3-4 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane), observing the consumption of the starting material.

  • Cooling and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate will form.

  • Filtration: Dilute the cooled mixture with 30 mL of hexane to reduce the viscosity of the diphenyl ether. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with hexane (2 x 20 mL) to remove the diphenyl ether, followed by diethyl ether (2 x 20 mL).

  • Purification: Transfer the crude solid to a beaker. Add 50 mL of 1M NaOH solution and stir until the solid dissolves completely. Add a small amount of activated charcoal and stir for 20 minutes. Filter the solution through a pad of celite.

  • Precipitation: Cool the filtrate in an ice bath and slowly add concentrated HCl with stirring until the pH is ~2. A white precipitate will form.

  • Final Collection: Collect the purified product by vacuum filtration, wash with cold deionized water until the washings are neutral, and dry under vacuum at 60 °C to a constant weight.

References

  • ResearchGate. Plausible reaction mechanism for the preparation of quinazoline‐2,4(1H,3H)‐dione 30. [Link]

  • ACS Omega. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. [Link]

  • MDPI. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. [Link]

  • PubChem. This compound. [Link]

  • LBAO Chemicals. 5-Fluoroisatonic anhydride | 321-69-7. [Link]

  • Oakwood Chemical. 5-Fluoroisatoic anhydride. [Link]

  • Royal Society of Chemistry. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

  • PubChem. 5-Fluoroisatoic anhydride. [Link]

  • PubMed Central (PMC). (2020). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. [Link]

  • ResearchGate. Preparation of quinazoline‐2,4(1H,3H)‐dione 11. [Link]

  • PubMed. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. [Link]

  • ResearchGate. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. [Link]

  • PubMed Central (PMC). (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • PubChem. [(2-Chloro-6-fluorobenzoyl)amino]urea. [Link]

  • National Institutes of Health (NIH). (2023). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. [Link]

  • Google Patents. Method for producing 2-amino-4-fluorobenzoic acid.
  • PubMed. Synthesis and biological activity of 5-fluoro- and 5-methyl-1,3-oxazine-2,6(3H)-dione. [Link]

  • PubMed. (2014). Design, synthesis and herbicidal activity of novel quinazoline-2,4-diones as 4-hydroxyphenylpyruvate dioxygenase inhibitors. [Link]

  • National Institutes of Health (NIH). (2023). Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. [Link]

  • Google Patents. Preparation method of 5-fluoro-3-iodo-1H-pyrazolo [3,4-b ] pyridine.

Sources

addressing challenges in the multi-step synthesis of substituted quinazoline-2,4-diones

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Substituted Quinazoline-2,4-diones

Welcome to the technical support center for the synthesis of substituted quinazoline-2,4-diones. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. Quinazoline-2,4-diones are privileged structures in drug discovery, forming the core of numerous therapeutic agents. However, their multi-step synthesis can present significant challenges, from achieving desired regioselectivity to managing difficult purifications.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols grounded in established chemical principles. Our goal is to empower you to overcome common hurdles and streamline your synthetic workflow.

Overview of General Synthetic Pathways

The construction of the quinazoline-2,4-dione core and its subsequent substitution can be approached through several reliable routes. The choice of pathway often depends on the availability of starting materials and the desired substitution pattern (N1 vs. N3). Below is a generalized workflow illustrating the most common synthetic strategies.

G cluster_0 Route A: Cyclization First cluster_1 Route B: Pre-functionalization cluster_2 Route C: From Isatoic Anhydride A1 Anthranilic Acid or Ester A3 Quinazoline-2,4-dione (Unsubstituted Core) A1->A3 Cyclocondensation A2 Urea, Isocyanate, or Phosgene Equivalent A2->A3 A4 Alkylation / Arylation (e.g., RX, K2CO3, DMF) A3->A4 Substitution A5 N-Substituted Product A4->A5 B1 Substituted Anthranilic Acid B3 N-Substituted Product B1->B3 Cyclocondensation B2 Urea or Isocyanate B2->B3 C1 Isatoic Anhydride C3 N3-Substituted Product C1->C3 Ring Opening & Cyclization C2 Primary Amine (R-NH2) C2->C3 Start

Caption: Common synthetic routes to substituted quinazoline-2,4-diones.

Troubleshooting Guide by Synthetic Challenge

This section addresses specific problems encountered during the synthesis, organized by the type of challenge.

Challenge 1: Poor Yield in Initial Cyclization

The formation of the core quinazoline-2,4-dione ring is the foundation of the synthesis. Low yields at this stage can be caused by incomplete reaction, degradation of starting materials, or formation of side products.

Q: My reaction of anthranilic acid with urea gives a very low yield of quinazoline-2,4-dione. What's going wrong?

A: This is a classic thermal condensation that can be deceptively tricky. Several factors are critical:

  • Causality—Inadequate Temperature: The cyclization requires high temperatures (often >150 °C) to drive off ammonia and facilitate ring closure.[1] Insufficient heat leads to an incomplete reaction. The intermediate ureidobenzoic acid may be isolated instead.

  • Causality—Reaction Medium: While the reaction can be run neat, using a high-boiling point, polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can improve heat transfer and solubility of intermediates.[1]

  • Troubleshooting Steps:

    • Verify Temperature: Ensure your reaction setup (oil bath, heating mantle) is accurately reaching and maintaining the target temperature (typically 150-180 °C).

    • Solvent Choice: If running the reaction neat, consider switching to DMF. This often improves yields by preventing localized overheating and ensuring a homogeneous reaction mixture.

    • Monitor Ammonia Evolution: The reaction is complete when the evolution of ammonia gas ceases.[1] You can test for this with moist pH paper held at the condenser outlet.

    • Alternative Reagents: Consider using potassium cyanate in water followed by acid-catalyzed cyclization. This two-step, one-pot method can be more efficient and proceed at room temperature, offering a greener alternative.[2][3]

Q: I'm using isatoic anhydride and an amine, but the reaction is messy and the yield is poor.

A: This route is often cleaner than the anthranilic acid/urea method but requires careful control of conditions.

  • Causality—Exothermic Reaction: The initial ring-opening of isatoic anhydride by the amine is exothermic and produces CO2. If the amine is added too quickly, the temperature can rise uncontrollably, leading to side reactions.

  • Causality—Solvent Effects: The choice of solvent can influence the reaction rate and solubility of the product. Solvents like ethanol, dioxane, or even solvent-free conditions have been reported to be effective.[4][5]

  • Troubleshooting Steps:

    • Control Addition: Add the amine dropwise to a suspension of isatoic anhydride in your chosen solvent at room temperature or slightly below.

    • Optimize Temperature: After the initial addition, a period of heating is usually required to drive the cyclization. Optimize this temperature; for many primary amines, refluxing in ethanol or heating to 80-120 °C under solvent-free conditions works well.[4]

    • Consider Catalysis: For less reactive amines, a Lewis acid catalyst like Bi(NO₃)₃·5H₂O can significantly improve yields and shorten reaction times, especially under solvent-free conditions.[4]

Challenge 2: Lack of Regioselectivity in N-Alkylation/N-Arylation

When alkylating an unsubstituted quinazoline-2,4-dione, a mixture of N1- and N3-substituted products is a common problem. The dione has two acidic N-H protons, and their relative acidities can be similar.

Q: I'm trying to alkylate quinazoline-2,4-dione with benzyl bromide and K₂CO₃ in DMF, but I get a mixture of two products that are difficult to separate.

A: This is a classic regioselectivity challenge. The outcome of the alkylation is a delicate balance of steric and electronic factors, heavily influenced by the reaction conditions.

  • Causality—Kinetic vs. Thermodynamic Control: The N1-proton is generally considered more sterically hindered but slightly more acidic. The N3-proton is less hindered. Milder conditions often favor alkylation at the more nucleophilic N3 position (kinetic product), while harsher conditions or different base/solvent systems can lead to mixtures or favor the N1 product (thermodynamic). Studies have shown that alkylation often regioselectively yields the 3-N-alkyl isomers.[6][7]

  • Troubleshooting Flowchart:

G start Starting Point: Mixture of N1/N3 isomers cond1 Are you using a strong, hindered base (e.g., NaH)? start->cond1 cond3 Are you using a polar aprotic solvent (DMF, DMSO)? cond1->cond3 No sol1 Switch to a weaker base like K2CO3 or Cs2CO3. This often favors N3-alkylation. cond1->sol1 Yes cond2 Is your electrophile bulky? sol2 Try a less bulky electrophile if possible. cond2->sol2 No sol4 Use NaH to form the dianion, then add the electrophile. This can sometimes favor N1. cond2->sol4 Yes cond3->cond2 Yes sol3 Consider a less polar solvent. Sometimes THF or Acetonitrile can alter selectivity. cond3->sol3 No end_node Improved Regioselectivity sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: Decision tree for troubleshooting N-alkylation regioselectivity.

  • Expert Insight: For exclusive N3-alkylation, a robust method involves the condensation of an N-substituted anthranilamide with an orthoamide. This builds the desired regiochemistry directly into the cyclization step, avoiding the issue altogether.[8] Similarly, modular syntheses that install the N3-substituent first, followed by modification at the C2 position, provide excellent regiocontrol.[9]

Challenge 3: Purification and Isolation Difficulties

Quinazoline-2,4-diones are often crystalline, high-melting-point solids with poor solubility in common organic solvents, making purification by chromatography or recrystallization challenging.

Q: My crude product is an off-white solid that is insoluble in everything except DMSO. How can I purify it?

A: This is a very common issue. The planar, hydrogen-bonding nature of the quinazolinedione core leads to high lattice energy and low solubility.

  • Causality—Intermolecular Forces: Strong intermolecular hydrogen bonding and π-stacking are responsible for the low solubility.

  • Troubleshooting Strategies:

StrategyDescriptionWhen to Use
Recrystallization from Niche Solvents Try high-boiling polar aprotic solvents like DMF, DMSO, or N-Methyl-2-pyrrolidone (NMP), often with the addition of an anti-solvent like water or methanol to induce crystallization upon cooling.When the product has some, albeit limited, solubility at high temperatures.
Trituration/Washing Suspend the crude solid in a solvent where impurities are soluble but the product is not (e.g., hot ethanol, ethyl acetate, or diethyl ether) and stir vigorously or sonicate. Filter to collect the purified, insoluble product.[10]This is highly effective for removing more soluble side products from an insoluble desired product.
Acid/Base Washing If the product is neutral but impurities are acidic or basic, a liquid-liquid extraction or a slurry wash with dilute aq. HCl or aq. NaHCO₃ can remove them.When you suspect acidic or basic impurities (e.g., unreacted anthranilic acid).
Reverse-Phase Chromatography For compounds that are intractable on normal-phase silica, reverse-phase (C18) flash chromatography using gradients of water/acetonitrile or water/methanol (often with 0.1% TFA or formic acid) can be effective.As a last resort for very polar compounds or when isomers are inseparable by other means. Note that some quinazolinediones can decompose on silica gel.[11]

Frequently Asked Questions (FAQs)

Q1: Can I introduce a substituent at the N1 position selectively? A1: Yes, but it's more challenging than N3 substitution. One strategy is to use a bulky protecting group at the N3 position (like a p-methoxybenzyl group), perform the N1 alkylation, and then deprotect. Alternatively, starting with an N-methyl anthranilic acid will direct the initial cyclization to form an N1-methylated core.

Q2: My reaction to form a 3-substituted quinazolinedione from an anthranilic ester and a substituted urea is not working. Why? A2: This reaction involves an initial amidation followed by cyclocondensation. Success is highly dependent on the substituents. Strong electron-withdrawing groups on the urea can significantly reduce the product yield or prevent the cyclocondensation step entirely by decreasing the nucleophilicity of the urea nitrogen.[12][13] In these cases, a different synthetic route, such as starting from isatoic anhydride, may be necessary.

Q3: I see a side-product in my reaction that seems to be a dimer of my urea starting material. How can I prevent this? A3: This can happen when the intermediate N-aryl-N'-pyridyl urea is unstable under the reaction conditions and undergoes a side transformation.[14] This is often promoted by prolonged heating. To mitigate this, try lowering the reaction temperature, reducing the reaction time, or using a more efficient catalyst to accelerate the desired cyclization over the side reaction.

Q4: Are there any green or eco-efficient methods for this synthesis? A4: Absolutely. One-pot syntheses in water have been developed that proceed from anthranilic acids and potassium cyanate at room temperature, generating the product by simple filtration with water as the only waste stream.[2] Additionally, catalyst systems using non-toxic metals like bismuth or even metal-free conditions are being increasingly reported.[4][6]

Key Experimental Protocols

Protocol 1: One-Pot Synthesis of Quinazoline-2,4(1H,3H)-dione from Anthranilic Acid in Water[2]
  • Step 1 (Urea Formation): To a stirred solution of anthranilic acid (10 mmol, 1.0 equiv) in water (50 mL), add potassium cyanate (12 mmol, 1.2 equiv). Stir the mixture at room temperature for 2-3 hours. Monitor by TLC until the anthranilic acid is consumed.

  • Step 2 (Cyclization): Add a solution of sodium hydroxide (20 mmol, 2.0 equiv) in water (10 mL) to the reaction mixture. Continue stirring at room temperature for another 4-6 hours. The reaction mixture will become clearer as the monosodium salt of the product forms.

  • Step 3 (Precipitation): Slowly acidify the reaction mixture to pH ~2-3 by the dropwise addition of concentrated HCl. A thick white precipitate of quinazoline-2,4(1H,3H)-dione will form.

  • Step 4 (Isolation): Stir the slurry in an ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 20 mL) and then with a small amount of cold ethanol.

  • Step 5 (Drying): Dry the white solid in a vacuum oven at 80 °C to a constant weight. The product is typically obtained in near-quantitative yield and high purity.

Protocol 2: Regioselective N3-Alkylation of Quinazoline-2,4(1H,3H)-dione[7][15]
  • Step 1 (Setup): To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add quinazoline-2,4(1H,3H)-dione (10 mmol, 1.0 equiv), anhydrous potassium carbonate (15 mmol, 1.5 equiv), and anhydrous DMF (50 mL).

  • Step 2 (Reagent Addition): Add the alkylating agent (e.g., ethyl chloroacetate, 11 mmol, 1.1 equiv) to the suspension.

  • Step 3 (Reaction): Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC (typically using a mobile phase like 30-50% ethyl acetate in hexanes).

  • Step 4 (Workup): After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (200 mL). A solid precipitate will form.

  • Step 5 (Isolation): Stir the slurry for 30 minutes, then collect the crude product by vacuum filtration. Wash the solid with water until the filtrate is neutral.

  • Step 6 (Purification): Recrystallize the crude solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure N3-alkylated quinazoline-2,4-dione.

References

  • Benchchem. Application Notes and Protocols for the Purification of 3-hydroxyquinazoline-2,4(1H,3H)-dione.
  • PubMed. Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water.
  • ResearchGate. Methods for synthesis of substituted quinazolin-2,4-diones.
  • MDPI. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas.
  • PubMed. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1 H, 3 H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas.
  • ResearchGate. (PDF) Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas.
  • National Institutes of Health (NIH). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H).
  • Comptes Rendus de l'Académie des Sciences. Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)3·5H2O: Investigating the role of the catalyst.
  • Organic Chemistry Portal. Synthesis of Quinazolinediones.
  • PrepChem.com. Synthesis of quinazoline-2,4-dione.
  • ACS Omega. DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate.
  • ResearchGate. Synthesis of quinazoline-2,4-(1H,3H)-diones.
  • Reddit. Purification of Quinoline-3,4-diones.
  • ResearchGate. The simple synthesis of quinazoline-2,4-dione derivatives using Boc strategy | Request PDF.
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  • National Institutes of Health (NIH). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium.
  • N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives.
  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent.
  • Juniper Publishers. N- and / or O- Alkylation of Quinazolinone Derivatives.
  • MDPI. Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species.
  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review.
  • ResearchGate. N- and / or O- Alkylation of Quinazolinone Derivatives.
  • Organic & Biomolecular Chemistry (RSC Publishing). N3-Alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides.
  • Organic & Biomolecular Chemistry (RSC Publishing). Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation.
  • National Institutes of Health (NIH). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches.
  • Organic Letters. A New and Facile Synthesis of Quinazoline-2,4(1H,3H)-diones.
  • ResearchGate. Design, synthesis and evaluation of novel quinazoline-2,4-dione derivatives as chitin synthase inhibitors and antifungal agents.

Sources

Technical Support Center: Enhancing the Biological Potency of 5-Fluoroquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the strategic enhancement of 5-fluoroquinazoline-2,4(1H,3H)-dione's biological potency. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in optimizing this promising scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of synthesis, bio-assaying, and structure-activity relationship (SAR) elucidation.

Introduction: The Quinazoline-2,4-dione Scaffold

The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of pharmacological activities.[1][2][3] Its derivatives have been investigated for antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties, among others.[1][4][5] The introduction of a fluorine atom at the 5-position can significantly modulate the compound's physicochemical and pharmacological properties. Fluorine's high electronegativity and small size can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[6][7][8][9]

This guide will focus on strategies to leverage and modify the this compound core to achieve enhanced biological potency.

Frequently Asked Questions (FAQs)

Q1: What are the likely biological targets for this compound derivatives?

A1: Given the activities of structurally similar compounds, potential targets include bacterial DNA gyrase and topoisomerase IV, making this scaffold promising for the development of new antibiotics, particularly against fluoroquinolone-resistant strains.[1][10] Other reported targets for quinazolinone derivatives include EGFR kinase, PARP, and tubulin, suggesting potential applications in oncology.[11][12][13]

Q2: How does the 5-fluoro substituent influence the compound's properties?

A2: The fluorine atom at the C-5 position is expected to have several effects:

  • Electronic Effects: As a strongly electron-withdrawing group, it can alter the pKa of the N-H protons, influencing ionization and solubility.[7][8]

  • Lipophilicity: Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and cell penetration.[8][14]

  • Metabolic Stability: The C-F bond is very strong, making the 5-position resistant to oxidative metabolism, which can improve the compound's pharmacokinetic profile.[6][8]

  • Binding Interactions: Fluorine can participate in favorable electrostatic and hydrogen-bond interactions with protein targets, potentially increasing binding affinity and potency.[14]

Q3: What are the key positions on the quinazoline-2,4(1H,3H)-dione ring for modification to enhance potency?

A3: The primary positions for modification are N-1 and N-3. Substitutions at these positions allow for the exploration of the chemical space around the core scaffold to optimize interactions with the target protein. Structure-activity relationship (SAR) studies of similar quinazolinones have shown that introducing various substituted phenyl or heterocyclic rings at these positions can significantly enhance activity.[4][15]

Troubleshooting Guides

Synthesis & Purification

Q4: I am experiencing low yields in the synthesis of my N-substituted this compound derivatives. What are the likely causes and how can I improve the yield?

A4: Low yields in the synthesis of quinazoline derivatives are a common issue.[16][17][18] Here are some potential causes and troubleshooting steps:

Possible Cause Troubleshooting Step Rationale
Poor Quality Starting Materials Verify the purity of your 5-fluoroanthranilic acid and other reagents by NMR, melting point, or other appropriate analytical techniques.Impurities can lead to side reactions and reduce the formation of the desired product.[16]
Suboptimal Reaction Conditions Screen different reaction temperatures and times. Some reactions may require heating to overcome the activation energy barrier, while others may be sensitive to high temperatures.[17][18]The Niementowski reaction, a common method for quinazolinone synthesis, often requires high temperatures, but this can also lead to degradation.[19]
Incorrect Solvent Experiment with a range of solvents with varying polarities (e.g., DMF, DMSO, toluene, ethanol).[16][18]The solvent affects the solubility of reactants and the stability of intermediates. For some quinazolinedione syntheses, polar solvents like DMF have been shown to provide excellent yields.[16]
Presence of Water Use anhydrous solvents and reagents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[17]Water can cause hydrolysis of intermediates or the final product, leading to lower yields.[18]

Q5: My purified compound has poor solubility in common organic solvents and aqueous buffers. How can I address this for biological testing?

A5: Poor solubility is a frequent challenge with quinazoline derivatives.[20][21][22] Here are some strategies to improve solubility for in vitro and in vivo studies:

Strategy Description Considerations
Co-solvents Introduce a small percentage of a water-miscible organic solvent like DMSO or ethanol to your aqueous buffer.[21]Start with low concentrations (1-5%) to avoid impacting the biological assay.
pH Adjustment For compounds with ionizable groups, adjusting the pH of the buffer can significantly improve solubility.Determine the pKa of your compound to guide pH selection.
Formulation with Excipients Use solubilizing agents such as cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80).[20][21]These can form complexes with your compound, enhancing its aqueous solubility.
Particle Size Reduction Techniques like micronization or high-pressure homogenization can increase the surface area of the solid compound, improving its dissolution rate.[21]This is particularly useful for improving oral bioavailability in animal studies.
Salt Formation If your compound has a suitable acidic or basic handle, forming a salt can dramatically increase aqueous solubility.[21]This is a common strategy in drug development.
Biological Assays & Potency

Q6: My this compound derivatives show inconsistent results in my biological assays. What could be the cause?

A6: Inconsistent biological data can be frustrating. Here are some potential sources of variability:

Possible Cause Troubleshooting Step Rationale
Compound Precipitation Visually inspect your assay plates for any signs of compound precipitation. If observed, lower the compound concentration or re-evaluate your solubilization method.[20]If the compound crashes out of solution, the effective concentration will be lower and variable, leading to unreliable results.
Assay Interference Run control experiments to check if your compound interferes with the assay technology (e.g., fluorescence, luminescence).Some compounds can quench or enhance assay signals, leading to false positive or false negative results.
Compound Instability Assess the stability of your compound in the assay buffer over the time course of the experiment.Degradation of the compound during the assay will lead to a decrease in the effective concentration and an underestimation of its potency.
Cellular Toxicity If you are using a cell-based assay, determine the cytotoxic concentration of your compound.High concentrations of the compound may be toxic to the cells, leading to non-specific effects that can be misinterpreted as target-specific activity.

Q7: My initial lead compound has modest potency. What are some rational design strategies to improve it?

A7: Improving potency requires a systematic approach to SAR exploration. Here are some strategies based on the this compound scaffold:

  • Substitution at N-1 and N-3: This is the most common and effective strategy. Introduce a variety of substituents to probe for favorable interactions with the target. Consider small alkyl groups, substituted aryl rings, and heterocyclic moieties.[4][23]

  • Introduction of Hydrogen Bond Donors/Acceptors: Incorporate functional groups that can form hydrogen bonds (e.g., -OH, -NH2, -C=O) on your N-1 and N-3 substituents. This can lead to stronger binding to the target protein.

  • Conformational Restriction: Introduce rigid linkers or cyclic structures to your substituents. This can lock the molecule in a bioactive conformation, reducing the entropic penalty of binding and increasing potency.

  • Bioisosteric Replacement: Replace certain functional groups with bioisosteres to fine-tune the compound's properties. For example, a carboxylic acid could be replaced with a tetrazole to improve metabolic stability and cell permeability.

Experimental Protocols

General Synthesis of N-Substituted 5-Fluoroquinazoline-2,4(1H,3H)-diones

This protocol describes a general method for the synthesis of N-substituted derivatives starting from 5-fluoroanthranilic acid.

Step 1: Synthesis of this compound

A mixture of 5-fluoroanthranilic acid and urea (1:5 molar ratio) is heated at 180-190 °C for 1 hour. The reaction mixture is then cooled and treated with a hot 10% sodium hydroxide solution. The solution is filtered, and the filtrate is acidified with concentrated hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with water, and dried to yield this compound.

Step 2: N-Alkylation/Arylation

To a solution of this compound in an appropriate solvent (e.g., DMF), a base (e.g., K2CO3 or NaH) is added, followed by the desired alkyl or aryl halide. The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the halide, until the reaction is complete (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.

MTT Assay for Cytotoxicity

This protocol is for determining the cytotoxic effects of your compounds on a cancer cell line (e.g., A549 lung cancer cells).[15]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of your test compounds (typically in a serial dilution) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Data Presentation

The following table provides a hypothetical example of SAR data for a series of N-3 substituted this compound derivatives tested for their antibacterial activity against Staphylococcus aureus.

Compound N-3 Substituent (R) MIC (µg/mL) IC50 (µM) vs. DNA Gyrase
1 (Core) -H>128>100
2a -CH36452.3
2b -CH2CH33228.1
2c -Phenyl1615.6
2d -4-Fluorophenyl87.2
2e -4-Chlorophenyl43.5
2f -4-Methoxyphenyl1614.9

Visualizations

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration start This compound Core synthesis N-1 / N-3 Substitution (Parallel Synthesis) start->synthesis purification Purification (Chromatography/Recrystallization) synthesis->purification characterization Characterization (NMR, MS) purification->characterization primary_assay Primary Assay (e.g., Antibacterial MIC) characterization->primary_assay secondary_assay Secondary Assay (e.g., Target-based enzyme inhibition) primary_assay->secondary_assay toxicity_assay Cytotoxicity Assay (e.g., MTT) primary_assay->toxicity_assay sar_analysis SAR Analysis secondary_assay->sar_analysis toxicity_assay->sar_analysis design Design Next Generation of Compounds sar_analysis->design Potency, Selectivity, Physicochemical Properties design->synthesis Iterative Cycle

Caption: Iterative workflow for enhancing biological potency.

Potency_Strategies cluster_substituents Substituent Modifications cluster_properties Desired Outcomes core This compound N-1 Position N-3 Position alkyl Alkyl Chains (Lipophilicity) core:f0->alkyl core:f1->alkyl aryl Aryl/Heteroaryl Rings (π-π stacking, H-bonding) core:f0->aryl core:f1->aryl functional_groups H-Bond Donors/Acceptors (-OH, -NH2, -COOH) core:f0->functional_groups core:f1->functional_groups potency Increased Potency alkyl->potency selectivity Improved Selectivity alkyl->selectivity pk_properties Enhanced PK Properties (Solubility, Stability) alkyl->pk_properties aryl->potency aryl->selectivity aryl->pk_properties functional_groups->potency functional_groups->selectivity functional_groups->pk_properties

Caption: Strategies for modifying the core scaffold.

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
  • Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action.
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
  • PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry.
  • BenchChem. (n.d.). Troubleshooting low yields in the synthesis of 2-substituted quinazolines.
  • BenchChem. (n.d.). Overcoming solubility issues of 4-(Methylthio)quinazoline.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Aqueous Solubility of Quinazoline Drug Candidates.
  • BenchChem. (n.d.). Potential Research Areas for Novel Quinazoline Derivatives: An In-depth Technical Guide.
  • ResearchGate. (n.d.). Design strategy for the new quinazoline derivatives.
  • PMC. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.
  • (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents.
  • PMC. (2024, May 20). Quinazoline Derivatives as Targeted Chemotherapeutic Agents.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Quinazolinone Derivatives.
  • (n.d.). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent.
  • PubMed Central. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.
  • Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
  • University of Iowa. (2019, November 6). Investigating quinazoline-2,4-dione and fluoroquinolone scaffolds for antibiotic activity and metabolic stability.
  • ResearchGate. (n.d.). Synthesis of quinazoline‐2,4(1H,3H)‐dione 14.
  • (n.d.). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors.
  • NIH. (n.d.). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches.

Sources

Technical Support Center: A Researcher's Guide to Overcoming Bacterial Resistance with Novel Quinazoline-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the frontier of antibacterial research. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the development of novel quinazoline-2,4(1H,3H)-dione derivatives as a strategy to combat bacterial resistance. Our focus is on providing not just protocols, but the scientific rationale behind them to empower you to make informed decisions in your experiments.

Section 1: Compound Synthesis and Handling - The Foundation of Reliable Data

The journey of a novel antibacterial agent begins with its synthesis and proper handling. The physicochemical properties of quinazoline-2,4(1H,3H)-dione derivatives can present unique challenges that, if not addressed, can lead to unreliable and irreproducible downstream results.

Frequently Asked Questions (FAQs)

Q1: My synthesized quinazoline-2,4(1H,3H)-dione derivative shows poor solubility in aqueous buffers required for my biological assays. What are my options?

A1: This is a prevalent issue with heterocyclic compounds like quinazolinones, which are often characterized by a rigid ring system leading to high crystal lattice energy and low aqueous solubility[1][2]. The first step is to prepare a concentrated stock solution in a 100% water-miscible organic solvent, with Dimethyl Sulfoxide (DMSO) being the most common choice[1].

If precipitation occurs upon dilution into your aqueous assay medium (e.g., Mueller-Hinton Broth), consider the following troubleshooting steps:

  • Optimize Solvent Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically ≤1% (v/v), as higher concentrations can exhibit antimicrobial effects or potentiate the activity of your compound[3]. Always include a solvent control (media with the same DMSO concentration but no compound) to validate your results[3].

  • pH Adjustment: The quinazoline scaffold contains basic nitrogen atoms, making its derivatives' solubility pH-dependent. Solubility may increase in more acidic conditions[3]. However, be cautious to maintain the final assay pH within the optimal range for bacterial growth (typically 7.2-7.4).

  • Use of Co-solvents or Excipients: For particularly challenging compounds, consider using formulation strategies such as adding a small percentage of a co-solvent like PEG-400 or using cyclodextrins to improve solubility. These should be used judiciously and validated to ensure they do not interfere with the assay.

Q2: I'm observing degradation of my compound in the stock solution or during the experiment. How can I assess and improve stability?

A2: Compound stability is critical for accurate results[4]. Stability issues can manifest as a loss of potency over time or the appearance of unknown peaks in analytical analyses like HPLC.

  • Initial Stability Assessment: Perform forced degradation studies by exposing your compound to stress conditions (e.g., acid, base, heat, light, oxidation) to identify potential degradation pathways[5].

  • Storage Conditions: Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. If a compound precipitates in DMSO upon freezing, it may need to be stored at room temperature, provided it is protected from light and moisture. Always re-dissolve completely by gentle warming and vortexing before use[1].

  • Assay-Specific Stability: Confirm that your compound is stable in the assay medium over the entire incubation period (e.g., 18-24 hours for an MIC assay). This can be checked by incubating the compound in the medium, and then using HPLC to measure its concentration at the beginning and end of the incubation period.

Section 2: In Vitro Antibacterial Activity Assays - Troubleshooting Guide

Determining the intrinsic antibacterial activity of your derivatives is a cornerstone of the development process. The broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is the gold standard[6][7]. However, variability can be a significant challenge.

Troubleshooting Inconsistent MIC Results

Inconsistent MIC values are often traced back to procedural variability. This decision tree diagram illustrates a logical workflow for troubleshooting.

Start Inconsistent MIC Results Inoculum Check Inoculum Standardization (0.5 McFarland Standard) Start->Inoculum First Check Dilution Verify Serial Dilutions (Pipetting Accuracy) Inoculum->Dilution Inoculum OK? Solvent Assess Solvent Effects (Run Solvent Controls) Dilution->Solvent Dilutions Accurate? Incubation Confirm Incubation Conditions (Temp., Time, Atmosphere) Solvent->Incubation Solvent Inert? Reading Standardize MIC Reading (Visual vs. Spectrophotometer) Incubation->Reading Conditions Correct? Result Consistent Results Reading->Result Reading Standardized?

Caption: Troubleshooting workflow for inconsistent MIC results.

Frequently Asked Questions (FAQs)

Q1: My MIC values are fluctuating between experiments. What are the most common causes?

A1: Reproducibility is key. The most frequent sources of error are:

  • Inoculum Density: The bacterial inoculum must be standardized precisely, typically to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells[6]. An inoculum that is too dense can lead to falsely high MICs, while one that is too sparse can lead to falsely low MICs.

  • Compound Carryover/Pipetting Errors: Inaccurate serial dilutions are a major source of error. Ensure pipettes are calibrated and use fresh tips for each dilution step to prevent compound carryover.

  • Incubation Conditions: Strict adherence to incubation time (e.g., 16-20 hours) and temperature (e.g., 35-37°C) is crucial. Variations can affect bacterial growth rates and, consequently, MIC values[7].

Q2: How do I determine if my compound is bactericidal or just bacteriostatic?

A2: The MIC value only tells you the concentration that inhibits growth. To determine if the compound kills the bacteria, you must determine the Minimum Bactericidal Concentration (MBC). This is done by sub-culturing aliquots from the clear wells (at and above the MIC) of your microdilution plate onto antibiotic-free agar[8][9]. The MBC is defined as the lowest concentration that results in a ≥99.9% reduction of the initial inoculum[9]. A compound is generally considered bactericidal if the MBC is no more than four times its MIC.

Section 3: Mechanism of Action (MoA) Studies - Unveiling the "How"

Many quinazoline-2,4(1H,3H)-dione derivatives have been designed as fluoroquinolone-like inhibitors of bacterial DNA gyrase and topoisomerase IV[10][11][12][13]. Confirming this MoA is a critical step.

Proposed Mechanism of Action: DNA Gyrase Inhibition

cluster_bacterium Bacterial Cell Compound Quinazoline-2,4(1H,3H)-dione Derivative DNA_Gyrase DNA Gyrase/ Topoisomerase IV Compound->DNA_Gyrase Binds to DNA_Complex Gyrase-DNA Cleavage Complex DNA_Gyrase->DNA_Complex Traps Replication_Fork Replication Fork Stalling DNA_Complex->Replication_Fork DSB Double-Strand Breaks Replication_Fork->DSB Leads to Cell_Death Bacterial Cell Death DSB->Cell_Death Induces

Caption: Proposed mechanism via DNA gyrase/topoisomerase IV inhibition.

Frequently Asked Questions (FAQs)

Q1: How can I experimentally verify that my compound inhibits DNA gyrase?

A1: Verification requires specific biochemical assays.

  • Enzyme Inhibition Assays: The most direct method is to use a commercial DNA gyrase or topoisomerase IV supercoiling inhibition assay kit. These kits typically contain the purified enzyme, relaxed plasmid DNA as a substrate, and the necessary buffers. The activity of your compound is measured by its ability to prevent the enzyme from supercoiling the plasmid, often visualized using agarose gel electrophoresis. A potent compound will result in a higher proportion of relaxed plasmid DNA compared to the enzyme-only control.

  • Molecular Docking: In silico molecular docking studies can predict and visualize the binding interactions of your derivatives within the active site of the DNA gyrase enzyme (e.g., PDB: 2XCT)[14][15]. This can provide strong theoretical support for your experimental findings.

Q2: My compound is active against Gram-positive bacteria like S. aureus but not Gram-negative bacteria like E. coli. What could explain this?

A2: This is a common observation and can be attributed to several factors:

  • The Outer Membrane Barrier: Gram-negative bacteria possess an outer membrane that acts as a formidable permeability barrier, preventing many compounds from reaching their intracellular targets.

  • Efflux Pumps: Gram-negative bacteria are equipped with highly efficient efflux pumps (e.g., the AcrAB-TolC system) that can actively expel drugs from the cell before they can act[16]. Your compound may be a substrate for these pumps.

  • Target Differences: While the overall function of DNA gyrase is conserved, subtle structural differences between the enzymes in Gram-positive and Gram-negative bacteria could affect binding affinity.

Section 4: Advanced Assays - Tackling Biofilms and Resistance

Bacteria frequently exist in biofilms, which are communities of cells encased in a self-produced matrix that confers high levels of antibiotic tolerance[17][18]. Evaluating your compounds for anti-biofilm activity is crucial.

Frequently Asked Questions (FAQs)

Q1: How do I set up an assay to test for biofilm inhibition?

A1: A common and straightforward method is the crystal violet (CV) assay performed in a 96-well plate[19].

  • Bacteria are grown in the wells in the presence of sub-MIC concentrations of your compound.

  • After incubation (e.g., 24-48 hours), the planktonic (free-floating) cells are washed away.

  • The remaining adherent biofilm is stained with crystal violet.

  • After another washing step, the bound dye is solubilized (e.g., with ethanol or acetic acid), and the absorbance is read on a plate reader. A reduction in absorbance in the presence of your compound indicates biofilm inhibition[17][18].

Q2: Should I test for biofilm inhibition or biofilm eradication?

A2: Both are important and represent different therapeutic strategies.

  • Inhibition assays test the compound's ability to prevent biofilm formation when added at the same time as the bacteria[20]. This is relevant for prophylactic use.

  • Eradication (or dispersal) assays test the ability to destroy a pre-formed, mature biofilm[20]. This is more challenging but represents the scenario in treating an established chronic infection.

Q3: How can I assess the likelihood of bacteria developing resistance to my new compound?

A3: This is a critical preclinical question. A multi-passage resistance selection study is a standard method.

  • In this assay, bacteria are repeatedly exposed to sub-MIC concentrations of your compound over many days or weeks[21].

  • With each passage, the MIC is re-determined. A significant and steady increase in the MIC over time suggests that resistance can be readily acquired. This can be compared to a control antibiotic known to have a high or low propensity for resistance development.

Section 5: Cytotoxicity and Safety Profiling - A Practical Guide

A successful antibiotic must kill bacteria without harming the patient. Therefore, assessing cytotoxicity against mammalian cells early in the development process is essential to determine the therapeutic window.

Frequently Asked Questions (FAQs)

Q1: What is a good first-pass assay for cytotoxicity?

A1: The MTT assay is a widely used, rapid, and cost-effective colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability[6][22][23]. In this assay, living cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of viable cells[22][23]. A decrease in signal indicates cytotoxicity.

Q2: How do I interpret cytotoxicity data and relate it to antibacterial activity?

A2: The key metrics are the IC₅₀ (the concentration of your compound that inhibits 50% of cell viability) and the Selectivity Index (SI).

  • IC₅₀: This value is determined from a dose-response curve of your compound against a mammalian cell line (e.g., HEK293, HepG2)[23]. A higher IC₅₀ value indicates lower cytotoxicity.

  • Selectivity Index (SI): This is the ratio of the compound's cytotoxicity to its antibacterial activity. It is calculated as: SI = IC₅₀ (mammalian cells) / MIC (bacterial cells) A higher SI value is desirable (ideally >10), as it indicates that the compound is significantly more toxic to the bacteria than to host cells, suggesting a wider therapeutic window.

Data Presentation: Integrating Efficacy and Safety

Summarizing your lead compounds' data in a structured table is crucial for decision-making.

Compound IDTarget Organism (S. aureus) MIC (µg/mL)Mammalian Cell Line (HEK293) IC₅₀ (µg/mL)Selectivity Index (SI = IC₅₀/MIC)
QZD-01 2>128>64
QZD-02 46416
QZD-03 16322
Vancomycin 1>128>128

In this example, QZD-01 shows the most promising profile with potent antibacterial activity and low cytotoxicity, resulting in a high selectivity index.

Section 6: Detailed Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7]

  • Preparation of Bacterial Inoculum: a. Aseptically select 3-5 well-isolated colonies of the test bacterium from an agar plate. b. Inoculate the colonies into a tube of cation-adjusted Mueller-Hinton Broth (MHB). c. Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL)[6]. d. Dilute this suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in 100% DMSO. b. In a sterile 96-well microtiter plate, add 100 µL of MHB to wells 2 through 11. c. Add 200 µL of the compound stock (at twice the highest desired final concentration) to well 1. d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10[9]. e. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (MHB only, no bacteria).

  • Inoculation and Incubation: a. Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well is now 200 µL. b. Seal the plate and incubate at 37°C for 16-20 hours[6].

  • Determination of MIC: a. After incubation, visually inspect the plate for bacterial growth (indicated by turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth[6].

Protocol 2: MTT Assay for Mammalian Cell Cytotoxicity

This protocol provides a general framework for assessing cytotoxicity.[22][23]

  • Cell Seeding: a. Seed a suitable mammalian cell line (e.g., HEK293) into a 96-well flat-bottom plate at a density of ~1 x 10⁴ cells per well in 100 µL of complete culture medium. b. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of your test compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is ≤0.5%. b. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells for untreated cells (vehicle control) and medium-only (blank). c. Incubate for an additional 24-48 hours.

  • MTT Addition and Incubation: a. Prepare a 5 mg/mL solution of MTT in sterile PBS. b. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization and Measurement: a. Carefully remove the medium from the wells. b. Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals. c. Shake the plate gently for 10 minutes to ensure complete dissolution. d. Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: a. Subtract the absorbance of the blank wells from all other readings. b. Calculate cell viability as a percentage relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. c. Plot the % Viability against the compound concentration (on a log scale) and use non-linear regression to determine the IC₅₀ value.

References

  • Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(12), 3853. [Link]

  • El-Essawy, F. A., Alshammari, M. B., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12). [Link]

  • Hassan, S. T. S., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. [Link]

  • MDPI. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI. [Link]

  • Boshta, N. M., et al. (2022). Discovery of Quinazoline-2,4(1 H,3 H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules. [Link]

  • Al-Shdefat, R., et al. (2023). A comprehensive review on in-vitro methods for anti-microbial activity. International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]

  • Bio-protocol. (n.d.). In Vitro Antimicrobial Activity Assay. Bio-protocol. [Link]

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  • Ibrahim, A. O. A., et al. (2024). New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition. RSC Advances. [Link]

  • Abdelmonsef, A. H., et al. (2023). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Pharmaceuticals. [Link]

  • Sim, H., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology. [Link]

  • Al-Amiery, A. A., et al. (2023). Design, Synthesis of Some New Quinazolinone Derivatives and Evaluation of their Antibacterial Activity. Journal of Survey in Fisheries Sciences. [Link]

  • Khan, A. U., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Tropical Journal of Pharmaceutical Research. [Link]

  • Payne, D. J., et al. (2007). Discovery and preclinical development of new antibiotics. Biochemical Society Transactions. [Link]

  • Krivoshein, A. I., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Experimental Biology and Agricultural Sciences. [Link]

  • Martin, C., et al. (2020). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Pharmaceuticals. [Link]

  • El-Sayed, N. N. E., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Scientific Reports. [Link]

  • El-Gazzar, M. G., et al. (2023). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. Molecules. [Link]

  • Al-Majid, A. M., et al. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]

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Technical Support Center: Assessing and Improving the Metabolic Stability of Quinazoline-2,4(1H,3H)-dione Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazoline-2,4(1H,3H)-dione compounds. This guide is designed to provide you with in-depth, field-proven insights to navigate the complexities of assessing and improving the metabolic stability of this important class of molecules. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.

Introduction: The Critical Role of Metabolic Stability

Quinazoline-2,4(1H,3H)-diones are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The journey from a promising hit compound to a viable drug candidate, however, is fraught with challenges, a primary one being metabolic instability.

A compound with poor metabolic stability is rapidly cleared from the body, often before it can exert its therapeutic effect.[5] This leads to low bioavailability and a short duration of action, necessitating higher or more frequent dosing, which can, in turn, increase the risk of off-target effects and toxicity. Therefore, a thorough understanding and early optimization of the metabolic stability of your quinazoline-2,4(1H,3H)-dione derivatives are paramount for a successful drug discovery program.

This guide will equip you with the knowledge to troubleshoot common experimental hurdles, answer frequently asked questions, and implement robust protocols for assessing and enhancing the metabolic stability of your compounds.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues you may encounter during your in vitro metabolic stability experiments in a question-and-answer format.

Q1: My quinazoline-2,4(1H,3H)-dione compound shows poor solubility in the assay buffer, leading to inconsistent results. What can I do?

A1: This is a frequent challenge, as the quinazoline scaffold can be quite hydrophobic. Precipitation in the assay medium leads to an underestimation of the true concentration of the compound available to the metabolic enzymes, resulting in artificially low clearance values and poor data reproducibility.

Here are several strategies to address this, ranging from simple adjustments to more involved formulation approaches:

  • Reduce the Final Assay Concentration: The most straightforward approach is to lower the concentration of your test compound.[6] While this may seem obvious, it's often the most effective first step.

  • Introduce a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) to your aqueous buffer can significantly improve solubility.[6] However, be mindful that high concentrations of organic solvents can inhibit the activity of metabolic enzymes.

  • Utilize Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants such as Polysorbate 80 (Tween® 80) can form micelles that encapsulate the hydrophobic compound, keeping it in solution.[6]

  • Employ Cyclodextrins: Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with your compound, thereby enhancing its aqueous solubility.[6] Pre-incubating the compound with the cyclodextrin before the final dilution into the assay buffer is often beneficial.

  • pH Adjustment: The quinazoline-2,4(1H,3H)-dione scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent.[6] For weakly basic compounds, lowering the pH of the buffer can increase ionization and, consequently, solubility. Conversely, for acidic compounds, increasing the pH may be beneficial. It is crucial to ensure that the chosen pH does not compromise the stability of your compound or the optimal activity of the metabolic enzymes.

Q2: I am observing high non-specific binding of my compound in the microsomal stability assay. How does this affect my results, and how can I mitigate it?

A2: High non-specific binding (NSB) to microsomes is a common issue, particularly for lipophilic compounds, and it can lead to a significant underestimation of intrinsic clearance. [7][8] The unbound fraction of the compound is the portion that is available for metabolism by the enzymes. If a large fraction of your compound is bound to the microsomal membrane, the apparent rate of metabolism will be lower than the true rate.

Here's how to address this challenge:

  • Correction for Unbound Fraction (fu,mic): The most accurate way to account for NSB is to experimentally determine the fraction of the compound unbound in the microsomal incubation (fu,mic) and use this value to correct the calculated intrinsic clearance (Clint).[7][9] This can be done using techniques like equilibrium dialysis, ultracentrifugation, or rapid equilibrium dialysis (RED).

  • Varying Microsomal Protein Concentration: A practical approach to assess the impact of NSB is to run the stability assay at multiple microsomal protein concentrations.[7] If the apparent intrinsic clearance decreases with increasing protein concentration, it is an indication of significant NSB. The true unbound intrinsic clearance can then be estimated by extrapolating the apparent clearance to a zero protein concentration.

  • Predictive Models: In the early stages of drug discovery, computational models can be used to predict fu,mic based on the physicochemical properties of the compound, such as lipophilicity (logP or logD) and ionization state (pKa).[7][8] While these models are useful for initial screening, experimental determination is recommended for lead compounds.

Q3: My LC-MS/MS analysis is showing interference from metabolites or matrix components. How can I improve the quality of my analytical data?

A3: Analytical interference in LC-MS/MS assays can lead to inaccurate quantification of the parent compound, thereby affecting the reliability of your metabolic stability data. [10][11][12] Interference can arise from isobaric metabolites, endogenous matrix components, or co-eluting substances.

Here are some strategies to minimize analytical interference:

  • Chromatographic Optimization: The first line of defense is to optimize the liquid chromatography method to achieve baseline separation of the parent compound from interfering substances.[11] This can be achieved by adjusting the mobile phase composition, gradient profile, column chemistry, or column temperature.

  • Selective Sample Preparation: Employing a more selective sample preparation technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can help to remove interfering matrix components before LC-MS/MS analysis.

  • Multiple Reaction Monitoring (MRM) Optimization: Ensure that the MRM transitions selected for the parent compound and internal standard are highly specific and not subject to interference from known metabolites.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for quantitative bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby providing the most accurate correction.[13]

  • Matrix Effect Evaluation: It is crucial to assess the matrix effect during method development by comparing the response of the analyte in the presence and absence of the biological matrix. This will help to identify and mitigate any significant ion suppression or enhancement.[12]

Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual and practical questions related to the metabolic stability of quinazoline-2,4(1H,3H)-dione compounds.

Q1: What are the primary metabolic pathways for quinazoline-2,4(1H,3H)-dione compounds?

A1: The metabolic fate of quinazoline-2,4(1H,3H)-diones is highly dependent on the nature and position of their substituents. However, some common metabolic transformations have been reported for this scaffold:

  • Oxidation: Cytochrome P450 (CYP) enzymes are major players in the metabolism of many quinazoline derivatives, catalyzing various oxidative reactions such as hydroxylation of aromatic rings and alkyl side chains, N-dealkylation, and O-dealkylation.[14] For instance, hydroxylation at the 6-position of the quinazoline ring has been observed.[14]

  • Aldehyde Oxidase (AO) Metabolism: For some quinazoline derivatives, particularly those with an aza-quinazoline core, metabolism by aldehyde oxidase can be a significant clearance pathway.[15]

  • Glucuronidation: The hydroxylated metabolites formed during Phase I metabolism can undergo subsequent conjugation with glucuronic acid (a Phase II reaction) to form more water-soluble glucuronides, which are then readily excreted.[14]

  • Oxidation of Side Chains: Side chains attached to the quinazoline core are also susceptible to metabolism. For example, a hydroxyethyl side chain can be oxidized to a carboxylic acid.[14]

Q2: Which in vitro assay should I use to assess the metabolic stability of my compounds: liver microsomes or hepatocytes?

A2: The choice between liver microsomes and hepatocytes depends on the stage of your drug discovery program and the specific questions you are trying to answer. [5][16]

  • Liver Microsomal Stability Assay: This is a good initial screening assay as it is relatively high-throughput and cost-effective.[17][18] It primarily assesses Phase I metabolic stability mediated by CYP enzymes.[17][19]

  • Hepatocyte Stability Assay: Hepatocytes provide a more comprehensive and physiologically relevant model as they contain both Phase I and Phase II metabolic enzymes, as well as transporters.[5][16][20] This assay is recommended for compounds that show high stability in microsomes but are still expected to be cleared metabolically, or for compounds where Phase II metabolism is anticipated to be a major clearance pathway.

The following table summarizes the key differences between the two systems:

FeatureLiver MicrosomesHepatocytes
Enzymes Present Primarily Phase I (CYPs, FMOs)Phase I and Phase II enzymes, transporters
Cellular Integrity Subcellular fractionIntact cells
Cofactors Requires external addition (e.g., NADPH)Endogenous cofactors
Throughput HighModerate
Cost LowerHigher
Predictive Power Good for CYP-mediated clearanceMore comprehensive prediction of hepatic clearance
Q3: How can I improve the metabolic stability of my quinazoline-2,4(1H,3H)-dione compounds?

A3: Improving metabolic stability is an iterative process that involves understanding the structure-metabolism relationships (SMR) of your chemical series. [1][21] Once the metabolic "soft spots" (the positions on the molecule that are most susceptible to metabolism) have been identified, you can make targeted structural modifications to block or reduce metabolism at these sites.

Here are some common strategies:

  • Blocking Metabolic Sites: Introducing a metabolically stable group, such as a fluorine atom or a methyl group, at or near a site of hydroxylation can sterically hinder the approach of the metabolizing enzyme or alter the electronic properties of the molecule to disfavor metabolism.

  • Replacing Labile Groups: If a particular functional group is found to be metabolically labile, it can be replaced with a more stable isostere. For example, a metabolically susceptible methoxy group could be replaced with a more stable fluoro or trifluoromethyl group.

  • Modulating Lipophilicity: Highly lipophilic compounds are often more susceptible to metabolism. Reducing the lipophilicity of your compound by introducing polar groups can sometimes decrease its affinity for metabolizing enzymes and improve its metabolic stability.

  • Conformational Constraint: Introducing conformational rigidity into the molecule, for example, by incorporating a ring system, can sometimes prevent the compound from adopting the optimal conformation for binding to the active site of a metabolizing enzyme.

A case study on isoquinoline-tethered quinazoline derivatives showed that replacing a metabolically labile acetylene linker with a more stable furan moiety improved microsomal stability.[22]

Q4: What are the regulatory expectations for in vitro metabolism studies?

A4: Regulatory agencies like the FDA and EMA have published guidance documents that outline the expectations for in vitro drug metabolism and drug-drug interaction (DDI) studies. [23][24][25][26] These studies are a critical component of the investigational new drug (IND) application.[23] The guidance documents recommend conducting in vitro experiments to evaluate the metabolic stability of a new drug candidate, identify the major metabolic pathways and the enzymes responsible for its metabolism, and assess its potential to inhibit or induce drug-metabolizing enzymes.[24][25] The International Council for Harmonisation (ICH) has also developed harmonized guidelines (e.g., ICH M12) to streamline the requirements across different regions.[23] It is highly recommended to consult the latest versions of these guidance documents when designing your preclinical ADME studies.[24]

Key Experimental Protocols

This section provides detailed, step-by-step methodologies for the two most common in vitro metabolic stability assays.

Protocol 1: Liver Microsomal Stability Assay

This protocol is designed to determine the in vitro intrinsic clearance of a test compound in liver microsomes.

Materials:

  • Pooled liver microsomes (human or other species)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound with known metabolic lability (e.g., verapamil, testosterone)

  • Negative control compound with known metabolic stability (e.g., warfarin)

  • Internal standard (for LC-MS/MS analysis)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a master mix containing phosphate buffer and liver microsomes at a final concentration of 0.5 mg/mL.

    • Pre-warm the master mix at 37°C for 5-10 minutes.

  • Initiation of the Reaction:

    • Add the test compound to the pre-warmed master mix to achieve the desired final concentration (e.g., 1 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.[19]

    • Immediately quench the reaction by adding the aliquot to a well of a 96-well plate containing a cold organic solvent (e.g., acetonitrile) with the internal standard.

  • Sample Processing:

    • After the final time point, centrifuge the 96-well plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the half-life (t½) and intrinsic clearance (Clint) using the following equations:

      • t½ = 0.693 / k

      • Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Protocol 2: Hepatocyte Stability Assay

This protocol provides a more physiologically relevant assessment of metabolic stability using intact liver cells.

Materials:

  • Cryopreserved hepatocytes (human or other species)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compound stock solution

  • Positive and negative control compounds

  • Internal standard

  • Organic solvent for quenching

  • Collagen-coated 96-well plates

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS system

Procedure:

  • Thawing and Seeding of Hepatocytes:

    • Thaw the cryopreserved hepatocytes according to the supplier's protocol.

    • Resuspend the hepatocytes in incubation medium to a final density of 0.5 x 10^6 viable cells/mL.[17]

    • Seed the hepatocytes into a collagen-coated 96-well plate and allow them to attach for a few hours in a CO2 incubator.

  • Compound Incubation:

    • Remove the seeding medium and replace it with fresh, pre-warmed medium containing the test compound at the desired final concentration.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect an aliquot of the incubation medium.

    • Quench the metabolic activity by adding the aliquot to a cold organic solvent containing the internal standard.

  • Sample Processing:

    • Centrifuge the samples to pellet any cell debris.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the half-life and intrinsic clearance as described in the microsomal stability assay protocol, expressing Clint in µL/min/10^6 cells.

Visualizations

Diagram 1: Generalized Metabolic Pathways of Quinazoline-2,4(1H,3H)-diones

Generalized Metabolic Pathways of Quinazoline-2,4(1H,3H)-diones cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Compound Quinazoline-2,4(1H,3H)-dione Oxidized Metabolites Hydroxylated, N-dealkylated, O-dealkylated Metabolites Parent Compound->Oxidized Metabolites CYP450, AO Conjugated Metabolites Glucuronides Oxidized Metabolites->Conjugated Metabolites UGTs Excretion Excretion Conjugated Metabolites->Excretion

Caption: Generalized metabolic pathways of quinazoline-2,4(1H,3H)-diones.

Diagram 2: Experimental Workflow for Microsomal Stability Assay

Experimental Workflow for Microsomal Stability Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare master mix (buffer + microsomes) B Pre-warm at 37°C A->B C Add test compound B->C D Initiate with NADPH C->D E Incubate at 37°C D->E F Sample at time points (0, 5, 15, 30, 45, 60 min) E->F G Quench with organic solvent + internal standard F->G H Centrifuge to pellet protein G->H I Analyze supernatant by LC-MS/MS H->I J Calculate t½ and Clint I->J

Caption: Experimental workflow for a typical microsomal stability assay.

Diagram 3: Decision Tree for Assay Selection

Decision Tree for Assay Selection Start Start Q1 Early stage screening? Start->Q1 A1 Microsomal Stability Assay Q1->A1 Yes Q2 High stability in microsomes? Q1->Q2 No (Lead Optimization) A1->Q2 A2 Hepatocyte Stability Assay Q2->A2 Yes End1 End Q2->End1 No End2 End A2->End2

Caption: Decision tree for selecting the appropriate metabolic stability assay.

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  • Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. (2024). ResearchGate. [Link]

  • A convenient strategy to overcome interference in LC-MS/MS analysis: Application in a microdose absolute bioavailability study. (2017). ResearchGate. [Link]

Sources

Technical Support Center: Crystallization of 5-fluoroquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 5-fluoroquinazoline-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific principles and practical techniques required to overcome common challenges in obtaining high-quality crystals of this compound.

Troubleshooting Crystallization

This section addresses specific issues you may encounter during your crystallization experiments. The advice provided is based on established crystallographic principles and experience with similar heterocyclic compounds.

Q1: I've followed a general cooling crystallization protocol, but no crystals have formed. What should I do next?

A1: Failure to obtain crystals upon cooling is a common issue that typically points to one of several possibilities related to supersaturation. Here is a systematic approach to troubleshoot this problem:

  • Insufficient Supersaturation: The solution may not be concentrated enough for crystals to form.

    • Action: Gently heat the solution to evaporate a small amount of the solvent, thereby increasing the concentration of the compound. Allow the concentrated solution to cool slowly again. Alternatively, if you are using a solvent mixture, you can add a small amount of an "anti-solvent" (a solvent in which the compound is poorly soluble) to induce precipitation.[1]

  • High Solubility at Low Temperature: The chosen solvent may be too effective, keeping the compound dissolved even at reduced temperatures.

    • Action: A good crystallization solvent should exhibit a steep solubility curve, meaning it dissolves the compound well at high temperatures but poorly at low temperatures.[2] You may need to screen for a new solvent or a solvent/anti-solvent system. (See the Solvent Screening Protocol below).

  • Kinetic Barrier to Nucleation: The initial formation of crystal nuclei can be a slow process.

    • Action: Induce nucleation by scratching the inside of the glass vessel at the air-liquid interface with a glass rod. The microscopic scratches provide nucleation sites. Another effective method is "seeding," where a tiny crystal from a previous successful batch is added to the supersaturated solution to act as a template for further crystal growth.[1]

  • Presence of Impurities: Impurities can inhibit crystal growth or alter the solubility of your compound.

    • Action: Ensure your starting material is of high purity. If necessary, perform an additional purification step such as column chromatography before attempting crystallization.

Troubleshooting Workflow for No Crystal Formation

No_Crystals start No Crystals Formed Upon Cooling check_supersaturation Is the solution supersaturated? start->check_supersaturation action_concentrate Increase Concentration: - Evaporate some solvent - Add anti-solvent check_supersaturation->action_concentrate No check_solvent Is the solvent choice appropriate? check_supersaturation->check_solvent Yes action_concentrate->start Re-cool action_rescreen Perform Solvent Screening check_solvent->action_rescreen No induce_nucleation Induce Nucleation: - Scratch glass - Add seed crystal check_solvent->induce_nucleation Yes action_rescreen->start check_purity Is the starting material pure? induce_nucleation->check_purity success Crystals Formed induce_nucleation->success Success action_purify Purify the Compound check_purity->action_purify No check_purity->success Yes, after time action_purify->start

Caption: A decision-making workflow for troubleshooting experiments where no crystals are formed.

Q2: Instead of crystals, an oil has separated from the solution. How can I fix this "oiling out" issue?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This typically happens when the supersaturation is too high, or the temperature of the solution is above the melting point of the solute when it comes out of solution.

  • Reduce the Concentration: The most common cause is a solution that is too concentrated.

    • Action: Add more of the hot solvent to redissolve the oil, then allow it to cool much more slowly. A slower cooling rate gives the molecules more time to arrange themselves into an ordered crystal lattice.[2]

  • Change the Solvent System:

    • Action: Use a solvent in which your compound is less soluble, or use a larger volume of the current solvent. This will lower the temperature at which saturation is reached, hopefully to a point below the compound's melting point in that solvent system.

  • Lower the Crystallization Temperature:

    • Action: If possible, place the solution in a refrigerator or freezer to further reduce the temperature, which may solidify the oil and encourage crystallization.

Q3: I obtained a solid, but it's a fine powder, not well-defined crystals. How can I improve crystal size and quality?

A3: The formation of a fine powder or amorphous solid suggests that nucleation was too rapid and widespread, preventing the growth of larger, more ordered crystals.

  • Decrease the Rate of Supersaturation:

    • Action: Slow down the entire crystallization process. If using cooling crystallization, insulate the flask to slow the rate of cooling. If using an anti-solvent, add it much more slowly, perhaps dropwise, at the interface of the solution without stirring initially.

  • Use a More Dilute Solution:

    • Action: Starting with a less concentrated solution will mean that supersaturation is reached at a lower temperature and more gradually, favoring the growth of existing nuclei over the formation of new ones.

  • Consider Alternative Crystallization Methods:

    • Action: Methods like slow evaporation or vapor diffusion are inherently slower and can often yield higher quality crystals. See the protocols for these methods below.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for crystallizing this compound?

A1: While specific solubility data for this compound is not widely published, we can make educated recommendations based on its structure and data from related quinazolinone derivatives. The molecule has polar N-H and C=O groups capable of hydrogen bonding, as well as an aromatic system. This suggests that polar aprotic and protic solvents are good starting points.

Studies on similar quinazolinediones have shown high solubility and good reaction yields in highly polar solvents like DMF and water .[3] Another study on pyrazolo-quinazoline derivatives also found DMF to be an effective solvent, with solubility increasing with temperature.[1] Therefore, DMF, DMSO, and potentially hot water or ethanol/water mixtures are excellent candidates for initial screening. Non-polar solvents like toluene and THF are likely to be poor choices.[3]

Solvent Property and Expected Solubility Table

SolventBoiling Point (°C)Polarity (Dielectric Constant)Expected Solubility for this compound
Water10080.1Low at RT, potentially moderate when hot
Ethanol7824.5Moderate, likely good for co-solvent systems
Methanol6532.7Moderate to High
Acetone5620.7Moderate
Ethyl Acetate776.0Low to Moderate
Dichloromethane409.1Low
Tetrahydrofuran (THF)667.6Low
N,N-Dimethylformamide (DMF)15336.7High (Good candidate)
Dimethyl Sulfoxide (DMSO)18946.7High (Good candidate)
Toluene1112.4Very Low
Hexane691.9Insoluble (Good as an anti-solvent)

Note: This table provides educated estimations. Experimental verification is crucial.

Q2: How does the fluorine atom at the 5-position affect crystallization?

A2: The fluorine atom can influence crystallization in several ways:

  • Polarity and Intermolecular Interactions: Fluorine is highly electronegative and can participate in hydrogen bonding (C-F···H-N) and dipole-dipole interactions. This may lead to different packing arrangements in the crystal lattice compared to the non-fluorinated parent compound.

  • Solubility: The fluorine substitution can alter the compound's solubility profile. It may slightly increase solubility in some organic solvents compared to its non-fluorinated analog.

  • Polymorphism: The altered intermolecular interactions increase the likelihood of polymorphism—the ability of a compound to exist in multiple crystal forms. Different polymorphs can have different solubilities, stabilities, and melting points. It is crucial to be aware of this possibility and to characterize your crystals (e.g., by melting point, XRD) to ensure consistency between batches.

Q3: What is polymorphism and why is it important for my compound?

A3: Polymorphism is the existence of a solid material in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but different internal crystal lattices. For a pharmaceutical compound, different polymorphs can have significantly different physical properties, including:

  • Solubility and Dissolution Rate: This can directly impact the bioavailability of a drug.

  • Stability: One polymorph may be more stable than another under certain conditions of temperature and humidity.

  • Melting Point: Each polymorph will have a distinct melting point.

A patent for a quinazolinone derivative highlights the discovery of multiple crystal forms (D, AJ, AL, etc.), each with advantages in aspects like solubility, stability, and dissolution.[4] This underscores the importance of controlling crystallization conditions to produce a consistent and desired polymorphic form.

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization

This protocol uses a gravimetric method to quickly assess the suitability of various solvents.[2]

  • Preparation: Place a small amount (e.g., 5-10 mg) of your compound into several small vials.

  • Solvent Addition: To each vial, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves completely. Record the volume of solvent required.

    • A solvent that dissolves the compound in a small volume is a "good" solvent.

    • A solvent that requires a large volume or does not dissolve the compound at all is a "poor" solvent.

  • Heating: Take the vials where the compound was soluble and heat them gently (e.g., to 50-60°C). If more solid can be dissolved, add more compound until saturation is reached at the higher temperature.

  • Cooling: Allow the vials to cool slowly to room temperature, and then place them in a refrigerator (4°C).

  • Observation: Observe the vials for crystal formation. An ideal single solvent for cooling crystallization will have dissolved the compound when hot and produced a good yield of crystals when cold.

  • Solvent/Anti-Solvent Systems: For solvents that are too "good" (high solubility even when cold), try adding a "poor" solvent (anti-solvent) dropwise to the dissolved solution to induce crystallization.

General Crystallization Workflow

Crystallization_Workflow start Start with Pure Compound solvent_screen 1. Solvent Screening start->solvent_screen dissolve 2. Dissolve Compound in Minimum Hot Solvent solvent_screen->dissolve hot_filter 3. Hot Filtration (Optional) (Removes insoluble impurities) dissolve->hot_filter crystallize 4. Induce Crystallization hot_filter->crystallize slow_cool Slow Cooling crystallize->slow_cool slow_evap Slow Evaporation crystallize->slow_evap vapor_diff Vapor Diffusion crystallize->vapor_diff collect 5. Collect Crystals (Vacuum Filtration) slow_cool->collect slow_evap->collect vapor_diff->collect wash 6. Wash with Cold Solvent collect->wash dry 7. Dry Crystals wash->dry end Characterize Crystals (MP, XRD, NMR) dry->end

Caption: A generalized workflow for the crystallization of an organic compound.

Protocol 2: Slow Evaporation
  • Dissolve your compound in a suitable solvent at room temperature to create a solution that is near-saturated.

  • Filter the solution to remove any dust or particulate matter.

  • Transfer the solution to a clean vial or beaker.

  • Cover the container with a cap or parafilm that has a few small holes poked in it. This will slow the rate of evaporation.

  • Place the container in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

Protocol 3: Vapor Diffusion (Liquid-Liquid)
  • Dissolve your compound in a small amount of a "good" solvent (e.g., DMF, DMSO).

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed container (e.g., a jar or beaker with a lid).

  • Add a larger volume of a "poor" anti-solvent (e.g., hexane, water) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Seal the larger container. Over time, the anti-solvent will slowly diffuse as a vapor into the "good" solvent, gradually reducing the solubility of your compound and promoting slow crystal growth.

References

Technical Support Center: Modulation of Pharmacokinetic Properties of Quinazoline-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides practical guidance for researchers encountering challenges in modulating the pharmacokinetic (PK) properties of quinazoline-2,4(1H,3H)-dione derivatives. This class of compounds holds significant therapeutic promise but often presents experimental hurdles related to their absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2] The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues in a direct question-and-answer format, offering insights and actionable solutions.

I. Solubility and Dissolution Rate Enhancement

Poor aqueous solubility is a primary obstacle for many quinazoline-2,4(1H,3H)-dione derivatives, often classifying them as Biopharmaceutics Classification System (BCS) Class II or IV compounds.[3] This can significantly limit oral bioavailability and therapeutic efficacy.

Q1: My quinazoline-2,4(1H,3H)-dione derivative exhibits poor solubility in aqueous buffers, leading to inconsistent results in my in vitro assays. What are my initial steps?

A1: The first line of action is to prepare a concentrated stock solution in a water-miscible organic solvent.[4]

  • Primary Solvent Choice: Dimethyl sulfoxide (DMSO) is the most common and effective choice for initial dissolution.[4]

  • Aiding Dissolution: For compounds that are difficult to dissolve even in DMSO, gentle warming (37-50°C) and ultrasonication can be employed to facilitate the process.[4]

  • Precipitation Upon Dilution: When diluting the DMSO stock into your aqueous assay buffer, add the stock solution dropwise while vortexing or stirring the buffer. This helps to minimize immediate precipitation. If precipitation still occurs, it's a clear indicator that the final concentration of your compound exceeds its solubility limit in the final solvent mixture.[4]

Q2: I'm still observing precipitation of my compound in the final assay medium even after careful dilution from a DMSO stock. What formulation strategies can I explore to improve its apparent solubility?

A2: When simple dilution is insufficient, several formulation strategies can be employed to enhance the solubility and dissolution rate of your quinazoline derivative:

  • Co-solvents: Introducing a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) into your aqueous buffer can increase the solubility of your compound.[4]

  • Surfactants: The use of low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronic® F-68 can be beneficial. These surfactants form micelles that can encapsulate the hydrophobic drug molecules, thereby increasing their solubility in the aqueous medium.[4]

  • Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs. The hydrophobic inner cavity of the cyclodextrin molecule encapsulates the drug molecule, while the hydrophilic outer surface allows the complex to dissolve in water. Pre-incubating the compound with the cyclodextrin before adding it to the final assay buffer can be an effective strategy.[4]

  • pH Adjustment: The solubility of ionizable quinazoline-2,4(1H,3H)-dione derivatives can be significantly influenced by the pH of the medium. For basic compounds, lowering the pH can increase solubility, while for acidic compounds, increasing the pH can have the same effect. It is crucial to ensure that the pH modification does not negatively impact the stability of your compound or the performance of your biological assay.[4]

Q3: For in vivo studies, my compound's poor aqueous solubility is limiting its oral bioavailability. What advanced formulation techniques can be considered?

A3: To improve the oral bioavailability of poorly soluble quinazoline derivatives for in vivo applications, more advanced formulation strategies are often necessary:

  • Particle Size Reduction:

    • Micronization: This process reduces the particle size of the drug to the micrometer range, increasing the surface area-to-volume ratio and thereby enhancing the dissolution rate.[3]

    • Nanonization: Creating nanoparticles of the drug, either as nanosuspensions or nanocrystals, can dramatically improve the dissolution velocity and saturation solubility.[3]

  • Solid Dispersions: This technique involves dispersing the drug in an amorphous state within a hydrophilic polymer matrix. This enhances the wettability and dissolution of the drug.[3][5] Common methods for preparing solid dispersions include:

    • Solvent Evaporation: The drug and a carrier polymer are dissolved in a common solvent, which is then evaporated to leave a solid dispersion.[3]

    • Fusion (Melt) Method: The drug and carrier are melted together and then rapidly cooled to solidify.[5]

    • Spray Drying: A solution containing the drug and carrier is sprayed into a hot air stream, leading to the rapid evaporation of the solvent and the formation of a dry powder.[3]

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles (SLNs) can improve its solubility and absorption.

Below is a table summarizing the impact of various formulation technologies on the oral bioavailability of quinazoline derivatives.

Formulation TechnologyExample Carrier/MethodFold Increase in Bioavailability (Example)Reference
Solid DispersionPolaxamer 407 (Melt-Fusion)Significant improvement in dissolution rate[5]
NanonizationNanosuspensionMarked increase in saturation solubility and dissolution[3]
MicronizationJet MillingEnhanced dissolution due to increased surface area[3]

II. Metabolic Stability and Bioavailability

The metabolic stability of quinazoline-2,4(1H,3H)-dione derivatives is a critical determinant of their pharmacokinetic profile and overall therapeutic potential.[6] Rapid metabolism can lead to low bioavailability and a short duration of action.

Q4: My quinazoline-2,4(1H,3H)-dione derivative shows high clearance in in vitro metabolic stability assays (e.g., liver microsomes, S9 fraction). How can I identify the metabolic "soft spots" on the molecule?

A4: Identifying the sites of metabolic transformation is the first step toward improving metabolic stability. A combination of experimental and computational approaches is highly effective:

  • In Vitro Metabolite Identification Studies:

    • Incubate your compound with liver microsomes or hepatocytes.

    • Analyze the reaction mixture using high-resolution mass spectrometry (HR-MS) to identify and characterize the metabolites formed.

    • The change in mass will indicate the type of metabolic reaction (e.g., +16 Da for hydroxylation, -14 Da for demethylation).

  • In Silico Prediction Tools:

    • Utilize computational software (e.g., pkCSM, SwissADME) to predict potential sites of metabolism.[1][7] These tools can identify atoms within the molecule that are most susceptible to enzymatic attack by cytochrome P450 (CYP) enzymes.

Q5: Once I have identified the metabolically labile positions on my quinazoline-2,4(1H,3H)-dione scaffold, what chemical modifications can I make to improve metabolic stability?

A5: Structure-activity relationship (SAR) studies are key to rationally designing more stable analogs.[8][9] Here are some common strategies:

  • Blocking Metabolic Sites:

    • Fluorination: Introduction of a fluorine atom at or near a metabolically labile position can block oxidative metabolism at that site due to the high strength of the C-F bond.

    • Methylation/Alkylation: Placing a methyl or other small alkyl group at a susceptible position can sterically hinder the approach of metabolic enzymes.

  • Replacing Labile Groups:

    • If an ester group is rapidly hydrolyzed, consider replacing it with a more stable amide or another bioisostere.

    • If an ether is undergoing O-dealkylation, consider replacing it with a more stable functional group.

  • Modulating Electronic Properties:

    • The introduction of electron-withdrawing groups can sometimes decrease the electron density at a particular site, making it less susceptible to oxidation.

The following diagram illustrates a general workflow for improving the metabolic stability of a lead compound.

G cluster_0 Problem Identification cluster_1 Metabolite Identification cluster_2 Structural Modification cluster_3 Evaluation & Iteration A Lead Compound with Poor Metabolic Stability B In Vitro Incubation (Microsomes, Hepatocytes) A->B D In Silico Prediction A->D C LC-MS/MS Analysis B->C E Identify Metabolic 'Soft Spots' C->E D->E F Design & Synthesize Analogs (e.g., Fluorination, Alkylation) E->F G Re-evaluate Metabolic Stability of New Analogs F->G H Assess Impact on Potency and Other Properties G->H H->F Iterate if necessary I Optimized Compound H->I

Caption: Workflow for improving metabolic stability.

Q6: My compound appears to be a substrate for efflux transporters like P-glycoprotein (P-gp), limiting its oral absorption and brain penetration. How can I address this?

A6: Efflux by transporters is a common mechanism of drug resistance and can significantly reduce bioavailability.

  • Initial Assessment: Use in vitro assays, such as Caco-2 permeability assays with and without a P-gp inhibitor (e.g., verapamil), to confirm if your compound is a P-gp substrate. A significant increase in the apparent permeability in the presence of the inhibitor suggests P-gp-mediated efflux.

  • Structural Modifications to Reduce Efflux:

    • Reduce Hydrogen Bond Donors: Decreasing the number of hydrogen bond donors can sometimes reduce a compound's affinity for P-gp.

    • Increase Lipophilicity (with caution): While increased lipophilicity can sometimes improve passive permeability, it can also increase affinity for P-gp. This needs to be carefully balanced.

    • Introduce Polar Groups: Strategic placement of polar functional groups can disrupt the interactions required for P-gp binding and transport.

III. Experimental Protocols

Protocol 1: Kinetic Aqueous Solubility Assay

This protocol provides a general method for determining the kinetic solubility of a compound in an aqueous buffer.

Materials:

  • Quinazoline-2,4(1H,3H)-dione derivative

  • DMSO (anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well plates (polypropylene for compound storage, clear for analysis)

  • Plate shaker

  • UV-Vis plate reader or HPLC-UV

Procedure:

  • Prepare a Concentrated Stock Solution: Accurately weigh your compound and dissolve it in DMSO to prepare a 10 mM stock solution.

  • Serial Dilutions: In a 96-well polypropylene plate, perform serial dilutions of your stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).

  • Addition to Aqueous Buffer: In a separate 96-well plate, add 198 µL of PBS (pH 7.4) to each well. Add 2 µL of each DMSO concentration from the previous plate to the corresponding wells of the PBS plate. This will result in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake it at room temperature for 2 hours to allow for equilibration.

  • Detection of Precipitation: After incubation, visually inspect the plate for any signs of precipitation.

  • Quantification:

    • UV-Vis Plate Reader: Measure the absorbance of each well at a predetermined wavelength. The highest concentration that does not show a significant decrease in absorbance compared to the next lower concentration is considered the kinetic solubility.

    • HPLC-UV: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to an HPLC vial and analyze the concentration. The measured concentration of the saturated solution is the kinetic solubility.

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This protocol outlines a general procedure for assessing the metabolic stability of a compound.

Materials:

  • Quinazoline-2,4(1H,3H)-dione derivative

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • 96-well plates

  • Incubator/water bath at 37°C

  • LC-MS/MS system

Procedure:

  • Prepare Compound Solution: Prepare a working solution of your compound in the phosphate buffer.

  • Incubation Mixture: In a 96-well plate, combine the HLM and the phosphate buffer. Pre-warm the plate to 37°C.

  • Initiate the Reaction: Add the NADPH regenerating system to initiate the metabolic reactions. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), add a small volume of your compound's working solution to designated wells.

  • Stop the Reaction: At the end of each time point, stop the reaction by adding cold acetonitrile containing an internal standard. This will precipitate the proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate or HPLC vials and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line will give you the elimination rate constant (k). From this, you can calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

The following diagram illustrates the key steps in an in vitro metabolic stability assay.

G A Prepare Incubation Mixture (Compound, Microsomes, Buffer) B Pre-warm to 37°C A->B C Initiate Reaction (Add NADPH) B->C D Incubate and Sample at Time Points (0, 5, 15, 30 min) C->D E Stop Reaction (Add Cold Acetonitrile) D->E F Centrifuge to Remove Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate Half-life and Intrinsic Clearance G->H

References

Validation & Comparative

A Comparative Analysis for Drug Development Professionals: 5-Fluoroquinazoline-2,4(1H,3H)-dione and Fluoroquinolone Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate field of medicinal chemistry, the journey from a chemical scaffold to a clinical candidate is guided by a deep understanding of structure, mechanism, and biological context. This guide offers a comparative analysis of two classes of molecules that, while sharing certain structural motifs, operate in distinct therapeutic arenas: 5-fluoroquinazoline-2,4(1H,3H)-dione derivatives and the established class of fluoroquinolone antibiotics. The objective is to provide researchers, scientists, and drug development professionals with a clear, evidence-based framework to differentiate these scaffolds, understand their mechanistic underpinnings, and guide research and development efforts.

Introduction: Two Scaffolds, Divergent Paths

The quinazoline and quinolone cores are foundational structures in pharmacology, celebrated for their versatility and broad range of biological activities.[1][2] The strategic addition of a fluorine atom is a common medicinal chemistry tactic to enhance metabolic stability, binding affinity, and overall drug-like properties. While both this compound and fluoroquinolones leverage these principles, their developmental trajectories have diverged significantly based on their primary cellular targets.

This compound is a heterocyclic compound belonging to the quinazolinedione class.[3][4] Derivatives of this scaffold have garnered significant interest not as antibacterials, but as potent inhibitors of mammalian enzymes, most notably Poly(ADP-ribose) polymerase (PARP), a critical target in oncology.[5]

Fluoroquinolones are a powerful class of broad-spectrum synthetic antibiotics.[6][7] Their bicyclic structure, featuring a 4-quinolone core and a crucial fluorine atom at the C-6 position, is optimized for targeting essential bacterial enzymes, making them highly effective bactericidal agents.[6][8][9]

This guide will dissect the fundamental differences in their mechanism of action, compare their biological activities using established experimental protocols, and provide a concluding perspective for strategic drug development.

Section 1: Mechanism of Action - A Tale of Two Topoisomerases and a Repair Enzyme

The most profound distinction between these two compound classes lies in their molecular targets. Fluoroquinolones are designed for selective toxicity against bacteria, whereas quinazolinedione derivatives are being developed to exploit specific vulnerabilities in cancer cells.

Fluoroquinolones: Sabotaging Bacterial DNA Replication

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[10][11][12] These enzymes are vital for managing the topological stress of DNA during replication and transcription.

  • Target Engagement: The drugs bind to the enzyme-DNA complex.

  • Stabilization of Cleavage Complex: This binding event stabilizes a transient state where the DNA is cleaved, preventing the enzymes from re-ligating the strands.

  • Induction of Double-Strand Breaks: The stalled complexes block the progression of replication forks, leading to the accumulation of lethal double-strand breaks in the bacterial chromosome.[13]

  • Cell Death: This catastrophic DNA damage triggers cellular processes that result in rapid bacterial death.

For most Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the principal target in many Gram-positive bacteria.[13][]

Fluoroquinolone_MoA cluster_bacterial_cell Bacterial Cell cluster_inhibition Mechanism of Inhibition Bacterial_DNA Bacterial DNA Replication Topo_Enzymes DNA Gyrase & Topoisomerase IV Bacterial_DNA->Topo_Enzymes Supercoil_Management Supercoil Relaxation & Decatenation Topo_Enzymes->Supercoil_Management Cleavage_Complex Stabilized Enzyme-DNA Cleavage Complex Successful_Replication Successful Replication & Cell Division Supercoil_Management->Successful_Replication Fluoroquinolone Fluoroquinolone Fluoroquinolone->Cleavage_Complex Inhibits Re-ligation DSB Double-Strand Break Accumulation Cleavage_Complex->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death PARP_Inhibitor_MoA cluster_cancer_cell BRCA-Deficient Cancer Cell SSB DNA Single-Strand Break (SSB) PARP_Enzyme PARP Enzyme SSB->PARP_Enzyme Replication DNA Replication SSB->Replication If unrepaired SSB_Repair SSB Repair Pathway PARP_Enzyme->SSB_Repair Quinazolinedione 5-Fluoroquinazoline- 2,4(1H,3H)-dione Quinazolinedione->PARP_Enzyme Inhibits DSB Double-Strand Break (DSB) Replication->DSB Defective_Repair Defective DSB Repair (due to BRCA mutation) DSB->Defective_Repair Apoptosis Apoptosis (Synthetic Lethality) Defective_Repair->Apoptosis

References

A Head-to-Head Comparison of the Biological Activity of Quinazoline-2,4(1H,3H)-dione Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of biological activities. This guide provides a comprehensive head-to-head comparison of the biological activities of various quinazoline-2,4(1H,3H)-dione analogs, with a focus on their anticancer, antimicrobial, and anticonvulsant properties. We will delve into the experimental data that underpins these findings, offering insights into the structure-activity relationships that govern their potency and selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this versatile class of compounds.

Anticancer Activity: Targeting Key Oncogenic Pathways

Quinazoline-2,4(1H,3H)-dione analogs have emerged as a promising class of anticancer agents, primarily through their ability to inhibit key enzymes and signaling pathways crucial for cancer cell proliferation and survival. Two of the most significant mechanisms of action are the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1) and the disruption of the Wnt signaling pathway.

PARP-1 Inhibition: A Synthetic Lethality Approach

PARP-1 is a critical enzyme in the base excision repair (BER) pathway, which is essential for repairing single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to the accumulation of DNA damage and subsequent cell death through a mechanism known as synthetic lethality.[1] Several quinazoline-2,4(1H,3H)-dione derivatives have been identified as potent PARP-1 inhibitors.[1][2]

A series of novel quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine moiety have shown remarkable potency as PARP-1/2 inhibitors.[2] Notably, compounds 10 and 11 from this series displayed strong cytotoxic effects in the MX-1 breast cancer cell line.[2] The structure-activity relationship studies suggest that the introduction of specific amino acid building blocks can significantly enhance PARP-1 inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range.[1]

Comparative Anticancer Activity of PARP-1 Inhibiting Analogs

CompoundTargetCancer Cell LineIC50 (µM)Reference
Compound 10 PARP-1/2MX-1< 3.12[2]
Compound 11 PARP-1/2MX-13.02[2]
Compound 29 PARP-1-Nanomolar range[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[3][4] It is a standard preliminary test for evaluating the cytotoxic potential of novel compounds.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinazoline-2,4(1H,3H)-dione analogs and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Mechanism of PARP-1 Inhibition by Quinazoline-2,4(1H,3H)-dione Analogs

PARP1_Inhibition cluster_0 DNA Damage Response cluster_1 Inhibition by Quinazoline-2,4(1H,3H)-dione cluster_2 Cellular Outcome in BRCA-deficient Cancer DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates BER Base Excision Repair PARP1->BER initiates DNA_Repair DNA Repair BER->DNA_Repair Accumulated_Damage Accumulated DNA Damage BER->Accumulated_Damage is blocked Quinazolinone Quinazoline-2,4(1H,3H)-dione Analog Inhibition Inhibition Quinazolinone->Inhibition Inhibition->PARP1 Apoptosis Apoptosis (Cell Death) Accumulated_Damage->Apoptosis

Caption: Mechanism of PARP-1 inhibition by quinazoline-2,4(1H,3H)-dione analogs leading to cancer cell death.

Wnt Signaling Pathway Inhibition: A Key Regulator of Development and Cancer

The Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis.[5] Aberrant activation of this pathway is a hallmark of many cancers, including gastric and colorectal cancer.[5][6] Quinazoline-2,4(1H,3H)-diones have been identified as inhibitors of the canonical Wnt pathway.[6][7]

One study identified 2,4-diamino-quinazoline (2,4-DAQ), a quinazoline derivative, as a selective inhibitor of Lymphoid Enhancer-Binding Factor 1 (LEF1), a key transcription factor in the Wnt pathway.[5] Inhibition of LEF1 by 2,4-DAQ led to the suppression of Wnt target genes like AXIN2, MYC, and LGR5, resulting in the inhibition of gastric cancer cell growth and migration.[5]

Wnt Signaling Pathway and Its Inhibition

Wnt_Pathway cluster_0 Wnt Signaling Pathway (Active) cluster_1 Inhibition by Quinazoline-2,4(1H,3H)-dione Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 Co-receptor GSK3b_Axin_APC Destruction Complex (GSK3β, Axin, APC) Dishevelled->GSK3b_Axin_APC inhibits Beta_Catenin_P Phosphorylated β-catenin GSK3b_Axin_APC->Beta_Catenin_P phosphorylates Beta_Catenin β-catenin Nucleus Nucleus Beta_Catenin->Nucleus TCF_LEF TCF/LEF Nucleus->TCF_LEF Wnt_Target_Genes Wnt Target Genes (e.g., MYC, Cyclin D1) TCF_LEF->Wnt_Target_Genes activates Proliferation Cell Proliferation Wnt_Target_Genes->Proliferation Quinazolinone Quinazoline-2,4(1H,3H)-dione Analog Inhibition Inhibition Quinazolinone->Inhibition Inhibition->TCF_LEF

Caption: Inhibition of the Wnt signaling pathway by quinazoline-2,4(1H,3H)-dione analogs.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Quinazoline-2,4(1H,3H)-dione derivatives have demonstrated promising antimicrobial activities against a range of Gram-positive and Gram-negative bacteria.[8][9] Their mechanism of action is often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, similar to fluoroquinolone antibiotics.[8]

A study on novel quinazoline-2,4(1H,3H)-dione derivatives showed that compounds 13 and 15 exhibited a broad spectrum of activity.[8] Compound 13 , which features triazole moieties at the 1- and 3-positions, was particularly effective against Escherichia coli.[8]

Comparative Antimicrobial Activity of Quinazoline-2,4(1H,3H)-dione Analogs

CompoundBacterial StrainInhibition Zone (mm)MIC (µg/mL)Reference
Compound 13 Staphylococcus aureus9-[8]
Compound 13 Escherichia coli1565[8]
Compound 15 Broad Spectrum--[8]

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.[10][11]

Step-by-Step Methodology:

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Agar Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.[12]

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar.[11]

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into the wells. A positive control (standard antibiotic) and a negative control (solvent) should also be included.[13]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Workflow Start Start: Prepare Bacterial Culture Inoculate Inoculate Mueller-Hinton Agar Plate Start->Inoculate Create_Wells Create Wells in Agar Inoculate->Create_Wells Add_Compounds Add Quinazolinone Analogs, Positive & Negative Controls Create_Wells->Add_Compounds Incubate Incubate at 37°C for 24h Add_Compounds->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones End End: Determine Antimicrobial Activity Measure_Zones->End

Caption: Workflow of the agar well diffusion method for antimicrobial screening.

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Several quinazoline-4(3H)-one derivatives, structurally related to quinazoline-2,4(1H,3H)-diones, have shown significant anticonvulsant activity in preclinical models.[14][15] The primary screening for anticonvulsant drugs often involves the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents.[16][17] The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic and absence seizures.[16]

A study on novel 4(3H)-quinazolinone analogs demonstrated that several compounds provided significant protection against PTZ-induced seizures.[18] For instance, compound 38 showed a promising therapeutic index.[18]

Comparative Anticonvulsant Activity of Quinazolinone Analogs

CompoundED50 (mg/kg) (scPTZ)TD50 (mg/kg) (Neurotoxicity)Protective Index (TD50/ED50)Reference
Compound 12 4575621.22[18]
Compound 38 2514471.78[18]
Methaqualone 200--[14]
Valproate 300--[14]

Experimental Protocol: MES and scPTZ Anticonvulsant Screening

Maximal Electroshock (MES) Test: [19]

  • Animal Preparation: Use mice or rats, and administer the test compound intraperitoneally (i.p.) or orally (p.o.).

  • Electrode Placement: Apply corneal or ear clip electrodes.

  • Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50-60 Hz for 0.2 seconds).

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the abolition of this phase.

Subcutaneous Pentylenetetrazole (scPTZ) Test: [20]

  • Animal Preparation: Administer the test compound to the animals.

  • Chemoconvulsant Injection: After a set pretreatment time, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

  • Observation: Observe the animals for a specific period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds. Protection is defined as the absence of these seizures.

Conclusion and Future Directions

The quinazoline-2,4(1H,3H)-dione scaffold represents a highly versatile platform for the development of novel therapeutic agents. The analogs discussed in this guide demonstrate significant potential in oncology, infectious diseases, and neurology. The structure-activity relationship studies have provided valuable insights, indicating that modifications at the N1, N3, and C6/C7 positions of the quinazoline ring can profoundly influence biological activity.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds. In vivo efficacy studies in relevant animal models are crucial to validate the in vitro findings and to assess the therapeutic potential of these analogs for clinical development. Furthermore, exploring dual-target inhibitors based on the quinazoline-2,4(1H,3H)-dione scaffold could lead to the development of more effective and safer drugs.

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A Comparative In Vivo Efficacy Analysis of 5-Fluoroquinazoline-2,4(1H,3H)-dione in a Colorectal Cancer Xenograft Model

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive evaluation of the in vivo anticancer efficacy of the novel investigational compound, 5-fluoroquinazoline-2,4(1H,3H)-dione, benchmarked against the standard-of-care chemotherapeutic agent, capecitabine, in a preclinical colorectal cancer model. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Introduction: The Rationale for Investigating Novel Quinazoline Derivatives

The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2] The family of quinazoline-2,4(1H,3H)-diones, in particular, has been explored for various therapeutic applications.[1][3][4] The introduction of a fluorine atom into organic molecules can significantly modulate their physicochemical properties and biological activity, often enhancing potency and metabolic stability.[5] this compound is a novel compound designed to leverage these structural and functional advantages.

This guide outlines a rigorous preclinical in vivo study designed to validate the anticancer potential of this compound. For a clinically relevant comparison, its efficacy is compared against capecitabine, an oral prodrug of 5-fluorouracil (5-FU). 5-FU-based regimens remain a cornerstone of treatment for colorectal cancer.[6][7][8]

Mechanism of Action: A Tale of Two Compounds

5-Fluorouracil (5-FU) and Capecitabine: The mechanism of 5-FU, the active metabolite of capecitabine, is well-established. It primarily functions as a thymidylate synthase (TS) inhibitor. By blocking TS, 5-FU disrupts the synthesis of thymidine, a crucial component of DNA, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. Capecitabine is converted to 5-FU preferentially in tumor tissue through a series of enzymatic steps, which can potentially reduce systemic toxicity.[6][9]

Hypothesized Mechanism of this compound: While the precise mechanism of this compound is under investigation, related quinazolinone derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of receptor tyrosine kinases (such as VEGFR-2 and c-Met) and poly (ADP-ribose) polymerase (PARP).[4][10] It is hypothesized that the fluorine substitution may enhance the compound's ability to interact with specific enzymatic targets within cancer cells, leading to the disruption of key signaling pathways involved in cell proliferation, survival, and DNA repair.

Anticancer_Mechanisms cluster_0 Capecitabine (Prodrug) cluster_1 This compound (Hypothesized) Capecitabine Capecitabine Enzymatic_Conversion Enzymatic Conversion (in tumor) Capecitabine->Enzymatic_Conversion Metabolism FU 5-Fluorouracil (5-FU) Enzymatic_Conversion->FU TS Thymidylate Synthase (TS) FU->TS Inhibits DNA_Synth DNA Synthesis Disruption TS->DNA_Synth Required for Apoptosis_FU Apoptosis DNA_Synth->Apoptosis_FU Leads to Quinazolinedione 5-Fluoroquinazoline- 2,4(1H,3H)-dione RTK Receptor Tyrosine Kinases (e.g., VEGFR-2, c-Met) Quinazolinedione->RTK Inhibits (Hypothesized) PARP PARP Quinazolinedione->PARP Inhibits (Hypothesized) Proliferation Cell Proliferation & Angiogenesis RTK->Proliferation Drives DNA_Repair DNA Repair PARP->DNA_Repair Mediates Apoptosis_Q Apoptosis Proliferation->Apoptosis_Q Inhibition leads to DNA_Repair->Apoptosis_Q Inhibition leads to

Caption: Comparative Mechanisms of Action.

Comparative In Vivo Efficacy Study Design

To provide a robust comparison, a human colorectal cancer xenograft model is employed. This model is a well-established platform for preclinical anticancer drug testing.[11][12][13] Patient-derived xenograft (PDX) models are also an excellent alternative as they can better mimic the heterogeneity of human tumors.[14][15]

Experimental Workflow

The following workflow outlines the key stages of the in vivo study, from cell line selection to data analysis.

Experimental_Workflow Cell_Line 1. Cell Line Selection (e.g., HCT-116 Colorectal Cancer Cells) Animal_Model 2. Animal Model (Immunodeficient Mice, e.g., BALB/c nude) Cell_Line->Animal_Model Xenograft 3. Xenograft Establishment (Subcutaneous injection of HCT-116 cells) Animal_Model->Xenograft Tumor_Growth 4. Tumor Growth Monitoring (Calipers, to ~100-150 mm³) Xenograft->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Treatment Administration (Vehicle, Test Compound, Comparator) Randomization->Treatment Monitoring 7. Efficacy & Toxicity Monitoring (Tumor volume, body weight, clinical signs) Treatment->Monitoring Endpoint 8. Study Endpoint & Tissue Collection Monitoring->Endpoint Analysis 9. Data Analysis (TGI, Statistical Analysis) Endpoint->Analysis

Sources

A Researcher's Guide to Quinazoline-diones: Navigating the Selectivity Landscape of PARP-1 vs. PARP-2 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate world of PARP inhibition, understanding the nuances of isoform selectivity is paramount. This guide provides an in-depth technical comparison of quinazoline-dione-based inhibitors, focusing on their selectivity for Poly(ADP-ribose) Polymerase-1 (PARP-1) versus its close homolog, PARP-2. By synthesizing experimental data, exploring the structural underpinnings of selectivity, and providing detailed experimental protocols, this guide aims to equip you with the knowledge to make informed decisions in your research and development endeavors.

The Significance of PARP-1 and PARP-2 in Oncology

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair and the maintenance of genomic stability. PARP-1, the most abundant and well-studied member, is a primary sensor of DNA single-strand breaks (SSBs). Upon detecting DNA damage, PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process termed PARylation. This PARylation cascade serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.

PARP-2 shares structural and functional similarities with PARP-1, also participating in base excision repair. However, emerging evidence suggests distinct biological roles for each isoform. While both are involved in DNA repair, their differential expression levels and substrate specificities can lead to different cellular outcomes upon inhibition. The development of PARP inhibitors has revolutionized the treatment of cancers with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations, through the concept of synthetic lethality. However, the clinical utility of first-generation PARP inhibitors, which often target both PARP-1 and PARP-2, can be limited by toxicities, such as myelosuppression, which are thought to be at least partially attributable to PARP-2 inhibition. This has fueled the quest for isoform-selective inhibitors to potentially improve the therapeutic index.

The Quinazoline-dione Scaffold: A Versatile Platform for PARP Inhibition

The quinazoline-dione scaffold has emerged as a promising framework for the design of potent and selective PARP inhibitors. Its rigid bicyclic structure provides a solid anchor within the nicotinamide binding pocket of the PARP catalytic domain, while allowing for diverse substitutions at various positions to fine-tune potency and selectivity. Numerous studies have demonstrated that strategic modifications to the quinazoline-dione core can yield compounds with varying degrees of selectivity for PARP-1 over PARP-2, and in some cases, vice versa.

Comparative Analysis of Quinazoline-dione Inhibitors: A Data-Driven Overview

The following table summarizes the in vitro inhibitory activity of a selection of quinazoline-dione derivatives against PARP-1 and PARP-2. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are a key metric for assessing potency and selectivity. The selectivity index (SI), calculated as the ratio of IC50 (PARP-2) / IC50 (PARP-1), provides a quantitative measure of PARP-1 selectivity; a higher SI indicates greater selectivity for PARP-1. Conversely, an SI significantly less than 1 indicates PARP-2 selectivity.

Compound IDPARP-1 IC50 (nM)PARP-2 IC50 (nM)Selectivity Index (PARP-2/PARP-1)Reference
Compound 10 < 3.12 (as reported)Not explicitly stated, but noted as less potent than for PARP-1Moderately PARP-1 selective[1][2]
Compound 11 3.02 (as reported)Not explicitly stated, but noted as less potent than for PARP-1Moderately PARP-1 selective[1][2]
Compound 11a 46711.50.025 (PARP-2 selective)[3]
Compound 24 0.5123.1145.3 (PARP-1 selective)[4]
Compound 32 1.3115.6311.9 (PARP-1 selective)[4]
Compound 36 0.940.87~1 (Non-selective)[5][6]

Note: The data presented is a compilation from multiple sources and assay conditions may vary. Direct comparison should be made with caution.

As the data illustrates, subtle structural modifications to the quinazoline-dione scaffold can dramatically influence the selectivity profile. For instance, compound 11a demonstrates a remarkable 40.6-fold selectivity for PARP-2 over PARP-1[3]. In contrast, compounds 24 and 32 exhibit significant selectivity for PARP-1[4]. Interestingly, compound 36 shows potent but non-selective inhibition of both isoforms[5][6]. These examples underscore the tunability of the quinazoline-dione scaffold and the importance of comprehensive screening against multiple PARP isoforms.

The Structural Basis of Selectivity: A Tale of Two Active Sites

The ability to achieve isoform selectivity with quinazoline-diones stems from subtle but critical differences in the amino acid composition and conformation of the catalytic domains of PARP-1 and PARP-2. While the overall architecture of the nicotinamide-binding pocket is highly conserved, specific residues in the surrounding regions can be exploited to achieve differential binding affinities.

Molecular docking and co-crystal structure analyses have provided invaluable insights into these interactions. For example, the development of PARP-2 selective inhibitors often involves targeting unique residues or pockets that are not present or are conformationally different in PARP-1. Conversely, achieving PARP-1 selectivity may involve designing molecules that form specific hydrogen bonds or hydrophobic interactions with residues that are unique to the PARP-1 active site. The co-crystal structure of compound 11 with PARP-1, for instance, revealed a unique binding mode that could be leveraged for designing more potent and selective inhibitors[1][2].

Below is a diagram illustrating the general mechanism of PARP activation and inhibition, a critical pathway for researchers in this field to understand.

PARP_Signaling_Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair facilitates Quinazolinedione Quinazoline-dione Inhibitor Quinazolinedione->PARP1 inhibits

Caption: PARP-1 signaling pathway and the mechanism of inhibition by quinazoline-diones.

Experimental Protocol: In Vitro PARP Inhibition Assay

To empower researchers to validate the selectivity of their own compounds, we provide a detailed, step-by-step methodology for a representative in vitro PARP inhibition assay. This protocol is based on a widely used format that measures the incorporation of biotinylated NAD+ into histone proteins.

Materials:

  • Recombinant human PARP-1 and PARP-2 enzymes

  • Histone H1 (substrate)

  • Activated DNA (e.g., nuclease-treated salmon testes DNA)

  • Biotinylated NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Stop buffer (e.g., 20% trichloroacetic acid)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • 96-well plates (high-binding capacity)

  • Plate reader with chemiluminescence detection capabilities

Experimental Workflow:

PARP_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Coat_Plate 1. Coat 96-well plate with Histone H1 Wash1 2. Wash plate Coat_Plate->Wash1 Add_Inhibitor 3. Add quinazoline-dione inhibitor dilutions Wash1->Add_Inhibitor Add_Enzyme 4. Add PARP-1 or PARP-2 and activated DNA Add_Inhibitor->Add_Enzyme Add_NAD 5. Initiate reaction with biotinylated NAD+ Add_Enzyme->Add_NAD Incubate 6. Incubate at room temperature Add_NAD->Incubate Stop_Reaction 7. Stop reaction Incubate->Stop_Reaction Wash2 8. Wash plate Stop_Reaction->Wash2 Add_HRP 9. Add Streptavidin-HRP Wash2->Add_HRP Wash3 10. Wash plate Add_HRP->Wash3 Add_Substrate 11. Add chemiluminescent substrate Wash3->Add_Substrate Read_Plate 12. Measure luminescence Add_Substrate->Read_Plate

Caption: A step-by-step workflow for a typical in vitro PARP inhibition assay.

Detailed Procedure:

  • Plate Coating:

    • Dilute Histone H1 to a final concentration of 10 µg/mL in PBS.

    • Add 100 µL of the histone solution to each well of a 96-well high-binding plate.

    • Incubate overnight at 4°C.

    • The following day, wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).

  • Enzymatic Reaction:

    • Prepare serial dilutions of your quinazoline-dione inhibitor in assay buffer. Include a vehicle control (e.g., DMSO).

    • Add 25 µL of each inhibitor dilution to the appropriate wells.

    • Prepare a master mix containing PARP-1 or PARP-2 enzyme and activated DNA in assay buffer.

    • Add 50 µL of the master mix to each well.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of biotinylated NAD+ (final concentration typically 1 µM) to each well.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 100 µL of stop buffer.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of Streptavidin-HRP conjugate (diluted in assay buffer) to each well.

    • Incubate for 60 minutes at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of chemiluminescent HRP substrate to each well.

    • Immediately measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background signal (wells with no enzyme) from all other readings.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).

Conclusion and Future Directions

The quinazoline-dione scaffold represents a highly adaptable platform for the development of PARP inhibitors with tailored selectivity profiles. As our understanding of the distinct biological roles of PARP-1 and PARP-2 continues to evolve, the demand for isoform-selective inhibitors will undoubtedly increase. The ability to fine-tune the selectivity of these compounds through rational design, guided by structural biology and robust in vitro screening, holds immense promise for the development of next-generation cancer therapeutics with improved efficacy and reduced toxicity. This guide provides a foundational framework for researchers to both understand and contribute to this exciting and rapidly advancing field.

References

  • Zhou, J., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry, 16(20), 3747-3759.
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A Comparative Guide to the In Vivo Efficacy of Novel Quinazoline-2,4(1H,3H)-dione-Based PARP Inhibitors Versus Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Quinazoline-2,4(1H,3H)-dione Scaffold in Oncology

The quest for novel, potent, and selective anticancer agents is a cornerstone of modern drug discovery. Within this landscape, the quinazoline-2,4(1H,3H)-dione scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2][3] Of particular interest to the oncology research community is the growing body of evidence positioning derivatives of this scaffold as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR).[4][5][6]

This guide provides a framework for the preclinical in vivo evaluation of novel quinazoline-2,4(1H,3H)-dione-based PARP inhibitors, using 5-fluoroquinazoline-2,4(1H,3H)-dione as a representative investigational compound. We will objectively compare its hypothetical efficacy against established standard-of-care PARP inhibitors, such as Olaparib, Niraparib, and Rucaparib.[7][8] This document is intended for researchers, scientists, and drug development professionals, offering a detailed, scientifically-grounded approach to preclinical comparative efficacy studies, complete with experimental protocols and data interpretation guidelines.

The Scientific Rationale: PARP Inhibition and Synthetic Lethality

PARP enzymes, particularly PARP-1 and PARP-2, are critical for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with deficiencies in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs.[9] During DNA replication, these SSBs are converted into toxic DSBs, which cannot be repaired in HR-deficient cells, ultimately resulting in cell death. This concept, known as synthetic lethality, is the foundational principle behind the clinical success of PARP inhibitors in specific cancer patient populations.[10]

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_Repair_Pathways DNA Repair Pathways cluster_Cellular_Outcomes Cellular Outcomes SSB Single-Strand Break (SSB) PARP PARP Activation SSB->PARP activates BER Base Excision Repair (BER) PARP->BER initiates ReplicationFork Replication Fork Collapse PARP->ReplicationFork unrepaired SSBs lead to CellSurvival Cell Survival BER->CellSurvival leads to HR Homologous Recombination (HR) Repair HR->CellSurvival leads to (in HR-proficient cells) DSB Double-Strand Break (DSB) ReplicationFork->DSB generates DSB->HR repaired by Apoptosis Apoptosis DSB->Apoptosis leads to (in HR-deficient cells) Quinazoline_Derivative Quinazoline-2,4(1H,3H)-dione (e.g., 5-Fluoro Derivative) Quinazoline_Derivative->PARP inhibits Olaparib Olaparib (Standard-of-Care) Olaparib->PARP inhibits

Figure 1: Mechanism of synthetic lethality induced by PARP inhibitors.

Comparative In Vivo Efficacy Study: Experimental Design

The following protocol outlines a robust experimental design for a head-to-head comparison of a novel quinazoline-2,4(1H,3H)-dione derivative and a standard-of-care PARP inhibitor in a tumor xenograft model.

Animal Model Selection

The choice of an appropriate animal model is critical for the clinical relevance of the study. For evaluating PARP inhibitors, a model with a known HR deficiency is paramount.

  • Recommended Model: Female athymic nude or SCID mice are suitable for establishing xenografts.[11]

  • Cell Line: A human cancer cell line with a documented BRCA1 or BRCA2 mutation is recommended. The Capan-1 (pancreatic, BRCA2-mutant) or MDA-MB-436 (breast, BRCA1-mutant) cell lines are well-characterized options.[4][12] Alternatively, patient-derived xenograft (PDX) models from BRCA-mutated ovarian or breast cancers can offer higher translational value.[13][14]

Experimental Workflow

Experimental_Workflow cluster_Treatment 5. Treatment Administration (e.g., 28 days) CellCulture 1. Cell Culture (e.g., MDA-MB-436) Implantation 2. Tumor Cell Implantation (Subcutaneous) CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring (to ~100-150 mm³) Implantation->TumorGrowth Randomization 4. Randomization into Treatment Groups TumorGrowth->Randomization Group1 Vehicle Control Randomization->Group1 Group2 Quinazoline Derivative Randomization->Group2 Group3 Olaparib Randomization->Group3 Monitoring 6. Efficacy & Tolerability Monitoring (Tumor Volume, Body Weight) Group1->Monitoring Group2->Monitoring Group3->Monitoring Endpoint 7. Study Endpoint (e.g., Tumor Volume >1500 mm³) Monitoring->Endpoint Analysis 8. Data Analysis (Tumor Growth Inhibition, Survival) Endpoint->Analysis

Figure 2: General experimental workflow for an in vivo efficacy study.
Detailed Protocol
  • Tumor Implantation: Subcutaneously inject 5 x 106 MDA-MB-436 cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment cohorts (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1 (Vehicle Control): Administer the vehicle used to formulate the test articles (e.g., 10% DMSO, 40% PEG300, 50% saline).

    • Group 2 (Investigational Quinazoline Derivative): Administer the selected dose (e.g., 50 mg/kg, daily, oral gavage). Dose selection should be based on prior maximum tolerated dose (MTD) studies.

    • Group 3 (Standard-of-Care): Administer Olaparib at a clinically relevant dose and schedule (e.g., 50-100 mg/kg, daily, oral gavage).[2][5][13]

  • Efficacy Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • The primary efficacy endpoint is Tumor Growth Inhibition (TGI).

    • A secondary endpoint can be a survival analysis, where the event is defined as the tumor reaching a predetermined volume (e.g., 1500 mm³).

  • Pharmacodynamic (PD) Analysis (Optional Satellite Group):

    • At selected time points post-dosing, euthanize a subset of animals from each group.

    • Excise tumors and analyze for PAR levels by immunohistochemistry or ELISA to confirm target engagement. A significant reduction in PAR levels indicates effective PARP inhibition.[12][14]

Data Presentation and Comparative Analysis

Clear and concise data presentation is essential for interpreting the outcomes of the comparative study.

Quantitative Data Summary
Treatment GroupDosing ScheduleMean Tumor Volume (Day 28, mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)Median Survival (Days)
Vehicle Control Daily, p.o.Data0DataData
This compound 50 mg/kg, Daily, p.o.DataDataDataData
Olaparib 50 mg/kg, Daily, p.o.DataDataDataData

Table 1: Template for summarizing in vivo efficacy and tolerability data. TGI is calculated as: (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)) * 100.

Literature-Derived Comparative Efficacy Data

While a direct head-to-head study of this compound is not yet published, we can extrapolate from existing data for a representative quinazoline-2,4(1H,3H)-dione PARP inhibitor and standard-of-care drugs in similar preclinical models.

CompoundModelDose & ScheduleKey Efficacy OutcomeReference
Quinazoline-dione Derivative (Cpd 11) MX-1 Breast Cancer XenograftNot specified (in combo w/ TMZ)Potentiated the cytotoxicity of TMZ[6][15]
Olaparib BRCA1-deficient Mammary Tumor (Mouse model)50 mg/kg in dietDelayed tumor onset by 3.5 weeks[5]
Olaparib BRCA2-mutated Ovarian PDXNot specifiedGreatly inhibited tumor growth[14]
Niraparib BRCA-mutant TNBC Intracranial Xenograft50 mg/kg, DailyIncreased median survival and decreased tumor burden[2]
Rucaparib Capan-1 Pancreatic Xenograft150 mg/kg, Weekly, p.o.As effective as daily dosing, with complete regressions[12]

Table 2: Summary of published in vivo efficacy for a quinazoline-dione derivative and standard-of-care PARP inhibitors.

Conclusion and Future Directions

The quinazoline-2,4(1H,3H)-dione scaffold represents a promising avenue for the development of novel PARP inhibitors. The experimental framework detailed in this guide provides a scientifically rigorous approach to evaluating the in vivo efficacy of investigational compounds like this compound in direct comparison to established standard-of-care therapies. Such studies are indispensable for identifying drug candidates with superior potency, improved safety profiles, or differentiated mechanisms of action. The ultimate goal is to translate these preclinical findings into new therapeutic options that can improve outcomes for cancer patients.

References

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A Researcher's Guide to the Validation of Dual-Target Inhibition by 3-Substituted Quinazoline-2,4(1H,3H)-diones

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the paradigm is shifting from the "one target, one drug" model towards multi-target inhibitors that can offer enhanced efficacy and combat drug resistance. Within this evolving strategy, the 3-substituted quinazoline-2,4(1H,3H)-dione scaffold has emerged as a privileged structure, demonstrating potent activity against multiple, clinically relevant biological targets. This guide provides an in-depth comparison of the validation of these compounds as dual-target inhibitors, supported by experimental data and protocols to aid researchers in this field.

The Rationale for Dual-Target Inhibition

Targeting a single signaling pathway in complex diseases like cancer can often lead to the activation of compensatory pathways, resulting in therapeutic resistance. Dual-target inhibitors are designed to simultaneously block two key nodes in a disease-driving network, leading to a more robust and durable response. The quinazoline-2,4(1H,3H)-dione core, a versatile heterocyclic system, has proven to be an excellent framework for designing such multi-targeted agents due to its ability to interact with the ATP-binding sites of various kinases.[1]

Validated Dual-Target Combinations for Quinazoline-2,4(1H,3H)-diones

Research has successfully identified and validated several dual-target combinations for this class of compounds. This guide will focus on three prominent examples: PI3K/mTOR, EGFR/HER2, and c-Met/VEGFR-2.

PI3K/mTOR Dual Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism.[2] Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention. Dual inhibition of PI3K and mTOR can provide a more comprehensive blockade of this pathway compared to targeting either kinase alone.[3]

Compound IDPI3Kα IC50 (nM)mTOR IC50 (nM)Cell LineAntiproliferative IC50 (nM)Reference
Compound A 0.5104MCF7170[2]
Compound 44 3.63.0Not SpecifiedNot Specified[3]
Compound 31 5 (α), 27 (β), 7 (δ), 14 (γ)17 (Ki)Breast, Pancreatic, Colon Cancer LinesNot Specified[3]

Table 1: Comparative in vitro activity of selected quinazoline-based PI3K/mTOR dual inhibitors.

The validation of PI3K/mTOR dual inhibitors typically involves a multi-step process encompassing enzymatic and cell-based assays.

G cluster_0 Enzymatic Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Studies enzymatic_pi3k PI3K Isoform Assays (α, β, δ, γ) western_blot Western Blot Analysis (p-Akt, p-S6K) enzymatic_pi3k->western_blot Confirm Target Engagement enzymatic_mtor mTOR Kinase Assay enzymatic_mtor->western_blot proliferation Cell Proliferation Assay (e.g., MTT, SRB) western_blot->proliferation Assess Functional Outcome xenograft Tumor Xenograft Models proliferation->xenograft Evaluate In Vivo Efficacy

Caption: Experimental workflow for validating PI3K/mTOR dual inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (Example for PI3Kα)

  • Reagents and Materials: Recombinant human PI3Kα, ATP, PIP2 substrate, kinase buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the kinase buffer, PI3Kα enzyme, and the test compound. Incubate for 10 minutes at room temperature. c. Initiate the kinase reaction by adding a mixture of ATP and PIP2 substrate. Incubate for 60 minutes at room temperature. d. Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's protocol. e. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

EGFR/HER2 Dual Inhibition

Epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are members of the ErbB family of receptor tyrosine kinases.[4] Their overexpression and mutation are implicated in the development of various cancers.[5] Dual inhibitors of EGFR and HER2, such as lapatinib, have demonstrated clinical success. Several novel quinazoline derivatives have been developed as irreversible dual inhibitors, offering the potential to overcome resistance to first-generation EGFR inhibitors.[5]

Compound IDEGFR IC50 (nM)HER2 IC50 (nM)Cell LineAntiproliferative IC50 (nM)Reference
Compound 1d Potent (not specified)Potent (not specified)NCI-H1975More potent than afatinib[5]
Compound 1a Potent (not specified)Potent (not specified)NCI-H1975, HCC827, A431, MDA-MB-453More potent than afatinib[5]
Compound 1v Potent (not specified)Potent (not specified)NCI-H1975, HCC827, A431, MDA-MB-453More potent than afatinib[5]
Compound 14a WeakWeakSKBR3103[4]

Table 2: Comparative in vitro activity of selected quinazoline-based EGFR/HER2 dual inhibitors.

G cluster_0 Downstream Signaling EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK HER2 HER2 HER2->PI3K_Akt HER2->RAS_MAPK Quinazoline 3-Substituted Quinazoline-2,4(1H,3H)-dione Quinazoline->EGFR Inhibits Quinazoline->HER2 Inhibits Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation

Caption: Dual inhibition of EGFR and HER2 by quinazoline derivatives.

Protocol: Western Blot Analysis for Downstream Signaling

  • Cell Culture and Treatment: Plate cancer cell lines overexpressing EGFR and/or HER2 (e.g., A431, SKBR3) and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified time.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Separate equal amounts of protein on an SDS-polyacrylamide gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with primary antibodies against p-EGFR, p-HER2, p-Akt, p-ERK, and their total protein counterparts, as well as a loading control (e.g., GAPDH or β-actin). e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target proteins and downstream effectors.

c-Met/VEGFR-2 Dual Inhibition

The c-Met and VEGFR-2 receptor tyrosine kinases are key players in tumor angiogenesis, invasion, and metastasis.[6][7] Their simultaneous inhibition is a promising strategy to overcome resistance to anti-angiogenic therapies.[6] Novel 3-substituted quinazoline-2,4(1H,3H)-diones have been designed and validated as potent dual inhibitors of c-Met and VEGFR-2.[6][8]

Compound IDc-Met IC50 (µM)VEGFR-2 IC50 (µM)Cell LineAntiproliferative IC50 (µM)Reference
Compound 2c 0.0630.052HCT-116Not Specified[6][7]
Compound 4b 0.0840.035HCT-116Higher than cabozantinib[6][7]
Compound 4e 0.0710.068HCT-116Higher than cabozantinib[6][7]
Compound 3e 0.0480.083HCT-1163.403[8]

Table 3: Comparative in vitro activity of selected quinazoline-based c-Met/VEGFR-2 dual inhibitors.

G In_Silico In Silico Design & Docking Synthesis Chemical Synthesis In_Silico->Synthesis Guides Enzymatic Enzymatic Assays (c-Met & VEGFR-2) Synthesis->Enzymatic Provides Compounds Cellular Cell-Based Assays (Cytotoxicity, Apoptosis, Cell Cycle) Enzymatic->Cellular Validates Potency In_Vivo In Vivo Xenograft Studies Cellular->In_Vivo Confirms Cellular Effect

Caption: Logical flow for the validation of c-Met/VEGFR-2 dual inhibitors.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Seed a suitable cancer cell line (e.g., HCT-116) in 6-well plates. Treat the cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: a. Harvest the cells by trypsinization and wash with PBS. b. Fix the cells in ice-cold 70% ethanol while vortexing gently. c. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: a. Centrifuge the fixed cells to remove the ethanol and wash with PBS. b. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. c. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

The 3-substituted quinazoline-2,4(1H,3H)-dione scaffold represents a highly promising platform for the development of dual-target inhibitors. The successful validation of compounds targeting PI3K/mTOR, EGFR/HER2, and c-Met/VEGFR-2 underscores the versatility of this chemical class. For researchers in this field, a systematic and rigorous validation process, incorporating enzymatic, cellular, and ultimately in vivo assays, is crucial to advancing these promising molecules towards clinical application. The experimental protocols and comparative data presented in this guide offer a foundational framework for these endeavors.

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Navigating the Bioactivity of 5-fluoroquinazoline-2,4(1H,3H)-dione: A Guide to Assay Selection and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the potency and efficacy of a novel chemical entity is paramount. This guide provides an in-depth analysis of 5-fluoroquinazoline-2,4(1H,3H)-dione, a fluorinated heterocyclic compound with significant therapeutic potential. While specific IC50 and EC50 values for this particular molecule are still emerging in publicly available literature, the broader class of quinazoline-2,4(1H,3H)-dione derivatives has been extensively studied, revealing a wide range of biological activities. This guide will therefore focus on the established activities of this chemical scaffold, detailing the appropriate assays for evaluation and the scientific rationale behind their selection. By understanding the bioactivity of its close analogs, researchers can strategically design experiments to elucidate the specific pharmacological profile of this compound.

The Quinazoline-2,4(1H,3H)-dione Scaffold: A Privileged Structure in Medicinal Chemistry

The quinazoline-2,4(1H,3H)-dione core is recognized as a "privileged scaffold" in pharmaceutical development due to its ability to interact with a diverse array of biological targets. Derivatives of this structure have been investigated for their potential as antibacterial, anticancer, anti-inflammatory, and antiviral agents, among other therapeutic applications[1]. The introduction of a fluorine atom at the 5-position, as in this compound, can significantly modulate the compound's physicochemical properties, such as its lipophilicity and metabolic stability, potentially enhancing its potency and pharmacokinetic profile.

Potential Therapeutic Applications and Corresponding Assays

Based on the activities of structurally similar compounds, this compound is a promising candidate for evaluation in several key therapeutic areas.

Antibacterial Activity: Targeting Bacterial Topoisomerases

Quinazoline-2,4(1H,3H)-dione derivatives have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication[2]. This mechanism is analogous to that of fluoroquinolone antibiotics. Consequently, this compound holds promise as a novel antibacterial agent, potentially active against resistant strains[2].

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays: These are foundational in vitro assays to determine the lowest concentration of the compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).

  • DNA Gyrase and Topoisomerase IV Inhibition Assays: These are target-based enzymatic assays that directly measure the inhibitory effect of the compound on the supercoiling (for gyrase) or relaxation (for topoisomerase IV) of DNA. IC50 values are determined in these assays.

Anticancer Activity: A Multifaceted Approach

The quinazoline-2,4(1H,3H)-dione scaffold has been incorporated into numerous anticancer agents with diverse mechanisms of action.

  • Cytotoxicity in Cancer Cell Lines: Various derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines, including those from colorectal, breast, pancreatic, and liver cancers[3][4].

  • Enzyme Inhibition:

    • PARP Inhibition: Certain quinazoline-2,4(1H,3H)-dione derivatives have been shown to be potent and selective inhibitors of Poly (ADP-ribose) polymerase 2 (PARP-2), an enzyme involved in DNA repair[5].

    • Tyrosine Kinase Inhibition: This scaffold has also been utilized to develop dual inhibitors of VEGFR-2 and c-Met tyrosine kinases, which are key players in tumor angiogenesis and metastasis[6].

  • Cell Viability Assays (e.g., MTT, XTT, or CellTiter-Glo®): These colorimetric or luminescent assays are used to determine the IC50 value of the compound, representing the concentration that inhibits cell growth by 50%, in various cancer cell lines.

  • PARP Inhibition Assay: A biochemical assay that measures the inhibition of PARP enzyme activity, typically using a substrate that generates a detectable signal upon cleavage.

  • Kinase Inhibition Assays (e.g., VEGFR-2, c-Met): These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase. IC50 values are determined to quantify the potency of inhibition.

  • Apoptosis Assays (e.g., Annexin V/PI staining): Flow cytometry-based assays to determine if the cytotoxic effects of the compound are mediated through the induction of apoptosis.

Antiviral Activity: Targeting HCV NS5B Polymerase

Derivatives of 3-hydroxyquinazoline-2,4(1H,3H)-dione have been identified as potent inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication. These compounds are thought to act as metal ion chelators within the enzyme's active site[7].

  • HCV Replicon Assay: A cell-based assay that utilizes a subgenomic HCV replicon system to measure the inhibition of viral replication. EC50 values, the concentration required to inhibit 50% of viral replication, are determined in this assay.

  • NS5B Polymerase Inhibition Assay: An in vitro enzymatic assay to directly measure the inhibitory effect of the compound on the RNA-dependent RNA polymerase activity of NS5B.

Data Summary: A Comparative Overview of Quinazoline-2,4(1H,3H)-dione Derivatives

While awaiting specific data for this compound, the following table summarizes the reported IC50 values for various derivatives from the literature to provide a comparative context for researchers.

Compound ClassTarget/AssayCell Line/SystemReported IC50/EC50Reference
Oleoyl-quinazoline hybridCytotoxicityHCT1160.34 µM[3]
Quinazoline-2,4(1H,3H)-dione derivativePARP-1 InhibitionEnzymatic Assay467 nM[5]
Quinazoline-2,4(1H,3H)-dione derivativePARP-2 InhibitionEnzymatic Assay11.5 nM[5]
3-Phenylquinazolin-2,4(1H,3H)-dione derivativeVEGFR-2 InhibitionEnzymatic Assay51 nM[6]
3-Phenylquinazolin-2,4(1H,3H)-dione derivativec-Met InhibitionEnzymatic Assay48 nM[6]
3-Hydroxyquinazoline-2,4(1H,3H)-dione derivativeAnti-HCV ActivityHCV Replicon2.0 µM[7]
Quinazoline-2,4(1H,3H)-dione derivativeCytotoxicityHUH-72.5 µM[4]
Quinazoline-2,4(1H,3H)-dione derivativeCytotoxicityHCT-1164.9 µM[4]

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol outlines a standard procedure for determining the IC50 value of a compound in a cancer cell line.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.

  • Reaction Setup: In a 96-well plate, combine the kinase, a specific substrate (e.g., a peptide), and ATP in a reaction buffer.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control and a known inhibitor as a positive control.

  • Reaction Initiation and Incubation: Initiate the reaction by adding ATP and incubate at the optimal temperature for the kinase.

  • Detection: Stop the reaction and detect the phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay (e.g., Kinase-Glo®).

  • Data Analysis: Plot the percentage of kinase activity versus the compound concentration to determine the IC50 value.

Visualizing the Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a relevant signaling pathway and a typical experimental workflow.

Signaling_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, c-Met) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation DNA_Damage DNA Damage PARP PARP DNA_Damage->PARP DNA_Repair DNA Repair PARP->DNA_Repair 5-FQ 5-fluoroquinazoline- 2,4(1H,3H)-dione (Hypothesized) 5-FQ->RTK Inhibition 5-FQ->PARP Inhibition

Caption: Hypothesized inhibitory action of this compound on key cancer signaling pathways.

Experimental_Workflow cluster_workflow IC50 Determination Workflow start Start: Compound Synthesis & Characterization assay_selection Select Relevant Assays (e.g., Cytotoxicity, Kinase) start->assay_selection cell_culture Prepare Cell Cultures or Enzyme Reactions assay_selection->cell_culture serial_dilution Prepare Serial Dilutions of Compound cell_culture->serial_dilution treatment Treat Cells/Enzymes with Compound serial_dilution->treatment incubation Incubate for Defined Period treatment->incubation data_acquisition Acquire Data (e.g., Absorbance, Luminescence) incubation->data_acquisition data_analysis Analyze Data & Calculate IC50 data_acquisition->data_analysis end End: Report IC50 Value data_analysis->end

Caption: A generalized workflow for the in vitro determination of IC50 values.

Conclusion and Future Directions

The this compound molecule stands as a promising scaffold for the development of novel therapeutics. While direct experimental data on its IC50 and EC50 values are not yet widely available, the extensive research on its structural analogs provides a strong rationale for its evaluation as an antibacterial, anticancer, and antiviral agent. The assays and protocols detailed in this guide offer a clear roadmap for researchers to systematically characterize the bioactivity of this compound. Future studies are essential to determine the precise IC50 and EC50 values of this compound against a panel of relevant biological targets and cell lines. This empirical data will be critical in validating its therapeutic potential and guiding its further development.

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A Researcher's Guide to Cross-Validating In Silico Predictions with In Vitro Results for 5-fluoroquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the synergy between computational (in silico) and laboratory-based (in vitro) methodologies is paramount.[1][2] This guide provides a comprehensive framework for the cross-validation of in silico predictions with in vitro experimental results, using the promising heterocyclic compound, 5-fluoroquinazoline-2,4(1H,3H)-dione, as a case study. For researchers, scientists, and drug development professionals, rigorously validating computational models is a critical step to ensure their predictive power and to guide further experimental efforts efficiently.[3][4][5]

The quinazoline scaffold and its derivatives, including quinazoline-2,4(1H,3H)-diones, are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7] The introduction of a fluorine atom at the 5-position can significantly modulate the compound's physicochemical properties and biological activity, making this compound a compelling candidate for investigation.

This guide will navigate through the process of generating and validating computational hypotheses, detailing both the in silico prediction workflows and the corresponding in vitro experimental protocols necessary for a robust comparative analysis.

Part 1: In Silico Prediction of Biological Activity

Computational modeling serves as a powerful initial step to hypothesize the biological targets and mechanism of action of a novel compound.[1] Techniques like molecular docking and molecular dynamics simulations can provide valuable insights into ligand-protein interactions at the atomic level.[8][9][10][11][12]

Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This allows for the estimation of binding affinity and the visualization of key interactions.

cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (5-fluoroquinazoline- 2,4(1H,3H)-dione) - 3D structure generation - Energy minimization grid_gen Grid Generation - Define binding site ligand_prep->grid_gen target_prep Target Preparation (e.g., Protein Kinase) - Obtain 3D structure (PDB) - Remove water & ligands - Add hydrogens target_prep->grid_gen docking Molecular Docking - Flexible ligand - Rigid/Flexible receptor grid_gen->docking scoring Scoring & Ranking - Predict binding affinity (e.g., kcal/mol) docking->scoring pose_analysis Pose Analysis - Visualize interactions (H-bonds, hydrophobic) scoring->pose_analysis

Figure 1: A generalized workflow for molecular docking studies.

Causality in Experimental Choices: The selection of a target protein for docking is a critical first step. Based on the known pharmacology of quinazoline derivatives, which are often investigated as kinase inhibitors or anticancer agents, a relevant protein kinase (e.g., Epidermal Growth Factor Receptor - EGFR) could be chosen.[13] The quality of the initial structures of both the ligand and the target directly impacts the reliability of the docking results. Energy minimization of the ligand ensures a low-energy, stable conformation, while proper preparation of the protein structure, including the removal of irrelevant molecules and the addition of hydrogen atoms, is crucial for accurate interaction calculations.

Predicted Binding Affinity and Interactions

The output of a molecular docking simulation provides a wealth of predictive data. This data should be meticulously organized for subsequent comparison with experimental results.

Predicted Parameter Value Interpretation
Binding Affinity (kcal/mol) -8.5A lower binding energy suggests a more favorable interaction.
Key Interacting Residues MET793, LYS745, CYS797Specific amino acids in the binding pocket that form interactions.
Types of Interactions Hydrogen bonds, π-π stackingThe nature of the chemical bonds contributing to binding.

Part 2: In Vitro Experimental Validation

Experimental validation is the cornerstone of drug discovery, providing the empirical data needed to confirm or refute computational hypotheses.[3][4] For a compound like this compound, with predicted anticancer activity, a series of in vitro assays are essential.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15]

Experimental Protocol:

  • Cell Culture: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[14]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Data Acquisition & Analysis cell_seeding Seed Cancer Cells in 96-well plate compound_add Add 5-fluoroquinazoline- 2,4(1H,3H)-dione (various concentrations) cell_seeding->compound_add incubation Incubate for 48-72h compound_add->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan Formazan Formation (in viable cells) mtt_add->formazan solubilize Solubilize Formazan formazan->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calc_ic50 Calculate IC50 Value read_absorbance->calc_ic50

Figure 2: Workflow of an in vitro cell viability (MTT) assay.
Enzyme Inhibition Assay

To directly test the in silico prediction of target engagement, an enzyme inhibition assay is performed. For a predicted kinase inhibitor, this would involve measuring the compound's ability to inhibit the enzymatic activity of the target kinase.

Experimental Protocol:

  • Reaction Setup: In a suitable buffer, combine the target kinase, a substrate (e.g., a peptide that can be phosphorylated), and ATP.

  • Inhibitor Addition: Add varying concentrations of this compound.

  • Enzymatic Reaction: Initiate the reaction and incubate for a specific time at an optimal temperature.

  • Detection: Quantify the amount of product formed (e.g., phosphorylated substrate). This can be done using various methods, such as radioactivity, fluorescence, or luminescence-based assays.

  • Data Analysis: Determine the IC50 value, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Part 3: Cross-Validation and Comparative Analysis

The essence of cross-validation lies in the direct and objective comparison of the in silico predictions with the in vitro experimental data.[16][17]

cluster_insilico In Silico Prediction cluster_invitro In Vitro Experimentation cluster_validation Cross-Validation docking_results Molecular Docking - Predicted Binding Affinity - Key Interactions comparison Comparative Analysis - Correlate binding affinity with IC50 - Validate predicted interactions docking_results->comparison viability_results Cell Viability Assay - IC50 on cancer cells viability_results->comparison enzyme_results Enzyme Inhibition Assay - IC50 against target protein enzyme_results->comparison conclusion Conclusion - Model Refinement - Future Directions comparison->conclusion

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-fluoroquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Bench—A Commitment to Safety and Sustainability

In the fast-paced world of drug discovery and chemical research, our focus is often fixed on synthesis, characterization, and application. However, the life cycle of a chemical does not end with data collection. The responsible management of chemical waste is a critical component of laboratory safety, regulatory compliance, and environmental stewardship. Improper disposal of specialized reagents like 5-fluoroquinazoline-2,4(1H,3H)-dione can lead to significant safety hazards, environmental contamination, and severe regulatory penalties.[1]

This guide provides drug development professionals and laboratory researchers with a comprehensive, step-by-step framework for the proper disposal of this compound. Moving beyond a simple checklist, we will explore the chemical reasoning behind these procedures, empowering you to make informed, safe decisions. Our goal is to ensure that every stage of chemical handling, from use to disposal, is conducted with the highest standards of scientific integrity and safety.

Part 1: Core Principles—Hazard Identification and Risk Assessment

Understanding the specific hazards of a compound is the foundation of its safe management. This compound is a fluorinated heterocyclic compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule must be consulted before handling, we can infer its likely hazard profile from structurally similar compounds and general chemical principles.

Inferred Hazard Profile: Based on the SDS for the related compound 5-Chloroquinazoline-2,4(1H,3H)-dione and general knowledge of similar structures, the following hazards should be anticipated[2][3]:

  • Skin Irritation (H315): May cause skin irritation upon contact.

  • Serious Eye Irritation (H319): Can cause significant eye irritation.

  • Respiratory Irritation (H335): Inhalation of dust may irritate the respiratory tract.

The presence of the fluorine atom is of particular importance during thermal decomposition (e.g., incineration). The high-energy carbon-fluorine bond means that incomplete combustion could potentially generate highly toxic and corrosive byproducts, such as hydrogen fluoride (HF).[4] Therefore, disposal must be managed by a licensed facility capable of handling halogenated organic waste.

All laboratory personnel are required by the Occupational Safety and Health Administration (OSHA) to have access to the SDS for every hazardous chemical in the workplace and to be trained on its specific hazards.[5][6]

Part 2: Pre-Disposal Operations: Waste Minimization and Segregation

Effective waste management begins long before a container is labeled for disposal. Implementing waste minimization strategies is not only environmentally responsible but also cost-effective.

Waste Minimization Strategies:

  • Inventory Management: Maintain a meticulous inventory of all chemicals to avoid purchasing duplicates and to track expiration dates.[7][8]

  • Source Reduction: Order only the quantity of this compound required for your immediate experimental needs.[7]

  • Process Modification: Where scientifically viable, adjust experimental procedures to use smaller quantities of the material.[9]

Segregation: The Cornerstone of Safe Disposal Segregation is the most critical step in preventing dangerous chemical reactions in waste containers.[10][11]

  • Solid vs. Liquid: Keep solid waste (e.g., contaminated filter paper, gloves) separate from liquid waste streams.[10]

  • Avoid Commingling: Never mix this compound waste with other chemical waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department. In particular, keep it separate from:

    • Strong Oxidizers: To prevent potential reactive hazards.

    • Strong Acids/Bases: To avoid uncontrolled reactions or degradation.

    • Non-Hazardous Waste: To prevent the unnecessary generation of a larger volume of hazardous waste.[9]

Part 3: Standard Operating Protocol for Disposal

This protocol outlines the step-by-step procedure for handling this compound from the point of generation to its final collection.

Step 1: Select the Correct Waste Container The container is the primary barrier protecting you and the environment. Container selection must adhere to OSHA and EPA standards.[1][12]

  • Compatibility: Use a container made of a material chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container is typically appropriate for solid waste.

  • Integrity: The container must be in good condition, free of cracks or damage, and have a secure, leak-proof lid.[1]

  • Venting: No special venting is required unless the waste is mixed with other materials that could generate gas. As a rule, this waste should be segregated.

Step 2: Proper Labeling Accurate labeling is a strict regulatory requirement under the Resource Conservation and Recovery Act (RCRA).[7] Your institution's EHS department will provide specific labels, which must include:

  • The words "HAZARDOUS WASTE" .

  • The full chemical name: "this compound" . Do not use abbreviations or formulas.

  • A clear indication of the hazards (e.g., checking boxes for "Irritant").[7]

  • The date accumulation started (the date the first piece of waste was added to the container).

Step 3: Accumulation in a Satellite Accumulation Area (SAA) Waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[1]

  • Location: The SAA should be a secondary containment tray in a designated, low-traffic area, away from sinks or floor drains.

  • Closure: The waste container must be kept tightly closed at all times, except when adding waste.[12]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.

Step 4: Arranging for Disposal Once the container is full or you have finished the project generating the waste, contact your institution's EHS or a certified hazardous waste disposal company to request a pickup.[7][11] Do not attempt to dispose of this chemical through standard trash or down the sewer system.[1]

Part 4: Emergency Procedures—Spill and Exposure Management

Even with careful planning, accidents can happen. Being prepared is essential.

Spill Cleanup Protocol:

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control & Contain: Prevent the spill from spreading by using absorbent pads or other appropriate materials.

  • Cleanup: If you are trained and the spill is small and manageable, clean it up using a chemical spill kit. All materials used for cleanup (gloves, absorbents, etc.) must be placed in the hazardous waste container.[9]

  • Report: Report all spills to your laboratory supervisor and EHS department.

First Aid and Exposure:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[2]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

The table below summarizes the personal protective equipment (PPE) required for handling this compound.

Activity Required PPE Rationale
Routine Handling (Small Quantities) Safety glasses with side shields, nitrile gloves, lab coat.Provides baseline protection against minor splashes and contact.
Weighing/Transfer (Solid) Safety goggles, nitrile gloves, lab coat, N95 respirator (if dusty).Goggles offer superior splash protection. A respirator mitigates inhalation risk.
Spill Cleanup Chemical splash goggles, heavy-duty nitrile or butyl rubber gloves, chemical-resistant apron, shoe covers.Provides enhanced protection against significant direct contact with the chemical.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

G Figure 1: Disposal Decision Workflow A Material for Discard (e.g., empty container, gloves, surplus chemical) B Is material an empty, original container? A->B C Triple rinse with a suitable solvent (e.g., acetone, ethanol). B->C Yes F Is material grossly contaminated solid? (e.g., spill cleanup debris) B->F No D Collect rinsate as liquid hazardous waste. C->D E Deface label. Dispose of container as regular lab glass/plastic. C->E J Follow EHS pickup procedures. D->J G Place in a labeled solid hazardous waste container. F->G Yes H Is material surplus/unwanted chemical? F->H No (e.g., lightly contaminated gloves) G->J H->G No I Place in original container or a new, compatible, labeled waste container. H->I Yes I->J

Caption: Waste characterization and segregation workflow.

Conclusion

The proper disposal of this compound is a non-negotiable aspect of responsible chemical research. By understanding the compound's potential hazards, implementing rigorous waste minimization and segregation practices, and adhering to established disposal protocols, you safeguard yourself, your colleagues, and the environment. Always prioritize safety by consulting the specific Safety Data Sheet for any chemical you handle and by working closely with your institution's Environmental Health and Safety department.

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Personal protective equipment for handling 5-fluoroquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 5-Fluoroquinazoline-2,4(1H,3H)-dione

This guide provides essential safety protocols and operational procedures for the handling and disposal of this compound (CAS: 192570-33-5). As a valued researcher, your safety is paramount. This document is designed to provide you with a deep, actionable understanding of how to manage this compound in a laboratory setting, ensuring both personal safety and the integrity of your research.

Hazard Assessment and Triage: Understanding the Risks

Key Potential Hazards:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.[1]

  • Eye Irritation: Can cause serious irritation or damage if it comes into contact with the eyes.[1]

  • Respiratory Tract Irritation: Inhalation of dust may irritate the lungs and respiratory system.[1]

  • Unknown Long-Term Effects: Due to the lack of extensive toxicological studies, chronic exposure effects are unknown.

Given these potential risks, a multi-layered approach to personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Operation Minimum Required PPE Rationale
Weighing and Aliquoting (Solid) - Disposable Nitrile Gloves (double-gloved recommended)- Laboratory Coat- Safety Goggles- Face Shield- N95 RespiratorHigh risk of generating airborne dust particles. A face shield and respirator are crucial to prevent inhalation and facial exposure.
Dissolution and Solution Handling - Disposable Nitrile Gloves- Laboratory Coat- Safety GogglesReduced risk of aerosolization, but splash protection for skin and eyes remains essential.
Reaction Setup and Monitoring - Disposable Nitrile Gloves- Laboratory Coat- Safety GogglesStandard laboratory practice to protect against accidental splashes and contact.
Waste Disposal - Disposable Nitrile Gloves (double-gloved recommended)- Laboratory Coat- Safety GogglesPotential for contact with contaminated materials.
PPE Selection and Donning Workflow

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence assess_task Assess Task (Weighing, Dissolution, etc.) select_ppe Select Appropriate PPE (Refer to Table) assess_task->select_ppe Determines don_gown 1. Don Laboratory Coat don_respirator 2. Don N95 Respirator (If required) don_gown->don_respirator don_goggles 3. Don Safety Goggles don_respirator->don_goggles don_face_shield 4. Don Face Shield (If required) don_goggles->don_face_shield don_gloves 5. Don Gloves don_face_shield->don_gloves

Caption: PPE selection and donning sequence for handling this compound.

Operational Procedures: Safe Handling from Bench to Waste

Adherence to standardized handling procedures is crucial to minimize exposure risk.

Weighing and Aliquoting
  • Preparation:

    • Ensure a chemical fume hood is available and functioning correctly.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, containers) within the fume hood.

  • Execution:

    • Perform all manipulations of the solid compound within the fume hood to contain any dust.

    • Use non-sparking tools.[2]

    • Carefully open the container, avoiding any sudden movements that could aerosolize the powder.

    • Weigh the desired amount of this compound.

    • Securely close the primary container immediately after use.

  • Post-Handling:

    • Clean all equipment that came into contact with the compound using an appropriate solvent.

    • Dispose of contaminated weigh boats and bench paper as solid chemical waste.

    • Wipe down the work surface within the fume hood.

Dissolution and Solution Handling
  • Preparation:

    • Conduct all dissolution procedures within a chemical fume hood.

    • Have appropriate spill cleanup materials readily available.

  • Execution:

    • Add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.

    • If heating is required, use a controlled heating mantle and ensure proper ventilation.

    • Keep the container closed whenever possible.

Emergency Protocols: Spill and Exposure Management

In the event of an accidental release or exposure, immediate and correct action is critical.

Spill Response

Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Lab Supervisor and EH&S evacuate->notify ppe Don Appropriate PPE (Respirator, Gloves, etc.) notify->ppe contain Contain the Spill (Use absorbent pads) ppe->contain cleanup Collect Spill Material (Use non-sparking tools) contain->cleanup dispose Dispose of as Hazardous Waste cleanup->dispose decontaminate Decontaminate the Area dispose->decontaminate

Caption: Emergency spill response workflow for this compound.

Step-by-Step Spill Cleanup:

  • Evacuate and Notify: Immediately alert others in the vicinity and evacuate the immediate area. Notify your laboratory supervisor and the institutional Environmental Health and Safety (EH&S) office.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE, including a respirator, double gloves, a lab coat, and chemical splash goggles.

  • Contain and Clean:

    • For solid spills, carefully sweep or vacuum the material into a designated hazardous waste container. Avoid actions that could generate dust.

    • For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand).

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous chemical waste.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation develops or persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[2] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Container Disposal Procedure
Unused Solid Compound Labeled, sealed, and compatible hazardous waste container.Keep in the original container if possible. Label clearly as "Hazardous Waste: this compound".
Contaminated Labware (gloves, weigh boats, pipette tips) Labeled, sealed hazardous waste bag or container.Collect all contaminated disposable items in a designated, sealed container.
Solutions of the Compound Labeled, sealed, and compatible hazardous waste container.Do not mix with other waste streams unless compatibility is confirmed. Label with the full chemical name and approximate concentration.

General Disposal Guidelines:

  • Never dispose of this compound down the drain or in regular trash.[4]

  • All waste must be disposed of through your institution's hazardous waste management program.

  • Ensure all waste containers are properly labeled and stored in a designated satellite accumulation area.

By adhering to these guidelines, you contribute to a safe and compliant research environment. Your commitment to these protocols is a cornerstone of scientific integrity and professional responsibility.

References

  • This compound | C8H5FN2O2 | CID 643346. PubChem. Available from: [Link]

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. Available from: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. Available from: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Available from: [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority (HSA). Available from: [Link]

  • 3-(2,4-Dichlorophenyl)-6-fluoroquinazoline-2,4(1H,3H)-dione. PubChem. Available from: [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. Available from: [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI. Available from: [Link]

Sources

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